Pro-ile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S,3S)-3-methyl-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-7(2)9(11(15)16)13-10(14)8-5-4-6-12-8/h7-9,12H,3-6H2,1-2H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYROESYHWUPBP-CIUDSAMLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)[O-])NC(=O)C1CCC[NH2+]1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)[O-])NC(=O)[C@@H]1CCC[NH2+]1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51926-51-3 | |
| Record name | L-Prolyl-L-isoleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51926-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Pro-Ile Dipeptide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the Pro-Ile dipeptide (L-prolyl-L-isoleucine), a molecule of significant interest in biochemical and pharmaceutical research. We will explore its fundamental structure, physicochemical properties, synthesis methodologies, and potential biological relevance, presenting data and protocols in a format tailored for the scientific community.
Core Structure and Chemical Identity
The this compound dipeptide is an organic compound formed from two amino acids, L-proline and L-isoleucine, linked by a peptide bond.[1] The sequence is specified with proline at the N-terminus and isoleucine at the C-terminus. The distinctive cyclic structure of the proline residue imparts significant conformational rigidity to the peptide backbone compared to other amino acids.[2] This rigidity can influence the secondary structure of larger peptides and proteins.[2]
The formal IUPAC name for this compound is (2S,3S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid.[1] It is classified as a dipeptide, a class of molecules containing exactly two alpha-amino acids joined by a peptide bond.[3]
Caption: Logical structure of the this compound dipeptide.
Physicochemical Properties
The quantitative properties of the this compound dipeptide are crucial for applications in drug development, including formulation and pharmacokinetic modeling. The following data has been computationally derived from public chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [1] |
| Molecular Weight | 228.29 g/mol | [1] |
| Exact Mass | 228.14739250 Da | [1] |
| IUPAC Name | (2S,3S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid | [1] |
| InChIKey | OCYROESYHWUPBP-CIUDSAMLSA-N | [1] |
| SMILES | CC--INVALID-LINK----INVALID-LINK--NC(=O)[C@@H]1CCCN1 | [1] |
| CAS Number | 51926-51-3 | [1] |
| Topological Polar Surface Area | 78.4 Ų | [1] |
| XLogP3 | -2.6 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Experimental Protocols: Synthesis of this compound
The synthesis of dipeptides like this compound is a foundational technique in peptide chemistry. Both solid-phase and solution-phase methods can be employed. Below is a representative protocol for the Solid-Phase Peptide Synthesis (SPPS) of this compound, which is widely used for its efficiency and ease of purification.[4]
Objective: To synthesize the dipeptide L-prolyl-L-isoleucine (this compound) using Fmoc-based solid-phase chemistry.
Materials:
-
Fmoc-L-Ile-Wang resin
-
Fmoc-L-Pro-OH
-
Coupling agents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Ice-cold diethyl ether
Methodology:
-
Resin Preparation:
-
Swell the Fmoc-L-Ile-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection (Isoleucine):
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat with a fresh aliquot of the deprotection solution for 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
-
Amino Acid Coupling (Proline):
-
In a separate tube, dissolve Fmoc-L-Pro-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to activate the carboxyl group.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free primary amine is no longer present).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Final Fmoc Deprotection (Proline):
-
Repeat Step 2 to remove the N-terminal Fmoc group from the newly added proline residue.
-
-
Cleavage and Purification:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature to cleave the dipeptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude this compound dipeptide by adding the filtrate to a large volume of ice-cold diethyl ether.
-
Centrifuge to pellet the precipitate, decant the ether, and wash the pellet twice more with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.[4]
-
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound.
Biological Activity and Signaling Pathways: An Analog Case Study
Dipeptides are not merely metabolic intermediates; many exhibit specific biological activities, including antimicrobial, antioxidant, and antihypertensive effects.[5][6] These activities are highly dependent on the amino acid sequence.[7] While specific signaling pathways for this compound are not extensively documented, the dipeptide Pro-Gly serves as an excellent case study to illustrate how these small molecules can initiate intracellular signaling cascades.
The dipeptide Pro-Gly has been shown to promote the expression and secretion of Insulin-like Growth Factor 1 (IGF-1) in liver cells.[8] This action is mediated through a specific signaling pathway involving the peptide transporter PepT1 and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) system.[8]
The Pro-Gly-PepT1-JAK2/STAT5 Pathway:
-
Uptake: The Pro-Gly dipeptide is transported into the cell by the peptide transporter PepT1.
-
Kinase Activation: Once inside the cell, Pro-Gly promotes the phosphorylation and activation of JAK2.
-
Signal Transduction: Activated JAK2 then phosphorylates its downstream target, STAT5.
-
Gene Expression: Phosphorylated STAT5 translocates to the nucleus, where it acts as a transcription factor to upregulate the expression of the IGF-1 gene.
-
Secretion: The increased synthesis of IGF-1 protein leads to its enhanced secretion from the cell.[8]
This pathway highlights a mechanism by which a specific dipeptide can exert a physiological effect, providing a valuable model for investigating the potential bioactivities of other dipeptides such as this compound.
Caption: Pro-Gly dipeptide signaling via the PepT1-JAK2/STAT5 pathway.
References
- 1. This compound | C11H20N2O3 | CID 7079601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Proline - Wikipedia [en.wikipedia.org]
- 3. Showing Compound L-Isoleucyl-L-proline (FDB027946) - FooDB [foodb.ca]
- 4. rsc.org [rsc.org]
- 5. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]
An In-depth Technical Guide on the Biological Functions of L-prolyl-L-isoleucine
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-prolyl-L-isoleucine, a cyclic dipeptide also known as cyclo(L-Pro-L-Ile), belongs to the 2,5-diketopiperazine (DKP) class of molecules. Proline-based DKPs are a well-studied group of natural and synthetic compounds demonstrating a wide array of biological activities, including antimicrobial, antiviral, neuroprotective, and anticancer effects. While the broader class of proline-containing DKPs is a subject of extensive research, specific data on the biological functions of L-prolyl-L-isoleucine are emerging. This technical guide provides a comprehensive overview of the currently known biological functions of L-prolyl-L-isoleucine, with a focus on its role in plant defense. Additionally, it explores potential therapeutic applications based on the activities of structurally related compounds and furnishes detailed experimental protocols for the evaluation of its biological effects.
Introduction
Diketopiperazines (DKPs) are the smallest possible cyclic peptides, formed from the condensation of two amino acids. Their constrained cyclic structure confers remarkable stability against proteolysis and often enhances their ability to cross biological membranes, making them attractive scaffolds for drug discovery. Proline, with its unique cyclic side chain, imparts significant conformational rigidity to the DKP ring, which can influence receptor binding and biological activity. L-prolyl-L-isoleucine is a DKP formed from the amino acids proline and isoleucine. This document synthesizes the current scientific knowledge on the biological activities of cyclo(L-Pro-L-Ile) and provides the necessary technical details for its further investigation.
Biological Functions
The primary and most well-documented biological function of L-prolyl-L-isoleucine is its role as an elicitor of plant defense mechanisms. Research on other proline-containing DKPs suggests a broader potential for bioactivity, including antimicrobial, cytotoxic, and neuroprotective effects, although specific data for cyclo(L-Pro-L-Ile) in these areas are limited.
Induction of Plant Systemic Resistance
L-prolyl-L-isoleucine has been identified as a potent elicitor of induced systemic resistance (ISR) in plants, offering protection against pathogens. Specifically, it has been shown to control pine wilt disease, which is caused by the pine wood nematode (Bursaphelenchus xylophilus)[1]. Foliar application of cyclo(L-Pro-L-Ile) on pine seedlings has been demonstrated to suppress the severity of the disease by moderately enhancing the expression of defense-related genes[1].
The induction of plant defense by cyclo(L-Pro-L-Ile) has been quantified by measuring the relative expression levels of several pathogenesis-related (PR) genes in pine seedlings. The following table summarizes the fold-increase in gene expression at 1 day after treatment (DAT) with 1 mM cyclo(L-Pro-L-Ile) and at 1 day after inoculation (DAI) with the pine wood nematode (PWN) in treated seedlings, compared to untreated controls[1].
| Gene | Function | Fold Increase (1 DAT) | Fold Increase (1 DAI with PWN) |
| PR-1 | Antifungal, marker for Salicylic (B10762653) Acid (SA) pathway | 3.36 | 6.58 |
| PR-2 | β-1,3-glucanase, antifungal | Moderately Enhanced | Moderately Enhanced |
| PR-3 | Chitinase, antifungal | Moderately Enhanced | Moderately Enhanced |
| PR-4 | Chitin-binding protein, antifungal | Moderately Enhanced | Moderately Enhanced |
| PR-5 | Thaumatin-like protein, antifungal | Moderately Enhanced | Moderately Enhanced |
| PR-9 | Peroxidase, cell wall strengthening | Moderately Enhanced | Moderately Enhanced |
| PR-6 | Proteinase inhibitor | Significantly Increased | - |
| PR-10 | Ribonuclease-like activity, defense | Significantly Increased | - |
Data extracted from Song et al., 2020. "Moderately Enhanced" and "Significantly Increased" are as described in the source, with specific fold-change values for PR-2, PR-3, PR-4, PR-5, and PR-9 not explicitly provided in the abstract.
The induction of systemic resistance in plants by microbial elicitors typically involves a complex signaling network orchestrated by plant hormones such as salicylic acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET)[1][2][3][4]. The upregulation of the PR-1 gene, a well-known marker for the SA pathway, suggests that cyclo(L-Pro-L-Ile) likely activates this signaling cascade[1]. The involvement of JA and ET pathways, which are often associated with ISR, is also plausible and contributes to a broad-spectrum defense response[1].
References
- 1. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Elicitors of Plant Immunity Triggered by Beneficial Bacteria [frontiersin.org]
- 3. Elicitors of Plant Immunity Triggered by Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficiency of microbial bio-agents as elicitors in plant defense mechanism under biotic stress: A review - PMC [pmc.ncbi.nlm.nih.gov]
Pro-ile Cellular Localization and Transport: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The precise subcellular localization of proteins is fundamental to their function and is a critical aspect of cellular regulation. "Pro-ile," a hypothetical protein of interest, serves as a model in this guide to explore the intricate mechanisms governing protein transport and distribution within eukaryotic cells. Understanding the spatial and temporal dynamics of this compound is paramount for elucidating its role in cellular processes and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data analysis techniques used to investigate the cellular localization and transport of proteins like this compound.
Core Principles of Cellular Localization and Transport
The journey of a protein to its designated subcellular location is a highly regulated process involving specific targeting signals, transport machinery, and signaling pathways.
Targeting Signals
Proteins destined for specific organelles or compartments contain intrinsic sorting signals, which are short amino acid sequences. These signals are recognized by cellular transport receptors.
-
Nuclear Localization Signal (NLS): Rich in positively charged amino acids like lysine (B10760008) and arginine, NLSs direct proteins to the nucleus.[1][2]
-
Nuclear Export Signal (NES): Composed of leucine-rich sequences, NESs mediate the export of proteins from the nucleus to the cytoplasm.[1][3]
-
Signal Peptide: A sequence of hydrophobic amino acids at the N-terminus of a protein targets it to the endoplasmic reticulum (ER) for secretion or insertion into membranes.[4]
-
Mitochondrial Targeting Signal: An N-terminal amphipathic helix that directs proteins to the mitochondria.
Transport Pathways
The movement of proteins between cellular compartments occurs through several distinct pathways.
-
Gated Transport: Movement between the cytosol and the nucleus occurs through the nuclear pore complex (NPC), which acts as a selective gate.[1]
-
Transmembrane Transport: Protein translocators move specific proteins from the cytosol into a topologically distinct space, such as the ER or mitochondria.
-
Vesicular Transport: Membrane-enclosed vesicles transport proteins between different compartments of the endomembrane system, including the ER, Golgi apparatus, endosomes, and lysosomes.[4] This process involves budding of vesicles from a donor compartment and fusion with a target compartment.
Quantitative Analysis of this compound Subcellular Distribution
Quantifying the distribution of this compound across different cellular compartments is crucial for understanding its function. The following tables summarize hypothetical quantitative data obtained from various experimental techniques.
Table 1: Subcellular Fractionation Analysis of this compound Distribution
| Cellular Fraction | This compound Abundance (%) | Standard Deviation |
| Cytosol | 65 | ± 4.2 |
| Nucleus | 25 | ± 3.1 |
| Mitochondria | 5 | ± 1.5 |
| Membrane/Organelles | 5 | ± 1.8 |
Table 2: Quantitative Immunofluorescence Analysis of this compound Intensity
| Cellular Compartment | Mean Fluorescence Intensity (Arbitrary Units) | Standard Error of the Mean |
| Cytoplasm | 850 | ± 55 |
| Nucleus | 1250 | ± 89 |
| Perinuclear Region | 1100 | ± 72 |
Table 3: Live-Cell Imaging Analysis of this compound Transport Kinetics
| Transport Parameter | Value | Units |
| Nuclear Import Rate | 0.85 | µm/sec |
| Nuclear Export Rate | 0.42 | µm/sec |
| Vesicular Speed (Cytoplasm) | 1.2 | µm/sec |
Experimental Protocols
Detailed methodologies are essential for the reproducible investigation of this compound localization and transport.
Subcellular Fractionation
This technique separates cellular compartments based on their size and density, allowing for the biochemical analysis of this compound in each fraction.
Protocol:
-
Cell Lysis: Harvest cultured cells and resuspend them in an ice-cold hypotonic buffer.[5] Incubate on ice to allow cells to swell.
-
Homogenization: Disrupt the cell membrane using a Dounce homogenizer or by passing the cell suspension through a narrow-gauge needle.[6] The number of strokes or passes should be optimized to ensure efficient lysis without disrupting the nuclei.
-
Nuclear Pelleting: Centrifuge the homogenate at a low speed (e.g., 700-1000 x g) for 10 minutes at 4°C to pellet the nuclei.[5]
-
Cytosolic and Mitochondrial Fractionation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g) for 20 minutes at 4°C to pellet the mitochondria.[7] The resulting supernatant is the cytosolic fraction.
-
Membrane and Organelle Fractionation: The supernatant from the mitochondrial spin can be further subjected to ultracentrifugation (100,000 x g) to pellet microsomes (fragments of ER and Golgi) and other small vesicles.[6]
-
Washing and Lysis of Fractions: Wash each pellet with an appropriate buffer to remove contaminants. Resuspend the final pellets in a lysis buffer containing detergents for subsequent analysis by Western blotting or other immunoassays.
-
Protein Quantification: Determine the protein concentration of each fraction using a standard assay (e.g., Bradford or BCA) to ensure equal loading for comparative analysis.
Immunofluorescence (IF)
IF allows for the visualization of this compound within fixed cells using fluorescently labeled antibodies.
Protocol:
-
Cell Culture and Fixation: Grow adherent cells on glass coverslips.[8] Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[9][10] Alternatively, for certain epitopes, fixation with ice-cold methanol (B129727) may be required.[10]
-
Permeabilization: If this compound is an intracellular protein, permeabilize the cell membranes by incubating with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes.[9][11]
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1-5% BSA or 10% normal goat serum in PBS) for at least 30-60 minutes at room temperature.[9][11]
-
Primary Antibody Incubation: Dilute the primary antibody against this compound in the blocking buffer to its optimal concentration. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[11][12]
-
Washing: Wash the coverslips three times with PBS for 5 minutes each to remove unbound primary antibody.[11]
-
Secondary Antibody Incubation: Incubate the coverslips with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in the blocking buffer for 1 hour at room temperature, protected from light.[11]
-
Counterstaining and Mounting: Wash the coverslips three times with PBS. If desired, counterstain the nuclei with DAPI or Hoechst for 5-10 minutes.[9] Mount the coverslips onto microscope slides using an antifade mounting medium.[10]
-
Imaging: Visualize the samples using a fluorescence or confocal microscope.
Live-Cell Imaging
This powerful technique allows for the real-time visualization of this compound transport in living cells.
Protocol:
-
Fluorescent Tagging of this compound: Clone the cDNA of this compound in-frame with a fluorescent protein (e.g., GFP, RFP) in an appropriate expression vector.
-
Cell Transfection and Culture: Transfect the this compound-FP expression vector into the cells of interest. Culture the cells in a glass-bottom dish or chamber slide suitable for live-cell imaging.
-
Microscopy Setup: Use a confocal or spinning-disk microscope equipped with a live-cell imaging chamber to maintain the cells at 37°C and 5% CO2.[13]
-
Time-Lapse Imaging: Acquire images at regular intervals to capture the dynamic movement of this compound. The temporal resolution will depend on the speed of the transport process being studied.
-
Pharmacological Perturbations: To investigate the mechanisms of transport, treat the cells with specific inhibitors (e.g., of endocytosis, microtubule polymerization, or nuclear export) during the imaging session and observe the effect on this compound dynamics.[14]
-
Image Analysis and Quantification: Use image analysis software to track the movement of this compound-FP puncta or to measure changes in fluorescence intensity in different cellular compartments over time. This allows for the quantification of transport rates, directionality, and residence times.
Signaling Pathways and Experimental Workflows
Visualizing the complex relationships in cellular transport and experimental design is crucial for a clear understanding.
Signaling Pathways
Experimental Workflows
Conclusion
The study of this compound's cellular localization and transport is a multifaceted endeavor that requires a combination of biochemical, imaging, and molecular biology techniques. This guide has provided a foundational framework for researchers, outlining the core principles, offering detailed experimental protocols, and presenting data in a clear and comparable format. The visualization of key pathways and workflows further aids in the conceptualization and design of experiments. A thorough understanding of where this compound resides within the cell and how it moves between compartments is essential for unraveling its biological function and for the rational design of therapeutic strategies that target its activity.
References
- 1. youtube.com [youtube.com]
- 2. Mechanisms and Signals for the Nuclear Import of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. Overview of Intracellular Compartments and Trafficking Pathways - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subcellular fractionation protocol [abcam.com]
- 7. assaygenie.com [assaygenie.com]
- 8. 优化免疫荧光实验方案获取最优质细胞图像的技巧 [sigmaaldrich.com]
- 9. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 10. biotium.com [biotium.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. usbio.net [usbio.net]
- 13. VIPERnano: Improved Live Cell Intracellular Protein Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative live-cell imaging of lipidated peptide transport through an epithelial cell layer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Endogenous Role of Proline in Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proline, a unique cyclic amino acid, has emerged as a critical player in cellular metabolism, extending far beyond its canonical role as a protein building block. This technical guide provides an in-depth exploration of the endogenous functions of proline, detailing its biosynthesis, catabolism, and intricate connections to central carbon and nitrogen metabolism. We delve into the significant role of proline in maintaining cellular redox homeostasis and its function as a key signaling molecule, particularly in the context of the mTOR and AMPK pathways. Furthermore, this guide summarizes key quantitative data on proline concentrations and the kinetics of its metabolic enzymes, offering a valuable resource for researchers. Detailed experimental protocols for the quantification of proline and the assessment of its metabolic enzyme activities are also provided to facilitate further investigation into this multifaceted amino acid. The dysregulation of proline metabolism is increasingly implicated in various pathologies, including cancer, making a thorough understanding of its metabolic network essential for the development of novel therapeutic strategies.
Proline Metabolism: Biosynthesis and Catabolism
The cellular concentration of proline is tightly regulated through a balance of its synthesis, degradation, and transport.[1] These pathways are interconnected with central metabolic routes, including the tricarboxylic acid (TCA) cycle and the urea (B33335) cycle.
Proline Biosynthesis
Proline is synthesized from glutamate (B1630785) and ornithine. The primary pathway in most tissues is the conversion of glutamate to proline.[2]
-
Glutamate Pathway: This pathway involves two key enzymatic steps. First, glutamate is converted to Δ¹-pyrroline-5-carboxylate (P5C) by the bifunctional enzyme Δ¹-pyrroline-5-carboxylate synthetase (P5CS).[3] This reaction requires ATP and NADPH.[4] Subsequently, P5C is reduced to proline by pyrroline-5-carboxylate reductase (PYCR), utilizing NADH or NADPH as a reductant.[5]
-
Ornithine Pathway: Ornithine, an intermediate of the urea cycle, can also serve as a precursor for proline synthesis. Ornithine is converted to P5C by ornithine aminotransferase (OAT).[6] P5C then enters the final step of the glutamate pathway to be reduced to proline by PYCR.
Proline Catabolism
Proline degradation is a mitochondrial process that converts proline back to glutamate.[7]
The catabolism of proline is initiated by proline dehydrogenase/proline oxidase (PRODH/POX), a flavoenzyme that oxidizes proline to P5C.[3] This reaction is coupled to the mitochondrial electron transport chain, contributing to ATP production.[8] P5C is then further oxidized to glutamate by P5C dehydrogenase (P5CDH), using NAD+ as a cofactor.[3] The resulting glutamate can then enter the TCA cycle for energy production or be used for the synthesis of other amino acids.[8]
Quantitative Data on Proline Metabolism
Understanding the quantitative aspects of proline metabolism is crucial for assessing its physiological significance. This section summarizes key data on proline concentrations in various biological contexts and the kinetic properties of its metabolic enzymes.
Table 1: Proline Concentrations in Biological Samples
| Biological Sample | Condition | Proline Concentration | Reference |
| Human Plasma | Healthy Controls | 14.40 - 72.80 µg/mL | [9] |
| Human Plasma | Healthy | 100 - 250 µM | [10] |
| Human Serum | Healthy Volunteers | 31.09 ± 11.00 µg/mL | [9] |
| Human Serum | Esophageal Cancer Patients | 24.93 ± 7.19 µg/mL | [9] |
| Plant Leaves (Quercus suber) | Well-watered | ≈ 3.0 µmol/g FW | [11] |
| Plant Leaves (Quercus suber) | Severe drought stress | 8.3 µmol/g FW | [11] |
| Plant Leaves (Mungbean) | 100-90% field capacity | 3.38 - 6.12 µmol/g FW | [12] |
| Plant Leaves (Calendula officinalis) | Control | ~1.3 µmol/g DW | [13] |
| Plant Leaves (Calendula officinalis) | Severe Water Stress | ~1.75 µmol/g DW | [13] |
| Plant Roots (Medicago truncatula) | Control | ~1 µmol/g FW | [14] |
| Plant Roots (Medicago truncatula) | 0.5 mM CdCl₂ | ~2 µmol/g FW | [14] |
Table 2: Kinetic Parameters of Proline Metabolic Enzymes
| Enzyme | Organism | Substrate | K_m | k_cat | Reference |
| Proline Dehydrogenase (PRODH) | Mycobacterium tuberculosis | L-Proline | 5.7 ± 0.8 mM | 33 ± 2 s⁻¹ | [4] |
| Proline Dehydrogenase (PRODH) | Thermus thermophilus | Proline | 27 mM | 13 s⁻¹ | [7] |
| P5CS2 | Oryza sativa | Glutamate | 3.1 mM | - | [1][15] |
| P5CS2 | Oryza sativa | ATP | 0.76 mM | - | [1][15] |
| P5CS | Vigna aconitifolia | ATP | 2.7 mM | - | [15] |
| PYCR1 | Human | L-T4C | - | 13.7 M⁻¹s⁻¹ (catalytic efficiency) | [2] |
| PYCR2 | Human | L-T4C | - | 136 M⁻¹s⁻¹ (catalytic efficiency) | [2] |
Role of Proline in Cellular Signaling
Proline metabolism is intricately linked to major cellular signaling pathways that govern cell growth, proliferation, and stress responses, most notably the mTOR and AMPK pathways.
Proline and the mTOR Pathway
The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and anabolism. Proline has been shown to activate the mTORC1 signaling pathway.[16] This activation can enhance protein synthesis and cell proliferation. The availability of proline can influence the phosphorylation status of key downstream targets of mTORC1, such as p70S6K and 4E-BP1.[16]
Proline and the AMPK Pathway
AMP-activated protein kinase (AMPK) is a critical energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio). The role of proline in modulating AMPK signaling is complex. Low levels of ROS, which can be generated during proline oxidation, may stimulate mTOR activation, while higher levels of ROS can activate AMPK.[16] Activated AMPK can, in turn, upregulate proline oxidase (POX), facilitating the use of proline as an energy source to restore ATP levels, particularly under conditions of metabolic stress such as matrix deprivation.[17]
Experimental Protocols
Accurate measurement of proline and the activity of its metabolic enzymes is fundamental to studying its role in metabolism. This section provides detailed methodologies for key experiments.
Quantification of Proline
This method is a classic and widely used technique for proline quantification.[5]
Protocol (based on Bates et al., 1973): [18]
-
Sample Preparation: Homogenize frozen plant material in 3% (w/v) aqueous sulfosalicylic acid (e.g., 0.01 g in 0.5 mL).
-
Centrifugation: Centrifuge the homogenate at 12,000 g for 10 minutes to remove cell debris.
-
Reaction:
-
To 1 mL of the supernatant, add 1 mL of acid-ninhydrin reagent and 1 mL of glacial acetic acid.
-
Incubate the mixture in a test tube at 100°C for 1 hour.
-
Terminate the reaction by placing the tube in an ice bath.
-
-
Extraction:
-
Add 2 mL of toluene (B28343) to the reaction mixture.
-
Mix vigorously and allow the phases to separate at room temperature for 30 minutes.
-
-
Measurement:
-
Carefully collect the upper toluene phase.
-
Measure the absorbance at 520 nm using toluene as a blank.
-
-
Quantification: Determine the proline concentration from a standard curve prepared with known concentrations of L-proline.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly specific and sensitive method for proline quantification.[9]
Protocol Outline: [9]
-
Sample Preparation:
-
For serum samples, protein precipitation is performed using a solvent like methanol (B129727).
-
An internal standard, such as stable isotope-labeled L-proline (e.g., L-proline-¹³C₅,¹⁵N), is added for accurate quantification.
-
-
Chromatographic Separation:
-
A chiral column (e.g., Phenomenex Lux 5u Cellulose-1) is often used to separate L-proline from other isomers and interfering compounds.
-
A suitable mobile phase, such as 40% methanol in 0.05% formic acid, is used for elution.
-
-
Mass Spectrometric Detection:
-
Detection is typically performed using a mass spectrometer with positive ion electrospray ionization (ESI).
-
Multiple reaction monitoring (MRM) is employed for high selectivity and sensitivity.
-
-
Quantification:
-
A standard curve is generated using known concentrations of proline in a surrogate matrix (e.g., 4% BSA in PBS).
-
The concentration of proline in the sample is determined by comparing its peak area to that of the internal standard and interpolating from the standard curve.
-
Enzymatic Activity Assays
PRODH activity can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor.[19][20]
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5) containing an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP).
-
-
Enzyme Preparation:
-
Use a mitochondrial-enriched fraction or a solubilized mitochondrial preparation, as PRODH is a mitochondrial enzyme.
-
-
Assay:
-
Add the enzyme preparation to the reaction mixture and monitor the baseline rate of DCPIP reduction at 600 nm.
-
Initiate the reaction by adding a saturating concentration of L-proline (e.g., 150 mM).
-
Monitor the decrease in absorbance at 600 nm.
-
-
Calculation: The PRODH activity is calculated from the difference in the rate of DCPIP reduction before and after the addition of proline.
The activity of P5CS can be determined by measuring the glutamate-dependent oxidation of NADPH.[1][15]
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing ATP, MgCl₂, and NADPH.
-
-
Enzyme Preparation:
-
Use a purified P5CS enzyme or a cell extract containing the enzyme.
-
-
Assay:
-
Add the enzyme preparation to the reaction mixture.
-
Initiate the reaction by adding glutamate.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
-
Calculation: The P5CS activity is calculated from the rate of NADPH oxidation using its molar extinction coefficient.
Conclusion
Proline metabolism is a central hub that integrates carbon and nitrogen metabolism with cellular signaling and redox homeostasis. Its dysregulation has profound implications for cellular function and is increasingly recognized as a hallmark of various diseases, including cancer. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of proline metabolism and explore its potential as a therapeutic target. Future investigations into the intricate regulatory mechanisms governing proline metabolic fluxes and its crosstalk with other metabolic and signaling pathways will undoubtedly pave the way for novel diagnostic and therapeutic strategies.
References
- 1. Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of human pyrroline-5-carboxylate reductase in L-thioproline metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of Proline Metabolism - Creative Proteomics [creative-proteomics.com]
- 4. Kinetic and Isotopic Characterization of L-Proline Dehydrogenase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Reaction Kinetics of Proline Dehydrogenase in the Multifunctional Proline Utilization A Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proline metabolism and redox; maintaining a balance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice [frontiersin.org]
- 16. profiproteomics.fr [profiproteomics.fr]
- 17. PROLINE - Amino Acid Analysis, LC/MS - Lab Results explained | HealthMatters.io [healthmatters.io]
- 18. plant-stress.weebly.com [plant-stress.weebly.com]
- 19. Frontiers | Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities [frontiersin.org]
- 20. Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities - PMC [pmc.ncbi.nlm.nih.gov]
Proline's Mechanism of Action in Signaling Pathways: A Technical Guide
Disclaimer: The user query specified "Pro-ile," which is not a standard recognized molecule in the context of signaling pathways. This guide assumes the query was a typographical error and focuses on Proline , a proteinogenic amino acid with well-documented, multifaceted roles in cellular signaling.
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proline is a unique cyclic amino acid traditionally known for its structural role in proteins, particularly collagen. However, emerging evidence has recast proline as a critical signaling molecule that sits (B43327) at the intersection of metabolism, redox homeostasis, and the regulation of major signaling cascades. Its metabolism, far from being a simple anabolic and catabolic process, constitutes a dynamic cycle that generates signaling intermediates and influences the cellular energy state. This guide provides an in-depth technical overview of the core mechanisms by which proline and its metabolic pathways modulate cellular signaling, with a focus on cancer biology and stress responses where these functions are most prominent.
The Core Mechanism: The Proline Metabolic Cycle as a Signaling Hub
The signaling functions of proline are intrinsically linked to its metabolism, often referred to as the proline-P5C cycle. This cycle involves the interconversion of proline and its precursor, Δ1-pyrroline-5-carboxylate (P5C), through distinct subcellular compartments, creating a metabolic hub that influences cellular bioenergetics and redox balance.[1]
-
Proline Biosynthesis (Cytosolic): Proline is synthesized from glutamate (B1630785) in the cytosol. The process is catalyzed by two key enzymes:
-
Δ1-pyrroline-5-carboxylate synthetase (P5CS): The rate-limiting enzyme that converts glutamate to P5C. This step consumes ATP and NADPH.[2]
-
Pyrroline-5-carboxylate Reductase (PYCR1, 2, L): Reduces P5C to proline, oxidizing NADPH to NADP+.[3][4] Upregulation of proline synthesis, particularly PYCR1, is driven by oncogenic signals like c-MYC and PI3K and is crucial for supporting the biomass production required for cancer cell proliferation.[1][5][6]
-
-
Proline Catabolism (Mitochondrial): Proline is degraded in the mitochondria in a two-step oxidation process:
-
Proline Dehydrogenase/Oxidase (PRODH/POX): The rate-limiting enzyme that oxidizes proline back to P5C.[7][8] This reaction is notable because it transfers electrons directly to the electron transport chain (ETC), bypassing complexes I and II, and in the process, generates reactive oxygen species (ROS) such as superoxide.[9]
-
P5C Dehydrogenase (P5CDH): Converts P5C to glutamate, producing NADH.[2][10]
-
This compartmentalized cycle acts as a redox shuttle. The synthesis of proline consumes cytosolic NADPH, potentially stimulating the pentose (B10789219) phosphate (B84403) pathway (PPP) to replenish the NADPH pool, while its catabolism in the mitochondria generates ROS and provides electrons to the ETC for ATP production.[1][11] This generation of ROS is a critical signaling mechanism, as context-dependent ROS levels can trigger apoptosis, autophagy, or senescence.[6][12]
Modulation of Major Signaling Pathways
Proline metabolism serves as an upstream regulator that influences several canonical signaling pathways critical for cell proliferation, survival, and stress response.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a central regulator of cell growth and differentiation. Proline metabolism intersects with this pathway in multiple ways:
-
Proline-Directed Phosphorylation: A significant mode of regulation within the MAPK cascade and its substrates involves the phosphorylation of serine or threonine residues that are immediately followed by a proline (Ser/Thr-Pro motifs).[13][14] This phosphorylation event can be catalyzed by kinases like ERK1/2 and JNK.[15] The conformation of these phosphorylated motifs is further regulated by the prolyl isomerase Pin1, which can catalytically induce conformational changes that affect protein activity, dephosphorylation, and protein-protein interactions.[13]
-
PYCR1-Mediated Activation: In several cancers, including breast cancer and melanoma, the proline synthesis enzyme PYCR1 has been shown to activate the AKT/ERK signaling pathways, thereby driving cell proliferation and invasion.[16][17]
-
ROS-Mediated Activation: ROS generated from proline catabolism by PRODH can activate MAPK pathways as part of the cellular stress response.[2][18]
PI3K/Akt Pathway
The PI3K/Akt pathway is a critical pro-survival pathway that is frequently hyperactivated in cancer. Proline metabolism is intimately linked to its regulation:
-
Oncogenic Upregulation: The PI3K pathway, along with the oncogene c-MYC, directly upregulates the expression of proline synthesis enzymes, including P5CS and PYCR1.[5][6] This creates a feed-forward loop where a pro-survival pathway enhances the production of an amino acid that, in turn, supports the metabolic demands of proliferation.
-
PYCR1-Mediated Activation: Overexpression of PYCR1 has been shown to activate the PI3K/Akt pathway, promoting cell proliferation, migration, and anti-apoptotic effects in gastric cancer and melanoma.[16][17] Knockdown of PYCR1 reduces the levels of phosphorylated Akt.[16]
JAK/STAT Pathway
The JAK/STAT pathway is a primary route for cytokine signaling that regulates immunity and development. Recent studies have implicated proline in modulating this pathway, particularly in the context of cancer stem cells. In prostate cancer models, exogenous proline was found to enhance cancer cell stem-like properties by activating the JAK2-STAT3 signaling axis.[19] Hypoxia-mediated upregulation of PYCR1 in hepatocellular carcinoma has also been shown to promote proliferation through a MAPK/ERK/STAT3 signaling cascade.[20]
Summary of Quantitative Data
Direct quantitative data on proline's interaction with signaling proteins (e.g., binding affinities) is limited, as its effects are primarily mediated through metabolic fluxes. However, experimental studies provide concentration-dependent effects and kinetic data for key metabolic enzymes and transporters.
| Parameter | Value | Context | Reference |
| Effective Proline Concentration | 1 mM | Increased p-NF-κB immunocontent in C6 glioma cells after 72h. | |
| Effective Proline Concentration | 1, 3, 5 mM | Inhibited acetylcholinesterase activity in C6 glioma cells. | [21] |
| Proline Transporter (PROT) Km | ~20 µM | Michaelis constant for proline uptake in transporter-expressing cells. | [22] |
| Proline Transporter (PROT) Vmax | ~890 pmol/105 cells/10 min | Maximum velocity of proline uptake. | [22] |
| PRODH Activity | Context-dependent | Expression is induced by p53. Activity is essential for proline-mediated protection against H2O2 stress. | |
| PYCR1 Expression | Upregulated | Significantly upregulated in various cancers (breast, liver, melanoma) and correlates with poorer prognosis. | [3][16][17] |
Key Experimental Protocols
Investigating the role of proline in signaling pathways involves a combination of metabolic analysis, cell-based assays, and molecular biology techniques.
General Experimental Workflow
A typical workflow involves modulating the proline pathway (e.g., via exogenous proline, siRNA knockdown of metabolic enzymes) and observing the downstream effects on a signaling cascade.
References
- 1. The Proline Cycle As a Potential Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Deciphering the effects of PYCR1 on cell function and its associated mechanism in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Proline Metabolism in Cell Regulation and Cancer Biology: Recent Advances and Hypotheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proline dehydrogenase is essential for proline protection against hydrogen peroxide induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proline dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. Proline metabolism and cancer: emerging links to glutamine and collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Proline and ROS: A Unified Mechanism in Plant Development and Stress Response? [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Pinning down proline-directed phosphorylation signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proline-directed phosphorylation and isomerization in mitotic regulation and in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Proline-directed phosphorylation of the dopamine transporter N-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Connecting proline metabolism and signaling pathways in plant senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effect and mechanism of PYCR1 on biological function of hepatocellular carcinoma cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of Proline on Cell Death, Cell Cycle, and Oxidative Stress in C6 Glioma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to L-prolyl-L-isoleucine: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-prolyl-L-isoleucine is a dipeptide composed of the amino acids L-proline and L-isoleucine. While not as extensively studied as some other dipeptides, it holds potential interest in various biological contexts due to the unique properties of its constituent amino acids. This technical guide provides a comprehensive overview of the discovery and history of L-prolyl-L-isoleucine, its synthesis and characterization, and its known and potential biological activities. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and development.
Discovery and History
The history of L-prolyl-L-isoleucine is intrinsically linked to the discovery of its constituent amino acids and the advancement of peptide synthesis techniques.
-
L-Proline: This unique cyclic amino acid was first isolated in 1900 by Richard Willstätter during his work on N-methylproline.[1] A year later, Emil Fischer successfully synthesized proline and further characterized it.[1] Its distinctive rigid structure, conferred by the pyrrolidine (B122466) ring, plays a crucial role in the secondary structure of proteins.
-
L-Isoleucine: This essential amino acid was discovered in 1903 by German chemist Felix Ehrlich from beet-sugar molasses.[2] Its synthesis was first reported in 1905.[2] As a branched-chain amino acid (BCAA), isoleucine is vital for protein synthesis and muscle metabolism.[2]
The synthesis of the dipeptide L-prolyl-L-isoleucine itself was made possible by the development of peptide synthesis methodologies throughout the 20th century. While a singular, seminal publication marking the "discovery" of this specific dipeptide is not readily apparent in historical records, its synthesis would have become feasible following the pioneering work on peptide bond formation and the introduction of protecting group strategies. The advent of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the 1960s dramatically simplified the creation of such peptides, making them more accessible for biological investigation.
Synthesis and Characterization
The synthesis of L-prolyl-L-isoleucine can be achieved through both chemical and enzymatic methods.
Chemical Synthesis
Solid-phase peptide synthesis (SPPS) is the most common method for the chemical synthesis of L-prolyl-L-isoleucine.
-
Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in a non-polar solvent like dichloromethane (B109758) (DCM).
-
First Amino Acid Attachment: Attach Fmoc-L-isoleucine to the resin. This is typically done by reacting the Fmoc-protected amino acid with the resin in the presence of a base such as diisopropylethylamine (DIPEA).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the attached L-isoleucine using a solution of piperidine (B6355638) in dimethylformamide (DMF).
-
Second Amino Acid Coupling: Couple Fmoc-L-proline to the deprotected L-isoleucine on the resin. This step is mediated by a coupling reagent like hexafluorophosphate (B91526) benzotriazole (B28993) tetramethyl uronium (HBTU) in the presence of a base.
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal L-proline.
-
Cleavage from Resin: Cleave the dipeptide from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to protect sensitive side chains.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized L-prolyl-L-isoleucine using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Characterization Data
| Parameter | Value |
| Molecular Formula | C₁₁H₂₀N₂O₃ |
| Molecular Weight | 228.29 g/mol |
| CAS Number | 51926-51-3 |
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the dipeptide, showing characteristic peaks for the proline ring and the isoleucine side chain.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is employed to determine the exact molecular weight of the synthesized peptide.
Biological Activity and Potential Applications
The biological activities of L-prolyl-L-isoleucine are an emerging area of research. Based on the known functions of its constituent amino acids and related dipeptides, several potential activities can be inferred.
Angiotensin-Converting Enzyme (ACE) Inhibition
Dipeptides containing proline are known to exhibit ACE inhibitory activity, which is a key mechanism for controlling blood pressure.
-
Reagent Preparation: Prepare a solution of ACE, the substrate hippuryl-histidyl-leucine (B1329654) (HHL), and various concentrations of L-prolyl-L-isoleucine in a suitable buffer.
-
Reaction Incubation: Incubate the ACE enzyme with the dipeptide for a set period before adding the substrate.
-
Substrate Addition: Initiate the reaction by adding the HHL substrate.
-
Reaction Termination: Stop the reaction after a defined time by adding an acid, such as hydrochloric acid.
-
Quantification: Measure the amount of hippuric acid produced using RP-HPLC.
-
IC₅₀ Determination: Calculate the concentration of L-prolyl-L-isoleucine that inhibits 50% of the ACE activity (IC₅₀).
Anti-Inflammatory and Antioxidant Potential
Both proline and isoleucine have been implicated in modulating inflammatory and oxidative stress pathways.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) to an appropriate confluency.
-
Treatment: Pre-treat the cells with different concentrations of L-prolyl-L-isoleucine for a specified time.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS).
-
Analysis of Inflammatory Markers: Measure the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in the cell culture supernatant using appropriate assay kits (e.g., Griess reagent for NO, ELISA for cytokines).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways influenced by L-prolyl-L-isoleucine and a typical experimental workflow for its synthesis and characterization.
Caption: A typical experimental workflow for the synthesis, characterization, and biological evaluation of L-prolyl-L-isoleucine.
Caption: Postulated signaling pathways for the ACE inhibitory and anti-inflammatory effects of L-prolyl-L-isoleucine.
Conclusion
L-prolyl-L-isoleucine is a dipeptide with potential for further scientific investigation. Its synthesis is readily achievable through standard peptide chemistry, and its biological activities, particularly in the realms of cardiovascular health and inflammation, warrant more in-depth study. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and other proline-containing dipeptides. The detailed protocols and pathway diagrams are intended to serve as a starting point for designing and executing new research in this promising area.
References
In Vivo Protein Stability and Degradation: A Technical Guide for Researchers
December 15, 2025
Introduction
The controlled degradation of intracellular proteins is a fundamental process that governs a vast array of cellular functions, from cell cycle progression and signal transduction to quality control and maintaining cellular homeostasis. The lifespan of a protein, often measured by its half-life, can range from mere minutes to several days and is a critical determinant of its biological activity.[1] Dysregulation of protein degradation pathways is implicated in numerous diseases, including cancer and neurodegenerative disorders, making the study of in vivo protein stability a cornerstone of modern drug development and biomedical research.
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core mechanisms governing protein stability and degradation in vivo. We will delve into the two major proteolytic systems—the Ubiquitin-Proteasome System (UPS) and the Lysosomal Degradation Pathway—and provide detailed experimental protocols for their investigation. Furthermore, this guide presents quantitative data on protein turnover and explores the N-degron pathway, a critical mechanism for co-translational protein quality control.
Major In Vivo Protein Degradation Pathways
Eukaryotic cells primarily utilize two major pathways for protein degradation: the ubiquitin-proteasome system and lysosomal degradation.[2] These pathways are largely distinct in their substrate specificity and regulatory mechanisms.
The Ubiquitin-Proteasome System (UPS)
The UPS is the principal mechanism for the selective degradation of most short-lived and regulatory proteins in the cytosol and nucleus.[3] This highly regulated process involves the covalent attachment of a small regulatory protein, ubiquitin, to a target protein, marking it for destruction by a large multi-catalytic protease complex called the 26S proteasome.
The ubiquitination process is a three-step enzymatic cascade:
-
Ubiquitin Activation: An E1 ubiquitin-activating enzyme utilizes ATP to form a high-energy thioester bond with ubiquitin.
-
Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 ubiquitin-conjugating enzyme.
-
Ubiquitin Ligation: An E3 ubiquitin ligase recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein. The human genome encodes a large number of distinct E3 ligases, which provide substrate specificity to the UPS.
The sequential addition of multiple ubiquitin molecules, forming a polyubiquitin (B1169507) chain (most commonly linked via lysine 48 of ubiquitin), serves as a potent degradation signal. The 26S proteasome recognizes, unfolds, and degrades the polyubiquitinated protein into small peptides, while recycling the ubiquitin molecules.
Lysosomal Degradation Pathway
The lysosome is an acidic organelle containing a wide array of hydrolytic enzymes capable of degrading various macromolecules, including proteins, lipids, nucleic acids, and carbohydrates.[4] Lysosomal protein degradation occurs through several mechanisms, primarily autophagy and endocytosis.[5] This pathway is crucial for the turnover of long-lived proteins, protein aggregates, and entire organelles.
-
Macroautophagy: This is the major autophagic pathway. A double-membraned vesicle, called an autophagosome, engulfs a portion of the cytoplasm, including soluble proteins and organelles. The autophagosome then fuses with a lysosome to form an autolysosome, where the captured contents are degraded.
-
Microautophagy: In this process, the lysosome directly engulfs small portions of the cytoplasm by invagination of the lysosomal membrane.
-
Chaperone-Mediated Autophagy (CMA): This is a more selective process where cytosolic proteins containing a specific pentapeptide motif (KFERQ-like) are recognized by the chaperone Hsc70 and its co-chaperones. This complex then docks onto the lysosome-associated membrane protein 2A (LAMP-2A), leading to the unfolding and translocation of the substrate protein into the lysosomal lumen for degradation.
-
Endocytosis: Extracellular proteins and cell-surface receptors are internalized into the cell through endocytosis. The resulting endosomes can mature and fuse with lysosomes, leading to the degradation of their protein cargo.
Experimental Protocols for Measuring Protein Stability
Several well-established experimental techniques are routinely used to determine the in vivo half-life and degradation kinetics of specific proteins.
Cycloheximide (B1669411) (CHX) Chase Assay
This method relies on the use of cycloheximide, a potent inhibitor of eukaryotic protein synthesis. By blocking the production of new proteins, the decay of a pre-existing pool of a specific protein can be monitored over time.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Prepare a stock solution of cycloheximide (e.g., 10 mg/mL in DMSO). The final working concentration typically ranges from 10 to 100 µg/mL, depending on the cell line and experimental conditions. It is crucial to perform a dose-response curve to determine the optimal concentration that effectively inhibits protein synthesis without causing significant cytotoxicity within the experimental timeframe.[6]
-
Treat the cells with cycloheximide in complete culture medium. A control plate should be treated with the vehicle (e.g., DMSO) alone.
-
-
Time-Course Collection:
-
Harvest cells at various time points after the addition of cycloheximide (e.g., 0, 2, 4, 6, 8, 12, 24 hours). The time points should be chosen based on the expected half-life of the protein of interest.
-
At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
-
-
Protein Quantification and Analysis:
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Equal amounts of total protein from each time point are then subjected to SDS-PAGE and Western blot analysis using an antibody specific for the protein of interest. An antibody against a stable protein (e.g., actin or tubulin) should be used as a loading control.
-
Quantify the band intensities of the target protein at each time point using densitometry software.
-
Normalize the intensity of the target protein to the loading control for each time point.
-
Plot the normalized protein levels against time. The half-life (t½) of the protein can be calculated by fitting the data to a one-phase exponential decay curve.
-
Pulse-Chase Analysis
Pulse-chase analysis is a classic and powerful technique to directly measure the rate of protein degradation. This method involves metabolically labeling newly synthesized proteins with a "pulse" of radioactive amino acids, followed by a "chase" with an excess of non-radioactive amino acids. The disappearance of the radiolabeled protein of interest is then monitored over time.
Detailed Protocol:
-
Cell Preparation and Starvation:
-
Culture cells to 70-80% confluency.
-
To increase the efficiency of radioactive amino acid incorporation, cells are typically starved for a short period (e.g., 30-60 minutes) in a medium lacking the amino acids to be used for labeling (e.g., methionine and cysteine-free DMEM).[7]
-
-
Pulse Labeling:
-
Replace the starvation medium with a fresh labeling medium containing a radioactive amino acid, typically [³⁵S]-methionine or a mixture of [³⁵S]-methionine and [³⁵S]-cysteine.
-
The duration of the pulse is usually short (e.g., 10-30 minutes) to label a discrete cohort of newly synthesized proteins.
-
-
Chase:
-
Remove the radioactive labeling medium and wash the cells thoroughly with PBS.
-
Add complete culture medium containing an excess of the corresponding non-radioactive amino acids (the "chase" medium). This prevents further incorporation of the radioactive label.
-
Collect cell samples at various time points during the chase period (e.g., 0, 30, 60, 120, 240 minutes).
-
-
Immunoprecipitation and Analysis:
-
Lyse the cells at each time point in an appropriate lysis buffer containing protease inhibitors.
-
Immunoprecipitate the protein of interest from the cell lysates using a specific antibody.
-
The immunoprecipitated proteins are then resolved by SDS-PAGE.
-
The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled protein.
-
Quantify the band intensity at each time point.
-
The half-life is determined by plotting the radioactive signal against time and fitting the data to an exponential decay curve.[8]
-
In Vivo Ubiquitination Assay
This assay is designed to detect the ubiquitination status of a specific protein within a cellular context. It typically involves co-expression of a tagged version of the protein of interest and a tagged version of ubiquitin, followed by immunoprecipitation and Western blot analysis.
Detailed Protocol:
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with expression vectors for the protein of interest (e.g., with a FLAG or MYC tag) and a tagged version of ubiquitin (e.g., with a His or HA tag).[9]
-
Allow the cells to express the proteins for 24-48 hours.
-
-
Proteasome Inhibition (Optional but Recommended):
-
To enhance the detection of ubiquitinated proteins, which are often rapidly degraded, treat the cells with a proteasome inhibitor (e.g., MG132 at 10-20 µM) for 4-6 hours before harvesting.
-
-
Cell Lysis under Denaturing Conditions:
-
To preserve the covalent ubiquitin-substrate linkages and prevent the action of deubiquitinating enzymes (DUBs), it is crucial to lyse the cells under denaturing conditions. A common lysis buffer contains 1-2% SDS and is heated to 95-100°C for 5-10 minutes.[10]
-
The lysate is then diluted with a non-denaturing buffer (e.g., containing Triton X-100) to reduce the SDS concentration and allow for subsequent immunoprecipitation.
-
-
Immunoprecipitation:
-
Incubate the diluted cell lysate with an antibody that recognizes the tag on the protein of interest (e.g., anti-FLAG antibody) or the tag on ubiquitin (e.g., anti-HA antibody or Ni-NTA beads for His-tagged ubiquitin).
-
The antibody-protein complexes are captured using protein A/G beads or magnetic beads.
-
-
Western Blot Analysis:
-
The immunoprecipitated proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane.
-
The membrane is then probed with an antibody that recognizes the tag on the other protein (e.g., if you immunoprecipitated with an anti-FLAG antibody against your protein, you would blot with an anti-HA antibody to detect ubiquitination). A high-molecular-weight smear or a ladder of bands above the unmodified protein indicates polyubiquitination.
-
Quantitative Data on Protein Stability
The half-life of a protein is a key parameter that reflects its stability in vivo. This section provides a summary of protein half-life data from various studies.
Table 1: Half-lives of Selected Human Proteins in HeLa Cells
| Protein | Gene Name | Function | Half-life (hours) |
| p53 | TP53 | Tumor suppressor | ~0.3 |
| c-Myc | MYC | Transcription factor | ~0.5 |
| Cyclin B1 | CCNB1 | Cell cycle regulation | ~1.0 |
| β-catenin | CTNNB1 | Signal transduction, cell adhesion | ~1.5 |
| GAPDH | GAPDH | Glycolysis | >100 |
| Actin, cytoplasmic 1 | ACTB | Cytoskeleton | >100 |
| Histone H3.1 | HIST1H3A | Chromatin structure | >100 |
Data compiled from various proteomics studies.
Table 2: The N-Degron Pathway and Protein Half-Life
The N-degron pathway, formerly known as the N-end rule pathway, relates the in vivo half-life of a protein to the identity of its N-terminal amino acid residue.[11] Certain N-terminal residues are recognized as "destabilizing," leading to rapid ubiquitination and degradation of the protein. The pathway can be divided into different branches based on the nature of the N-terminal residue.
Arg/N-degron Pathway: Targets proteins with basic (Arg, Lys, His) and bulky hydrophobic (Phe, Trp, Tyr, Leu, Ile) N-terminal residues.
Ac/N-degron Pathway: Targets proteins with N-terminally acetylated residues.
Pro/N-degron Pathway: Targets proteins with N-terminal proline.
The following table provides approximate half-lives of proteins in mammalian systems based on their N-terminal residue, illustrating the principles of the N-degron pathway.
| N-terminal Residue | Approximate Half-life | Classification |
| Val (V) | 100 h | Stabilizing |
| Met (M), Gly (G) | 30 h | Stabilizing |
| Pro (P) | 20 h | Stabilizing |
| Ile (I) | 20 h | Stabilizing |
| Thr (T) | 7.2 h | Stabilizing |
| Leu (L) | 5.5 h | Destabilizing (Type 2) |
| Ala (A) | 4.4 h | Stabilizing |
| His (H) | 3.5 h | Destabilizing (Type 1) |
| Trp (W) | 2.8 h | Destabilizing (Type 2) |
| Tyr (Y) | 2.8 h | Destabilizing (Type 2) |
| Ser (S) | 1.9 h | Stabilizing |
| Asn (N) | 1.4 h | Destabilizing (tertiary) |
| Lys (K) | 1.3 h | Destabilizing (Type 1) |
| Cys (C) | 1.2 h | Destabilizing (tertiary) |
| Asp (D) | 1.1 h | Destabilizing (secondary) |
| Phe (F) | 1.1 h | Destabilizing (Type 2) |
| Glu (E) | 1.0 h | Destabilizing (secondary) |
| Arg (R) | 1.0 h | Destabilizing (Type 1) |
| Gln (Q) | 0.8 h | Destabilizing (tertiary) |
Data adapted from studies on the N-degron pathway. Half-lives can vary depending on the specific protein and cellular context.[12]
Conclusion
The study of in vivo protein stability and degradation is a dynamic and essential field in biomedical research. A thorough understanding of the underlying molecular mechanisms and the application of robust experimental techniques are paramount for elucidating the roles of protein turnover in health and disease. This technical guide provides a foundational framework for researchers, offering insights into the major degradation pathways and detailed protocols for their investigation. The provided quantitative data serves as a valuable reference for experimental design and interpretation. As our knowledge of the intricate networks that control the cellular proteome continues to expand, the methodologies and concepts outlined herein will remain central to advancing our ability to diagnose and treat a wide range of human pathologies.
References
- 1. TurnoveR: A Skyline External Tool for Analysis of Protein Turnover in Metabolic Labeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteome Scale-Protein Turnover Analysis Using High Resolution Mass Spectrometric Data from Stable-Isotope Labeled Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Targeted Protein Degradation via Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 7. Radioactive Pulse-Chase Analysis and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. conductscience.com [conductscience.com]
- 9. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Denaturing in vivo ubiquitination assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Guide: Physicochemical Properties of Prolyl-Isoleucine (Pro-Ile)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the physical and chemical properties of the dipeptide L-Prolyl-L-Isoleucine (Pro-Ile). It includes a summary of its physicochemical parameters, detailed experimental protocols for its synthesis and characterization, and a workflow diagram for its analysis. This guide is intended to serve as a foundational resource for researchers and professionals involved in peptide chemistry, drug discovery, and development.
Core Physicochemical Properties
L-Prolyl-L-Isoleucine is a dipeptide with the molecular formula C11H20N2O3.[1] The unique structural features of its constituent amino acids, the rigid pyrrolidine (B122466) ring of proline and the branched aliphatic side chain of isoleucine, contribute to its distinct conformational and stability characteristics.[2][3]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of L-Prolyl-L-Isoleucine.
| Property | Value | Source |
| IUPAC Name | (2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carboxylic acid | [1] |
| Molecular Formula | C11H20N2O3 | [1] |
| Molecular Weight | 228.29 g/mol | [1] |
| Monoisotopic Mass | 228.14739250 Da | [1] |
| CAS Number | 51926-51-3 | [4] |
| Appearance | White to off-white solid | [5] |
| Storage Temperature | -20°C, protected from light and moisture | [5] |
| pKa (α-carboxyl) | ~2.36 (Isoleucine) | [6][7] |
| pKa (α-amino) | ~9.60 (Isoleucine) | [6][7] |
| pKa (pyrrolidine N) | ~10.60 (Proline) | [6][7] |
| Predicted logP | -1.8 | [1] |
| Predicted Water Solubility | 50.3 g/L | [8] |
Note: pKa values are for the individual amino acids and provide an estimate for the ionizable groups in the dipeptide.
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of Prolyl-Isoleucine.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase synthesis is a standard method for producing peptides like this compound.
Workflow for Solid-Phase Synthesis of this compound
References
- 1. Ile-Pro | C11H20N2O3 | CID 444876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Clusters of isoleucine, leucine, and valine side chains define cores of stability in high‐energy states of globular proteins: Sequence determinants of structure and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Prolyl-L-isoleucine | CAS 51926-51-3 | LGC Standards [lgcstandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. iscabiochemicals.com [iscabiochemicals.com]
- 7. Ch27 pKa and pI values [chem.ucalgary.ca]
- 8. Showing Compound L-Isoleucyl-L-proline (FDB027946) - FooDB [foodb.ca]
Pro-Ile Interaction with Cellular Receptors: A Technical Guide for Researchers
Introduction
Bioactive peptides, short chains of amino acids derived from food proteins or synthesized endogenously, are gaining significant attention for their potential to modulate physiological processes and influence health and disease. The dipeptide Pro-Ile (Prolyl-Isoleucine), composed of the amino acids proline and isoleucine, represents a class of small peptides whose specific biological functions and cellular targets are still largely unexplored. Understanding how such peptides interact with cellular receptors is fundamental to elucidating their mechanisms of action and harnessing their therapeutic or nutraceutical potential.
While direct experimental evidence for the interaction of the this compound dipeptide with specific cellular receptors is currently limited in publicly available literature, this technical guide provides a comprehensive framework for researchers and drug development professionals to investigate such interactions. By leveraging established methodologies and drawing parallels from structurally similar peptides, this document outlines the core experimental protocols, data presentation strategies, and conceptual frameworks required to characterize the binding, signaling, and functional effects of this compound or other novel dipeptides.
This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and data interpretation strategies to facilitate the exploration of dipeptide-receptor interactions.
Section 1: Potential Cellular Receptors and Signaling Pathways for this compound
Based on the known activities of other proline- and isoleucine-containing peptides, several classes of cellular receptors and downstream signaling pathways present themselves as plausible candidates for mediating the effects of this compound.
1.1 G-Protein Coupled Receptors (GPCRs)
Many bioactive peptides exert their effects by binding to GPCRs on the cell surface, triggering a cascade of intracellular signaling events.
Caption: Hypothetical GPCR signaling pathway activated by this compound.
1.2 Receptor Tyrosine Kinases (RTKs) and Associated Pathways
Peptides can also modulate pathways typically activated by growth factors, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.
Caption: Potential downstream signaling from a this compound-activated receptor.
1.3 Peptide Transporters with Signaling Roles
Dipeptides are often transported into cells by carriers like PepT1. Recent evidence suggests these transporters may also participate in signaling cascades, such as the JAK/STAT pathway[1].
Caption: PepT1-mediated transport and subsequent JAK/STAT signaling.
Section 2: Experimental Protocols for Characterizing this compound-Receptor Interactions
A multi-faceted approach is essential to fully characterize the interaction of this compound with a putative cellular receptor. This involves quantifying the physical binding, assessing the functional cellular response, and dissecting the downstream signaling pathways.
2.1 Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time[2][3][4].
Caption: General workflow for Surface Plasmon Resonance (SPR) analysis.
Methodology:
-
Ligand Immobilization:
-
The purified extracellular domain of the candidate receptor (ligand) is immobilized onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry.
-
A reference flow cell is prepared without the receptor to subtract non-specific binding.
-
-
Analyte Interaction:
-
A series of concentrations of this compound (analyte), typically ranging from 0.1 to 10 times the expected dissociation constant (KD), are prepared in a suitable running buffer (e.g., HBS-EP+).
-
Each concentration is injected over the sensor and reference surfaces for a defined association time, followed by an injection of running buffer for the dissociation phase.
-
-
Data Acquisition and Analysis:
-
The change in the refractive index at the sensor surface, measured in Response Units (RU), is recorded over time to generate a sensorgram.
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the reference channel data.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (KD) is calculated as koff/kon.
-
2.2 Protocol: Cell-Based Reporter Assay for Receptor Activation
Cell-based reporter assays measure the functional consequence of receptor activation by linking a downstream signaling event to the expression of a quantifiable reporter gene, such as luciferase or alkaline phosphatase[5][6].
Caption: Workflow for a cell-based reporter gene assay.
Methodology:
-
Cell Line Preparation:
-
A suitable host cell line (e.g., HEK293T) is transiently or stably transfected with an expression plasmid for the candidate receptor.
-
A second plasmid containing a reporter gene (e.g., firefly luciferase) under the control of a promoter responsive to the signaling pathway of interest (e.g., a promoter with multiple NF-κB or STAT binding sites) is co-transfected.
-
-
Assay Performance:
-
Transfected cells are seeded into 96- or 384-well plates.
-
Cells are treated with a dilution series of this compound. A positive control (known agonist) and a negative control (vehicle) are included.
-
After an incubation period (typically 6-24 hours), cells are lysed.
-
-
Signal Detection and Analysis:
-
The appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) is added to the cell lysates.
-
The resulting signal (e.g., luminescence) is measured using a plate reader.
-
The data are normalized to the vehicle control, and a dose-response curve is generated to determine the EC50 value (the concentration of this compound that elicits a half-maximal response).
-
2.3 Protocol: Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify the phosphorylation status of specific proteins in a signaling cascade, providing direct evidence of pathway activation[7].
Caption: Standard workflow for Western blot analysis of protein phosphorylation.
Methodology:
-
Cell Stimulation and Lysis:
-
Cells expressing the receptor of interest are cultured to near confluence and then serum-starved to reduce basal signaling.
-
Cells are stimulated with this compound (at a concentration determined from functional assays, e.g., EC80) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
At each time point, cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Separation and Transfer:
-
Total protein concentration in each lysate is determined (e.g., by BCA assay).
-
Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of a target protein (e.g., anti-phospho-ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The membrane is then stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein as a loading control.
-
-
Quantification:
-
The intensity of the bands is quantified using densitometry software.
-
The level of phosphorylation is expressed as the ratio of the phosphorylated protein signal to the total protein signal.
-
Section 3: Quantitative Data Presentation
Clear and structured presentation of quantitative data is crucial for the interpretation and comparison of results.
Table 1: Summary of this compound Binding Kinetics to Receptor X (SPR Data)
| Analyte | kon (1/Ms) | koff (1/s) | KD (M) | KD (µM) |
| This compound | 1.5 x 104 | 3.0 x 10-3 | 2.0 x 10-7 | 0.20 |
| Negative Control Peptide | No Binding Detected | No Binding Detected | N/A | N/A |
| Positive Control Ligand | 2.2 x 105 | 1.1 x 10-4 | 5.0 x 10-10 | 0.0005 |
Table 2: Functional Activity of this compound in Receptor X Reporter Assay
| Compound | EC50 (µM) | Emax (% of Positive Control) |
| This compound | 1.25 | 85% |
| Proline | > 1000 | < 5% |
| Isoleucine | > 1000 | < 5% |
| Positive Control Agonist | 0.015 | 100% |
Table 3: Quantification of ERK Phosphorylation in Response to this compound (Western Blot Data)
| Time (minutes) | Fold Change in p-ERK/Total ERK Ratio (Normalized to 0 min) |
| 0 | 1.0 |
| 5 | 4.8 ± 0.6 |
| 15 | 3.2 ± 0.4 |
| 30 | 1.9 ± 0.3 |
| 60 | 1.1 ± 0.2 |
Conclusion
References
- 1. Frontiers | The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Silico Approaches Applied to the Study of Peptide Analogs of Ile-Pro-Ile in Relation to Their Dipeptidyl Peptidase IV Inhibitory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. External jasmonic acid isoleucine mediates amplification of plant elicitor peptide receptor (PEPR) and jasmonate-based immune signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Pro-Ile Dipeptide for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the laboratory synthesis of the dipeptide Pro-Ile (Proline-Isoleucine). The synthesis is primarily described using Fmoc-based solid-phase peptide synthesis (SPPS), a widely adopted method for its efficiency and scalability.[1][2] Additionally, an overview of solution-phase peptide synthesis (LPPS) is included as an alternative approach. This guide covers the necessary reagents, detailed experimental procedures, purification, and characterization of the final product. Quantitative data is summarized in tables, and key workflows and a hypothetical signaling pathway are visualized using diagrams.
Introduction
Dipeptides, the simplest peptide units, exhibit a diverse range of biological activities, including roles as antioxidants and modulators of cellular signaling pathways.[3][4] Proline-rich peptides, in particular, are of significant interest in biochemical and pharmaceutical research due to their unique structural properties and biological functions.[5][6] The this compound dipeptide, formed from L-proline and L-isoleucine, is a subject of study for its potential physiological roles.[7] Accurate and efficient laboratory synthesis of this compound is crucial for further investigation into its biological activities and potential therapeutic applications.
Solid-phase peptide synthesis (SPPS) is the preferred method for the synthesis of peptides like this compound in a laboratory setting. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2][8] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a popular choice for SPPS due to its mild deprotection conditions.[5]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [7] |
| Molecular Weight | 228.29 g/mol | [7] |
| IUPAC Name | (2S,3S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid | [7] |
| Monoisotopic Mass | 228.14739250 Da | [7] |
Table 2: Reagents for Solid-Phase Synthesis of this compound (0.1 mmol scale)
| Reagent | Concentration/Equivalents | Purpose |
| Wang Resin | 100 - 200 mg (0.5-1.0 mmol/g) | Solid support for C-terminal acid peptides |
| Fmoc-Ile-OH | 4 equivalents | First amino acid for attachment to the resin |
| Fmoc-Pro-OH | 3-5 equivalents | Second amino acid for coupling |
| DIC (N,N'-Diisopropylcarbodiimide) | 4 equivalents | Coupling reagent for resin loading |
| HOBt (Hydroxybenzotriazole) | 4 equivalents | Coupling additive to prevent racemization |
| DMAP (4-Dimethylaminopyridine) | 0.1 equivalents | Catalyst for resin loading |
| HBTU (HBTU/HOBt) | 3-5 equivalents each | Coupling activation reagents |
| DIPEA (N,N-Diisopropylethylamine) | 6-10 equivalents | Base for coupling reaction |
| Piperidine (B6355638) in DMF | 20% (v/v) | Fmoc deprotection |
| TFA Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | Cleavage from resin and side-chain deprotection |
| DMF (N,N-Dimethylformamide) | As required | Solvent for washing and reactions |
| DCM (Dichloromethane) | As required | Solvent for washing |
Table 3: Expected Yield and Purity for this compound Synthesis
| Parameter | Expected Value | Notes | Reference |
| Crude Peptide Yield | >70% | Highly dependent on the efficiency of each coupling and deprotection step. | [7][9] |
| Purified Peptide Purity | >95% | Purity after preparative RP-HPLC. | [7][10] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is adapted from a standard Fmoc-based SPPS methodology for a similar peptide.[5]
1. Resin Preparation and First Amino Acid Loading (Fmoc-Ile-OH)
-
Swell Wang resin (100-200 mg, 0.1 mmol) in DMF in a reaction vessel for 30 minutes.
-
In a separate vial, dissolve Fmoc-Ile-OH (4 eq.), HOBt (4 eq.), and DIC (4 eq.) in DMF. Add DMAP (0.1 eq.).
-
Drain the DMF from the swollen resin and add the activated Fmoc-Ile-OH solution.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
(Optional) Cap any unreacted hydroxyl groups on the resin with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DMF for 30 minutes, followed by washing.
2. Peptide Chain Elongation (Coupling of Fmoc-Pro-OH)
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from Isoleucine. Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vial, pre-activate Fmoc-Pro-OH (3-5 eq.) with HBTU (3-5 eq.) and HOBt (3-5 eq.) in DMF. Add DIPEA (6-10 eq.) and allow the mixture to activate for 1-2 minutes.
-
Add the activated Fmoc-Pro-OH solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. Monitor the reaction completion using a Kaiser test (a negative test indicates complete coupling).[2]
-
Wash the resin with DMF (3x) and DCM (3x).
-
3. Final Fmoc Deprotection
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the final Fmoc group from Proline.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Dry the resin under vacuum for at least 1 hour.
4. Cleavage and Deprotection
-
Treat the dried peptide-resin with a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet.
5. Purification and Characterization
-
Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization:
Solution-Phase Peptide Synthesis (LPPS) of this compound (Overview)
Solution-phase synthesis offers an alternative to SPPS, particularly for large-scale production.[14] The general steps are as follows:
-
Protection: Protect the amino group of Proline (e.g., with a Boc or Fmoc group) and the carboxyl group of Isoleucine (e.g., as a methyl or ethyl ester).
-
Coupling: Couple the protected amino acids in a suitable organic solvent using a coupling reagent (e.g., DCC, EDC, or HATU).
-
Deprotection: Remove the protecting groups to yield the final this compound dipeptide.
-
Purification: Purify the product by crystallization or chromatography.
This method requires purification after each step, making it more labor-intensive than SPPS for laboratory-scale synthesis.[15]
Characterization Data (Representative)
Table 4: Representative ¹H NMR Data for this compound
| Proton | Chemical Shift (ppm, δ) | Multiplicity |
| Proline α-CH | ~4.3 | dd |
| Proline β-CH₂ | ~2.0, ~2.3 | m |
| Proline γ-CH₂ | ~1.9 | m |
| Proline δ-CH₂ | ~3.2, ~3.3 | m |
| Isoleucine α-CH | ~4.1 | d |
| Isoleucine β-CH | ~1.9 | m |
| Isoleucine γ-CH₂ | ~1.2, ~1.5 | m |
| Isoleucine γ-CH₃ | ~0.9 | d |
| Isoleucine δ-CH₃ | ~0.9 | t |
| Amide NH | ~8.2 | d |
Note: Chemical shifts are approximate and can vary depending on the solvent and pH.
Table 5: Representative Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]⁺ | 229.1547 | 229.15 |
| [M+Na]⁺ | 251.1366 | Varies |
Reference for calculated [M+H]⁺:[7]
Mandatory Visualization
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Hypothetical signaling pathway of this compound.
Biological Context and Signaling Pathways
While the specific signaling pathways for the this compound dipeptide are not yet fully elucidated, studies on similar proline-containing dipeptides, such as Pro-Gly and Pro-Hyp, suggest potential mechanisms of action. These dipeptides have been shown to influence cellular processes like proliferation and differentiation by modulating signaling pathways.[16][17]
For instance, the dipeptide Pro-Gly has been demonstrated to promote the expression and secretion of Insulin-like Growth Factor 1 (IGF-1) through the activation of the JAK2/STAT5 signaling pathway, mediated by the peptide transporter PepT1.[16] Similarly, Pro-Hyp has been shown to promote cell proliferation and motility through the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.[17]
Based on these findings, a hypothetical signaling pathway for this compound is proposed (see diagram above). It is plausible that this compound, upon entering the cell via a peptide transporter, could activate intracellular signaling cascades such as the JAK/STAT and/or ERK pathways. Activation of these pathways would lead to the phosphorylation and activation of downstream transcription factors, which then translocate to the nucleus to regulate the expression of genes involved in various cellular responses. Further research is necessary to validate this hypothetical pathway for the this compound dipeptide.
References
- 1. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cds.ismrm.org [cds.ismrm.org]
- 5. benchchem.com [benchchem.com]
- 6. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. google.com [google.com]
- 11. Dipeptide MH+ Ion Table [proteomics.broadinstitute.org]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. mdpi.com [mdpi.com]
- 14. bachem.com [bachem.com]
- 15. Convenient synthesis of dipeptide structures in solution phase assisted by a thioaza functionalized magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 17. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Protein Quantification Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mass spectrometry-based proteomics has become an indispensable tool for the large-scale identification and quantification of proteins, providing critical insights into cellular processes, disease mechanisms, and drug action.[1][2] This application note provides detailed protocols and workflows for several popular quantitative proteomics techniques, including isobaric labeling (iTRAQ and TMT), stable isotope labeling (SILAC), and label-free quantification. The information is intended to guide researchers in selecting and implementing the most appropriate method for their experimental goals.
Quantitative proteomics allows for the comparison of protein expression levels across different samples, which is crucial for biomarker discovery, understanding disease progression, and evaluating drug efficacy.[3][4] The choice of quantification strategy depends on factors such as the number of samples, the desired level of accuracy, and the available resources.
Quantitative Proteomics Strategies
There are several established methods for protein quantification by mass spectrometry, broadly categorized as label-based and label-free approaches.
-
Label-Based Quantification: This approach involves the use of isotopic or isobaric tags to label proteins or peptides.
-
Isobaric Labeling (iTRAQ and TMT): Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) are chemical labeling techniques that allow for the multiplexed analysis of multiple samples in a single mass spectrometry run.[3][4][5][6][7][8][9][10][11][12] Peptides from each sample are labeled with a specific tag, and after labeling, the samples are combined.[7][10] During MS/MS analysis, the tags fragment to produce reporter ions of different masses, and the relative intensity of these reporter ions is used to quantify the corresponding peptides and proteins.[4][7][8]
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a metabolic labeling technique where cells are grown in media containing either normal ("light") or stable isotope-labeled ("heavy") amino acids.[13][14][15] This results in the incorporation of the labeled amino acids into all newly synthesized proteins.[13][15] Samples are then mixed, and the mass difference between the heavy and light peptides is used to determine their relative abundance.[13]
-
-
Label-Free Quantification (LFQ): This method directly compares the signal intensities of peptides or the number of spectral counts for a given protein across different samples without the use of isotopic labels.[16][17][18][19] LFQ is a cost-effective approach that allows for the comparison of an unlimited number of samples.[17] The two main LFQ methods are:
Experimental Workflows and Protocols
A generalized workflow for quantitative proteomics is essential for achieving reliable and reproducible results.
Protocol 1: Sample Preparation and Protein Extraction
Proper sample preparation is critical for the success of any proteomics experiment.[20][21]
-
Sample Collection:
-
Cell Lysis and Protein Extraction:
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Sonication or mechanical disruption can be used to ensure complete lysis.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay. Accurate protein quantification is crucial for ensuring equal loading for subsequent steps.
-
Protocol 2: In-Solution Protein Digestion
This protocol describes the digestion of proteins into peptides suitable for mass spectrometry analysis.[1][23][24]
-
Denaturation, Reduction, and Alkylation:
-
Denature the protein sample by adding urea (B33335) to a final concentration of 8 M.
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubating at 37°C for 1 hour.[24]
-
Alkylate the free sulfhydryl groups by adding iodoacetamide (B48618) (IAA) to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.[1]
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 to 1:100 (w/w) trypsin-to-protein ratio and incubate overnight at 37°C.[24]
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Protocol 3: Isobaric Labeling (TMT/iTRAQ)
This protocol outlines the steps for labeling peptides with TMT or iTRAQ reagents.[7][8][9][25]
-
Peptide Desalting:
-
Desalt the digested peptide samples using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.
-
-
Labeling Reaction:
-
Sample Pooling:
-
Combine the labeled samples in equal amounts.
-
Desalt the pooled sample using a C18 SPE cartridge.
-
Protocol 4: LC-MS/MS Analysis
The labeled or unlabeled peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Chromatographic Separation:
-
Load the peptide sample onto a reverse-phase liquid chromatography column.
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) concentration.
-
-
Mass Spectrometry Analysis:
-
The eluted peptides are ionized (e.g., by electrospray ionization) and analyzed by a mass spectrometer.
-
The mass spectrometer is typically operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[16]
-
Data Presentation
Quantitative proteomics data should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Summary of Quantified Proteins
| Protein Accession | Gene Symbol | Protein Description | Log2 Fold Change (Condition A vs. B) | p-value | q-value |
| P02768 | ALB | Serum albumin | 1.5 | 0.001 | 0.005 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.1 | 0.85 | 0.92 |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | -2.1 | 0.0005 | 0.002 |
| ... | ... | ... | ... | ... | ... |
Table 2: Peptide-level Quantification Data
| Peptide Sequence | Protein Accession | Log2 Fold Change (Condition A vs. B) | Reporter Ion Intensities (Sample 1) | Reporter Ion Intensities (Sample 2) | ... |
| YICDNQDTISSK | P02768 | 1.6 | 1.2E5 | 2.5E5 | ... |
| LQEHLFENK | P02768 | 1.4 | 9.8E4 | 2.1E5 | ... |
| VSLPEFINK | P60709 | 0.2 | 5.4E5 | 5.9E5 | ... |
| ... | ... | ... | ... | ... | ... |
Signaling Pathway Analysis
Quantitative proteomics is a powerful tool for studying cellular signaling pathways.[26][27][28][29][30] By quantifying changes in protein abundance or post-translational modifications, researchers can gain insights into the activation or inhibition of specific pathways.
Conclusion
Quantitative proteomics using mass spectrometry offers a powerful platform for the in-depth analysis of complex biological systems. The choice of methodology, whether label-based or label-free, should be carefully considered based on the specific research question and experimental design. The detailed protocols and workflows provided in this application note serve as a guide for researchers to perform robust and reproducible quantitative proteomics experiments, ultimately leading to a deeper understanding of biology and disease.
References
- 1. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. nottingham.ac.uk [nottingham.ac.uk]
- 3. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 4. iTRAQ Quantification Technology: Principles, Advantages, and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 5. iTRAQ protein quantification: a quality-controlled workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Robust workflow for iTRAQ-based peptide and protein quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iTRAQ-based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Protein Quantification Technology-TMT Labeling Quantitation - Creative Proteomics [creative-proteomics.com]
- 9. appliedbiomics.com [appliedbiomics.com]
- 10. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 17. benchchem.com [benchchem.com]
- 18. Tools for Label-free Peptide Quantification[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. High-Throughput Proteomics Sample Preparation: Optimizing Workflows for Accurate LCâMS/MS Quantitative Analysis - MetwareBio [metwarebio.com]
- 21. A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry [preomics.com]
- 22. Proteomic Sample Preparation Guidelines for Biological Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 23. Simple Digestion Protocol for Proteomics Sample Prep [sigmaaldrich.com]
- 24. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 25. A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT) labeling for quantitative top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Quantitative Proteomics and Phosphoproteomics Support a Role for Mut9-Like Kinases in Multiple Metabolic and Signaling Pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Proteomic Strategies to Characterize Signaling Pathways | Springer Nature Experiments [experiments.springernature.com]
- 28. mdpi.com [mdpi.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Quantitative, Comprehensive Multi-pathway Signaling Analysis | Technology Networks [technologynetworks.com]
Unraveling Pro-Inflammatory Responses: A Guide to In Vitro Investigation
For Immediate Release
[City, State] – [Date] – Understanding the mechanisms by which novel compounds elicit pro-inflammatory responses is a cornerstone of modern drug development and safety assessment. To aid researchers in this critical endeavor, we present a comprehensive set of application notes and experimental protocols for characterizing the pro-inflammatory effects of investigational molecules. While specific data for a dipeptide denoted as "Pro-ile" (Proline-Isoleucine) is not currently available in published scientific literature, the following guide provides a robust framework for studying the pro-inflammatory potential of any new chemical or biological entity.
This document outlines standard in vitro methodologies to quantify inflammatory mediators and dissect the underlying signaling cascades, primarily focusing on the well-established NF-κB and MAPK pathways.
Data Presentation: Quantifying the Inflammatory Response
Effective analysis of pro-inflammatory effects relies on the clear and concise presentation of quantitative data. When investigating a novel compound, researchers should aim to populate tables similar to the templates provided below. These tables are designed for easy comparison of the dose-dependent effects of the test article on cytokine production and gene expression.
Table 1: Effect of a Test Article on Pro-Inflammatory Cytokine Secretion in Macrophages
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IL-1β (pg/mL) ± SD |
| Vehicle Control | - | Baseline Value | Baseline Value | Baseline Value |
| Test Article | 0.1 | |||
| Test Article | 1 | |||
| Test Article | 10 | |||
| Test Article | 100 | |||
| Positive Control (LPS) | 1 µg/mL | Maximal Response | Maximal Response | Maximal Response |
Table 2: Relative mRNA Expression of Pro-Inflammatory Genes in Macrophages Treated with a Test Article
| Treatment Group | Concentration (µM) | TNF Fold Change ± SD | IL6 Fold Change ± SD | IL1B Fold Change ± SD | COX2 Fold Change ± SD |
| Vehicle Control | - | 1.0 | 1.0 | 1.0 | 1.0 |
| Test Article | 0.1 | ||||
| Test Article | 1 | ||||
| Test Article | 10 | ||||
| Test Article | 100 | ||||
| Positive Control (LPS) | 1 µg/mL |
Core Signaling Pathways in Inflammation
The induction of pro-inflammatory genes is largely controlled by key signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades are central to this process. Below are diagrams illustrating the canonical activation of these pathways, which are common targets for investigation when assessing the mechanism of a pro-inflammatory compound.
Experimental Protocols
Detailed, step-by-step protocols are provided below for the key experiments required to assess the pro-inflammatory effects of a test article.
Protocol 1: In Vitro Macrophage Stimulation
Objective: To stimulate macrophages with a test article to induce an inflammatory response.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Test article (dissolved in a suitable vehicle, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli (positive control)
-
Sterile tissue culture plates (6-well, 24-well, and 96-well)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed the cells into appropriate culture plates at a density of 2.5 x 10⁵ cells/mL and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the test article in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the test article or controls.
-
Include a vehicle control (medium with the same concentration of the vehicle used to dissolve the test article) and a positive control (LPS, 1 µg/mL).
-
-
Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 12, or 24 hours) depending on the endpoint being measured.
-
Harvesting: After incubation, collect the cell culture supernatant for cytokine analysis (ELISA) and lyse the cells for RNA or protein extraction.
Protocol 2: Quantification of Cytokines by ELISA
Objective: To measure the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.
Materials:
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Collected cell culture supernatants
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Kit Preparation: Prepare all reagents, standard dilutions, and samples as instructed in the manufacturer's protocol for the specific ELISA kit.
-
Assay:
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate as per the manufacturer's instructions.
-
Wash the plate multiple times.
-
Add the detection antibody and incubate.
-
Wash the plate again.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.
-
Wash the plate.
-
Add the substrate solution and incubate to allow for color development.
-
Add the stop solution.
-
-
Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokines in the experimental samples.
Protocol 3: Analysis of Gene Expression by RT-qPCR
Objective: To quantify the mRNA expression levels of pro-inflammatory genes.
Materials:
-
RNA extraction kit (e.g., TRIzol-based or column-based)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (TNF, IL6, IL1B, COX2) and a housekeeping gene (GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse the treated cells and extract total RNA according to the manufacturer's protocol of the chosen kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR reaction using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method.
-
Protocol 4: Western Blot Analysis of Signaling Proteins
Objective: To detect the activation of key signaling proteins (e.g., phosphorylation of p65 NF-κB, p38, ERK, JNK) involved in the inflammatory response.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells in lysis buffer, and determine the protein concentration.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
This comprehensive guide provides researchers with the necessary tools to thoroughly investigate the pro-inflammatory effects of novel compounds, thereby contributing to a deeper understanding of their biological activities and potential therapeutic or toxicological implications.
Applications of Propidium Iodide in Cell Culture Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Propidium (B1200493) Iodide (PI) is a fluorescent intercalating agent that is widely used in cell culture experiments to assess cell viability and identify dead cells. As a membrane-impermeant dye, PI is excluded from live cells with intact plasma membranes. However, in dead or dying cells with compromised membranes, PI can enter the cell and bind to DNA by intercalating between the base pairs, resulting in a significant increase in its fluorescence. This property makes PI an invaluable tool for various applications in cell and molecular biology, particularly in the fields of drug discovery and toxicology.
Mechanism of Action
Propidium Iodide's utility in cell culture stems from its inability to cross the membrane of live cells. In contrast, cells undergoing necrosis or late-stage apoptosis have compromised membrane integrity, allowing PI to enter. Once inside, PI binds to double-stranded DNA, and to a lesser extent RNA, by inserting itself between the nucleic acid bases. This intercalation leads to a conformational change in the PI molecule, causing a significant enhancement of its fluorescence emission. The resulting red fluorescence can be readily detected and quantified using techniques such as flow cytometry, fluorescence microscopy, and plate-based fluorometry.
Caption: Mechanism of Propidium Iodide Staining.
Key Applications
Propidium Iodide is a versatile reagent with several key applications in cell culture experiments:
-
Cell Viability and Cytotoxicity Assays: The most common application of PI is to quantify the percentage of dead cells in a population. This is crucial for assessing the cytotoxic effects of drugs, chemicals, or other experimental treatments.
-
Apoptosis Assays: While PI alone cannot distinguish between necrotic and apoptotic cells, it is frequently used in conjunction with other apoptosis markers, such as Annexin V. In this dual-staining assay, early apoptotic cells stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells stain positive for both.
-
Cell Cycle Analysis: In fixed and permeabilized cells, PI staining intensity is directly proportional to the DNA content. This allows for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry.
-
Real-time Cell Death Assays: Recent studies have demonstrated the use of PI in real-time, kinetic cell viability assays, where cells are cultured in the continuous presence of low concentrations of PI.[1] This allows for the dynamic monitoring of cell death over time in response to treatment.
Quantitative Data Summary
The following tables summarize quantitative data from various studies utilizing Propidium Iodide in cell culture experiments.
Table 1: Effect of Propidium Iodide on Cell Proliferation [1]
| Cell Line | PI Concentration (µM) | Exposure Time (h) | % of DNA Replicating Cells (EdU incorporation) |
| A549 | 0 | 24 | 45% |
| A549 | 1.5 | 24 | 44% |
| A549 | 7.5 | 24 | 42% |
| A549 | 0 | 48 | 44% |
| A549 | 1.5 | 48 | 40% |
| A549 | 7.5 | 48 | 33% |
Table 2: Cytotoxic Effects of Protopine on Cancer Cell Lines [2]
| Cell Line | Treatment | IC50 (µM) |
| HL-60 | Protopine | 6.68 |
| A-549 | Protopine | 20.47 |
| MCF-7 | Protopine | 22.59 |
Experimental Protocols
Protocol 1: Standard Propidium Iodide Staining for Flow Cytometry (Endpoint Assay)
This protocol describes the standard procedure for staining cells with PI to determine the percentage of dead cells using flow cytometry.
Materials:
-
Cell suspension
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
RNase A solution (optional, for cell cycle analysis)
-
Flow cytometer
Procedure:
-
Harvest cells and wash them once with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
Add PI to a final concentration of 1-10 µg/mL.
-
(Optional for cell cycle) Add RNase A to a final concentration of 50-100 µg/mL to prevent PI binding to RNA.
-
Incubate the cells on ice for 15-30 minutes, protected from light.
-
Analyze the cells by flow cytometry immediately. Excite the PI at 488 nm and detect the emission at ~617 nm.
References
Application Notes and Protocols: Pro-Ile as a Dipeptidyl Peptidase IV Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a critical role in glucose homeostasis. It inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) by cleaving N-terminal dipeptides with proline or alanine (B10760859) at the penultimate position. Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes, as it prolongs the action of incretins, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner.
Data Presentation
Quantitative data on the DPP-IV inhibitory activity of Pro-Ile is not extensively reported in the literature. However, data for the structurally related and isomeric dipeptide Ile-Pro, as well as the well-characterized tripeptide inhibitor Ile-Pro-Ile, are available and presented below for comparative purposes. The provided experimental protocols can be employed to determine the IC50 and inhibition kinetics for this compound.
| Inhibitor | Sequence | IC50 Value | Inhibition Type |
| Ile-Pro | Isoleucine-Proline | 0.41 mM[1] | Competitive[1] |
| Ile-Pro-Ile (Diprotin A) | Isoleucine-Proline-Isoleucine | 3.9 µM | Competitive |
| This compound | Proline-Isoleucine | Not Reported | To be determined |
Signaling Pathways and Experimental Workflows
To visually represent the key processes involved in the investigation of this compound as a DPP-IV inhibitor, the following diagrams have been generated using the DOT language.
Experimental Protocols
1. In Vitro DPP-IV Inhibition Assay
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against DPP-IV.
Materials:
-
Recombinant human DPP-IV enzyme
-
This compound dipeptide
-
DPP-IV fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Reference inhibitor (e.g., Sitagliptin or Diprotin A)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Further dilutions should be made in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare a stock solution of the reference inhibitor in DMSO and perform serial dilutions in Assay Buffer.
-
Dilute the recombinant human DPP-IV enzyme in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate over the assay period.
-
Prepare the Gly-Pro-AMC substrate solution in Assay Buffer. The final concentration in the assay is typically in the range of the substrate's Km value for DPP-IV.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add the following in triplicate:
-
Blank (no enzyme): 50 µL of Assay Buffer + 50 µL of Substrate Solution.
-
Control (no inhibitor): 25 µL of Assay Buffer + 25 µL of DPP-IV enzyme solution + 50 µL of Substrate Solution.
-
Inhibitor Wells: 25 µL of this compound solution (at various concentrations) + 25 µL of DPP-IV enzyme solution + 50 µL of Substrate Solution.
-
Reference Inhibitor Wells: 25 µL of reference inhibitor solution (at various concentrations) + 25 µL of DPP-IV enzyme solution + 50 µL of Substrate Solution.
-
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity (Relative Fluorescence Units, RFU) using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.
-
-
Data Analysis:
-
Subtract the average RFU of the blank wells from the RFU of all other wells.
-
Calculate the percentage of DPP-IV inhibition for each concentration of this compound using the following formula:
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of DPP-IV activity, by fitting the data to a dose-response curve.
-
2. Determination of Inhibition Kinetics
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), a kinetic analysis can be performed.
Procedure:
-
Perform the DPP-IV inhibition assay as described above, but with varying concentrations of both the inhibitor (this compound) and the substrate (Gly-Pro-AMC).
-
Measure the initial reaction velocities (V) at each combination of inhibitor and substrate concentrations.
-
Generate Lineweaver-Burk plots (1/V vs. 1/[S]) for each inhibitor concentration.
-
Analyze the plots to determine the type of inhibition:
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Mixed inhibition: Lines intersect in the second or third quadrant.
-
Uncompetitive inhibition: Lines are parallel.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the potential of the dipeptide this compound as a DPP-IV inhibitor. By following the detailed experimental procedures, scientists can determine the inhibitory potency (IC50) and the kinetic mechanism of this compound. This information is crucial for the preclinical assessment of this compound and its potential development as a therapeutic agent for type 2 diabetes and other related metabolic disorders. The included diagrams provide a clear visual representation of the underlying biological pathways and the experimental workflow, facilitating a deeper understanding of the scientific context.
References
Application Notes and Protocols for L-Proline as a Supplement in Cell Culture Media
Introduction
L-proline is a multifaceted amino acid that serves as a crucial supplement in cell culture media, offering a range of benefits for researchers, scientists, and drug development professionals. While the query mentioned "Pro-ile," it is highly probable that this was a typographical error for L-proline, a well-documented and widely used supplement in cell culture applications. This document provides detailed application notes and protocols for the use of L-proline, summarizing its effects on cell growth, viability, and recombinant protein production, along with its influence on key cellular signaling pathways.
Application Notes
L-proline's unique cyclic structure confers upon it a variety of functions that can be harnessed to optimize cell culture processes.[1] Its applications extend from enhancing cellular robustness to boosting the yield of biotherapeutics.
Enhancement of Cell Growth and Viability
L-proline is an essential amino acid for the proliferation of certain cell types, such as hepatocytes.[2] In other cell lines, its role is more nuanced. While high concentrations (100-200 mM) have been observed to decrease the growth rate of Jurkat cells, this effect was not accompanied by a loss of viability. This suggests a potential role in modulating cell cycle progression without inducing cytotoxicity.
Protection Against Cellular Stress
L-proline is a potent anti-stress agent, functioning as both an osmoprotectant and a chemical chaperone.[1]
-
Oxidative Stress: Supplementation with L-proline has been shown to protect mammalian cells from oxidative stress induced by agents like hydrogen peroxide.[3] It helps maintain the intracellular redox environment and preserves the glutathione (B108866) pool, thereby preventing apoptosis.[3]
-
Cryopreservation: As a chemical chaperone, L-proline can prevent protein aggregation and is used to stabilize monoclonal antibodies and improve the recovery of cells after cryopreservation.[1][4]
Improvement of Recombinant Protein Production
In the biopharmaceutical industry, particularly in the context of Chinese Hamster Ovary (CHO) cells, L-proline plays a significant role in enhancing the production of recombinant proteins, including monoclonal antibodies (mAbs) and bispecific antibodies (bsAbs).[5]
-
Proline-Based Selection Systems: CHO cells are naturally auxotrophic for proline.[6] This characteristic has been exploited to develop novel metabolic selection strategies. By introducing genes for proline synthesis (like yeast PRO1 and PRO2 genes) along with the gene of interest, researchers can select for high-producing cell lines in proline-free media.[5][6] This method has been shown to be a powerful complement to established selection systems like the glutamine synthetase (GS) system, leading to significantly enhanced protein yields.[5][7]
-
Antibody Stability: The conformation of proline residues within the complementarity-determining regions (CDRs) of antibodies can influence their stability and potency.[8][9]
Modulation of Cell Differentiation
L-proline can influence the fate of pluripotent cells. Supplementation of culture media with L-proline has been shown to induce the differentiation of embryonic stem (ES) cells towards a primitive ectoderm-like state.[10] This effect is mediated, at least in part, through the activation of the mTOR signaling pathway.[10]
Data Presentation
The following tables summarize the quantitative effects of L-proline supplementation in various cell culture applications.
Table 1: Effect of L-Proline on Jurkat Cell Growth and Viability
| L-Proline Concentration (mM) | Growth Rate Reduction (after 24h) | Cell Viability |
| 100 | 34% | No significant impact |
| 200 | 46% | No significant impact |
Table 2: Protective Effect of L-Proline Against Oxidative Stress in HEK 293 Cells [3]
| Treatment | Cell Survival Rate |
| Control (no H₂O₂) | ~98% |
| 0.5 mM H₂O₂ | ~50% |
| 0.5 mM H₂O₂ + 5 mM L-Proline | 77% |
Table 3: Impact of Proline-Based Selection on Monoclonal Antibody (mAb) Production in CHO Cells
| Selection System | Titer (µg/mL) | Reference |
| G418-based | 1.65 ± 0.46 | [11] |
| Zeocin-based | 2.25 ± 0.07 | [11] |
| Proline-based (P5CS) | 3.35 ± 0.47 | [11] |
| GS selection alone | (baseline) | [7] |
| GS + Proline dual selection | ~3-fold higher titer than GS alone | [7] |
Table 4: Impact of GS + Proline Dual Selection on Specific Productivity in CHO Cells [7]
| Selection System | Specific Productivity (relative to GS alone) |
| GS selection alone | 1x |
| GS + Proline dual selection | ~5x |
Signaling Pathways Modulated by L-Proline
L-proline metabolism is intricately linked with several key signaling pathways that regulate cell survival, proliferation, and stress response.
The catabolism of proline by proline dehydrogenase (PRODH) in the mitochondria can lead to the production of reactive oxygen species (ROS).[12] This ROS can act as a signaling molecule, activating downstream pathways such as the Akt and MAPK pathways, which are involved in cell survival and stress adaptation.[12]
Proline catabolism and downstream signaling.
In the context of cell differentiation and proliferation, L-proline has been shown to activate the mTOR signaling pathway.[10] mTOR is a central regulator of cell growth, proliferation, and metabolism.
L-Proline activation of the mTOR pathway.
Experimental Protocols
Protocol 1: Preparation of L-Proline Stock Solution
This protocol is for preparing a sterile L-proline stock solution for supplementation of cell culture media.[13]
Materials:
-
L-proline powder (cell culture grade)
-
Sterile distilled water or Milli-Q water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of L-proline powder. For a 40 mg/mL stock solution, weigh 400 mg of L-proline.
-
Add the L-proline powder to a sterile conical tube.
-
Add a corresponding volume of sterile water to achieve the desired concentration. For a 40 mg/mL stock, add 10 mL of sterile water.
-
Vortex until the L-proline is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile conical tube.
-
Label the tube with the name of the solution, concentration, and date of preparation.
-
Store the stock solution at 4°C.
Protocol 2: Supplementation of Media for Oxidative Stress Protection
This protocol provides a general guideline for supplementing cell culture media with L-proline to protect cells against oxidative stress.[3]
Materials:
-
Cultured cells (e.g., HEK 293)
-
Complete cell culture medium
-
L-proline stock solution (e.g., 40 mg/mL)
-
Oxidative stress-inducing agent (e.g., H₂O₂)
-
Sterile pipettes and tubes
Procedure:
-
Culture cells to the desired confluency in their standard growth medium.
-
Prepare the treatment medium by adding L-proline from the stock solution to the complete cell culture medium to a final concentration of 5 mM.
-
Remove the standard growth medium from the cells.
-
Add the L-proline-supplemented medium to the cells and incubate for a pre-treatment period (e.g., 1-2 hours).
-
Introduce the oxidative stress-inducing agent (e.g., H₂O₂ at a final concentration of 0.5 mM) to the medium.
-
Incubate the cells for the desired duration of the stress exposure (e.g., 3 hours).
-
After incubation, remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).
-
Add fresh, complete cell culture medium.
-
Assess cell viability using a suitable method (e.g., MTT assay, Trypan Blue exclusion).
Protocol 3: Workflow for Proline-Based Selection in CHO Cells
This protocol outlines a general workflow for developing stable, high-producing CHO cell lines using a proline-based selection system.[6][11]
Proline-based selection workflow.
Procedure:
-
Co-transfection: Co-transfect the proline-auxotrophic CHO host cell line with two plasmids: one containing the gene of interest (GOI) for the therapeutic protein, and the other containing the selection marker, which is a gene that complements the proline synthesis pathway (e.g., pyrroline-5-carboxylate synthase - P5CS, or yeast PRO1 and PRO2 genes).
-
Selection: Two to three days post-transfection, passage the cells into a proline-free selection medium. Only the cells that have successfully integrated the proline synthesis gene will be able to survive and proliferate.
-
Recovery and Expansion: Monitor the cell viability. Once the viability of the cell pool starts to recover and reaches a stable, high level (typically >90%), expand the pool of stable transfectants. This selection process usually takes about two weeks.
-
Screening and Cell Line Development: From the stable pool, perform single-cell cloning to isolate individual clones. Screen these clones for high productivity of the recombinant protein.
-
Fed-batch Culture: Culture the top-producing clones in a fed-batch process to assess their growth, productivity, and the quality of the expressed protein.
Conclusion
L-proline is a valuable and versatile supplement in cell culture media. Its ability to protect cells from various stresses, enhance the production of recombinant proteins in CHO cells, and modulate cell growth and differentiation makes it an important tool for researchers in academia and the biopharmaceutical industry. The development of proline-based selection systems offers a robust and efficient alternative to traditional antibiotic-based methods for stable cell line development, contributing to the streamlined production of high-quality biologics.
References
- 1. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-proline is an essential amino acid for hepatocyte growth in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proline modulates the intracellular redox environment and protects mammalian cells against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]
- 5. Augmenting therapeutic protein production in CHO cells: A proline-based selection strategy for enhanced productivity and product quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The influence of proline isomerization on potency and stability of anti-HIV antibody 10E8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The impact of proline isomerization on antigen binding and the analytical profile of a trispecific anti-HIV antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-Proline induces differentiation of ES cells: a novel role for an amino acid in the regulation of pluripotent cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Connecting proline metabolism and signaling pathways in plant senescence [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Techniques for Measuring Proline Uptake in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proline, a unique cyclic amino acid, plays a pivotal role in various cellular processes, including protein synthesis, redox homeostasis, and cellular signaling.[1][2] In the context of disease, particularly in cancer, the metabolism and transport of proline are often dysregulated, making the measurement of proline uptake a critical area of research for understanding disease mechanisms and for the development of novel therapeutic strategies.[3][4][5] This document provides detailed application notes and protocols for several established techniques to measure proline uptake in cells, catering to the needs of researchers, scientists, and drug development professionals.
Overview of Proline Uptake Mechanisms
Proline is transported into mammalian cells by specific solute carrier (SLC) transporters. The high-affinity proline transporter (PROT), also known as SLC6A7, is a key Na+/Cl--dependent transporter expressed in the brain and other tissues.[6] Other amino acid transporters, such as PAT1 and SIT1, also contribute to proline uptake in various cell types.[7] The activity of these transporters can be modulated by various factors, including substrate concentration, ion gradients, and the presence of inhibitors.
I. Radiolabeled Proline Uptake Assay
The radiolabeled proline uptake assay is a highly sensitive and widely used method to quantify the rate of proline transport into cells. This technique typically utilizes [3H]-L-proline or [14C]-L-proline.
Experimental Protocol
1. Cell Culture and Plating:
-
Culture cells of interest to 70-95% confluency in appropriate growth medium.[8]
-
Seed cells in 24- or 96-well plates at a predetermined density and allow them to adhere and grow for 24-48 hours.[8]
2. Preparation of Reagents:
-
Uptake Buffer: Hank's Balanced Salt Solution (HBSS) or Krebs-Ringer-HEPES-Tris (KRHT) buffer, pH 7.4.[8][9]
-
Radiolabeled Proline Stock: Prepare a stock solution of [3H]-L-proline or [14C]-L-proline of known specific activity.
-
Unlabeled Proline Stock: Prepare a stock solution of non-radioactive L-proline for competition and kinetic studies.
-
Wash Buffer: Ice-cold PBS or HBSS.
-
Lysis Buffer: 0.1 M NaOH or 1% SDS.
3. Uptake Assay:
-
Aspirate the growth medium from the cell culture plates.
-
Wash the cells once with pre-warmed uptake buffer.
-
Add the uptake buffer containing the desired concentration of radiolabeled proline (and unlabeled proline for kinetic studies) to initiate the uptake. A typical concentration of radiolabeled proline is 50 nM, with varying concentrations of unlabeled proline to achieve the desired total proline concentration.[10]
-
Incubate the plates at 37°C for a predetermined time course (e.g., 0, 5, 10, 15, 20 minutes). Proline uptake is often linear for up to 20 minutes.[10]
-
To terminate the uptake, rapidly aspirate the uptake solution and wash the cells three to four times with ice-cold wash buffer.[8][11]
4. Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
5. Data Analysis:
-
Determine the protein concentration in parallel wells using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
Calculate the rate of proline uptake (e.g., in pmol/mg protein/min).
-
For kinetic studies, plot the uptake rate against the proline concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.[10]
Workflow for Radiolabeled Proline Uptake Assay
Quantitative Data from Radiolabeled Proline Uptake Assays
| Cell Line/System | Transporter | Km (µM) | Vmax (pmol/10^5 cells/10 min) | Inhibitor | IC50 (µM) | Reference |
| HEK-293 cells | Rat PROT | 20.12 ± 3.14 | 892.26 ± 39.03 | Benztropine | 0.75 | [6][10] |
| HEK-293 cells | Human PROT | - | - | LP-403812 | ~0.1 | [6] |
| Mouse brain synaptosomes | PROT | - | - | LP-403812 | ~0.1 | [6] |
| Intestinal brush borders | Imino carrier | 0.25 - 1.0 | ~60 (pmol/mg/s) | - | - | [12] |
II. Fluorescent Proline Uptake Assays
Fluorescent-based methods offer a safer and often higher-throughput alternative to radiolabeled assays for measuring proline uptake. These can involve fluorescently labeled proline analogs or biosensors that report on transporter activity.[9][]
A. Fluorescent Biosensor-Based Assay
This innovative method utilizes a genetically encoded fluorescent biosensor that detects a byproduct of substrate uptake, such as hydrogen peroxide (H2O2), to dynamically visualize amino acid transport in live cells.[9]
Experimental Protocol
1. Cell Culture and Transfection:
-
Plate cells (e.g., HEK293) on poly-lysine coated plates.[9]
-
Transfect cells with a plasmid encoding the fluorescent biosensor coupled to an amino acid oxidase (e.g., HyPer7 coupled to RgDAAO for D-amino acids).
2. Preparation of Reagents:
-
Imaging Buffer: Hank's Balanced Salt Solution (HBSS).
-
Amino Acid Stock: Prepare a 2x stock of the D-amino acid of interest in HBSS. The optimal concentration should be determined by titration (typically 2-20 mM).[9]
3. Fluorescence Imaging:
-
Wash the transfected cells with HBSS.
-
Acquire baseline fluorescence images using a fluorescence microscope equipped with appropriate filters for the biosensor (e.g., for HyPer7, excitation at 420 nm and 480 nm, emission at 520 nm).[9]
-
Add the 2x amino acid stock to the wells to initiate uptake.
-
Acquire images at regular time intervals to monitor the change in fluorescence ratio.
4. Data Analysis:
-
Calculate the ratio of fluorescence intensities (e.g., 420/480 nm for HyPer7) for each cell over time.
-
The change in fluorescence ratio reflects the rate of amino acid uptake.
Workflow for Fluorescent Biosensor Assay
B. Commercial Fluorometric Proline Assay Kits
Commercially available kits provide a convenient method for quantifying total proline concentration in cell and tissue lysates. While not a direct measure of uptake rate, they can be used to determine changes in intracellular proline levels following specific treatments.
Experimental Protocol (General)
1. Sample Preparation:
-
Homogenize cell pellets or tissues in the provided assay buffer.
-
Centrifuge to remove insoluble material.
2. Assay Procedure:
-
Prepare a standard curve using the provided proline standard.
-
Add samples and standards to a 96-well plate.
-
Add the reaction mix containing the enzyme mix, cofactor, and probe.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).[14]
-
Measure the fluorescence at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[14]
3. Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the standard curve and determine the proline concentration in the samples from the curve.
III. Mass Spectrometry-Based Proline Uptake Assay
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly specific and sensitive non-radioactive method for measuring the uptake of stable isotope-labeled proline.[15][16]
Experimental Protocol
1. Cell Culture and Plating:
-
Follow the same procedure as for the radiolabeled assay.
2. Preparation of Reagents:
-
Uptake Buffer: HBSS or similar.
-
Stable Isotope-Labeled Proline: e.g., [13C5]-L-proline.
-
Wash Buffer: Ice-cold PBS.
-
Extraction Solvent: e.g., 80% methanol.
3. Uptake Assay:
-
Wash cells with pre-warmed uptake buffer.
-
Incubate cells with buffer containing the stable isotope-labeled proline for a defined time course.
-
Terminate the uptake by washing with ice-cold PBS.
4. Metabolite Extraction and LC-MS/MS Analysis:
-
Add ice-cold extraction solvent to the cells and incubate to extract metabolites.
-
Collect the cell extracts and analyze by LC-MS/MS to quantify the amount of intracellular stable isotope-labeled proline.
5. Data Analysis:
-
Normalize the amount of intracellular labeled proline to the cell number or protein content.
-
Calculate the rate of proline uptake.
Workflow for Mass Spectrometry-Based Assay
IV. Proline Transporter Inhibition Assays
Determining the inhibitory potential of compounds on proline transporters is crucial for drug development. Inhibition assays are typically performed using the radiolabeled or mass spectrometry-based uptake methods described above, with the inclusion of a range of inhibitor concentrations.
Experimental Protocol
-
Follow the protocol for the chosen uptake assay (radiolabeled or MS-based).
-
Pre-incubate the cells with various concentrations of the test inhibitor for a defined period (e.g., 30 minutes) before adding the labeled proline substrate.[8]
-
Initiate the uptake assay in the continued presence of the inhibitor.
-
Measure the uptake of labeled proline at each inhibitor concentration.
Data Analysis
-
Calculate the percentage of inhibition at each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor that reduces proline uptake by 50%.
Proline Signaling in Cancer
Proline metabolism is increasingly recognized for its role in cancer cell signaling, promoting stem-like properties and tumor growth. For instance, proline can enhance cancer cell stem-like properties through the JAK2-STAT3 signaling pathway.[3]
Conclusion
The choice of method for measuring proline uptake depends on the specific research question, available equipment, and desired throughput. Radiolabeled assays provide high sensitivity, while fluorescent and mass spectrometry-based methods offer safer and often more versatile alternatives. By applying these detailed protocols, researchers can accurately quantify proline transport and investigate its role in cellular physiology and disease, paving the way for new diagnostic and therapeutic avenues.
References
- 1. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Metabolism in Cancer: Emerging Roles in Redox Homeostasis and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Loss of attachment promotes proline accumulation and excretion in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Proline Metabolism in Tumor Growth and Metastatic Progression [frontiersin.org]
- 6. Discovery and characterization of potent small molecule inhibitors of the high affinity proline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transport of L-proline, L-proline-containing peptides and related drugs at mammalian epithelial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Kinetics of the intestinal brush border proline (Imino) carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. researchgate.net [researchgate.net]
- 16. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Studying Peptide Transport Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction: The study of peptide transport across biological barriers is fundamental to the development of peptide-based therapeutics and understanding nutrient absorption. Peptides can traverse epithelial and endothelial layers through various mechanisms, including paracellular flux, passive transcellular diffusion, and carrier-mediated transport.[1][2][3] Understanding these pathways is crucial for optimizing drug delivery, particularly for oral and blood-brain barrier (BBB) transport.[4][5][6] This document provides an overview of common experimental models and detailed protocols for quantifying peptide transport.
Overview of Peptide Transport Pathways
Peptides utilize several distinct routes to cross cellular barriers. The primary pathways include:
-
Paracellular Transport: Movement of peptides through the tight junctions between adjacent cells. This route is generally limited to smaller peptides.[2][3]
-
Transcellular Passive Diffusion: Direct passage of lipophilic peptides across the cell membrane, driven by a concentration gradient.[3][6]
-
Carrier-Mediated Transport (Active Transport): Utilizes specific transporter proteins, such as the Peptide Transporter 1 (PEPT1), which is a low-affinity, high-capacity H+-dependent transporter primarily found in the small intestine.[1][7][8] The human intestinal peptide transporter 1 (HPT1) also facilitates the transport of peptide-based drugs.[8]
-
Transcytosis: Vesicular transport where peptides are encapsulated in vesicles on one side of the cell and released on the other. This can be receptor-mediated or adsorptive-mediated.[2][3]
References
- 1. A Shared Perspective on in Vitro and in Vivo Models to Assay Intestinal Transepithelial Transport of Food Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Shuttles for Blood–Brain Barrier Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Driving Technology: Peptide Blood–Brain Barrier Shuttles for Therapeutic Transport [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Peptides as drug delivery vehicles across biological barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography Method for the Quantification of Pro-Ile
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pro-Ile (prolyl-isoleucine) is a dipeptide of significant interest in various fields of biochemical and pharmaceutical research. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control in drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture.[1][2][3] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound.
The principle of this method is based on the separation of this compound from other components in a sample matrix using a C18 stationary phase, which is hydrophobic in nature.[4][5] The mobile phase consists of a polar solvent mixture, and the elution of this compound is achieved by a gradient of increasing organic solvent concentration.[4][6][7] An ion-pairing agent, trifluoroacetic acid (TFA), is used to improve peak shape and resolution.[5][6][8] Detection is performed using a UV detector, as the peptide bond absorbs UV light, typically around 210-220 nm.[4]
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound by HPLC.
Protocols
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
0.22 µm syringe filters
2. Instrumentation
-
HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
3. Preparation of Mobile Phases
-
Mobile Phase A: 0.1% TFA in water. To prepare 1 L, add 1 mL of TFA to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: 0.1% TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 1 L of HPLC-grade acetonitrile and mix thoroughly.
-
Degas both mobile phases before use.
4. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of Mobile Phase A.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution with 9 mL of Mobile Phase A.
-
Calibration Standards: Prepare a series of calibration standards by further diluting the working stock solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
5. Sample Preparation
-
The sample preparation method will vary depending on the matrix.
-
For aqueous samples: Dilute the sample with Mobile Phase A to bring the this compound concentration within the calibration range.
-
For biological fluids (e.g., plasma, serum): Perform protein precipitation by adding three volumes of cold acetonitrile or methanol to one volume of the sample. Vortex, centrifuge, and collect the supernatant. Evaporate the supernatant to dryness and reconstitute the residue in Mobile Phase A.
-
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
6. HPLC Conditions
The following table summarizes the recommended HPLC conditions. These may need to be optimized for specific instruments and columns.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 40% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection | UV at 214 nm |
| Run Time | 20 minutes |
7. Data Analysis
-
Identify the this compound peak in the chromatograms based on the retention time of the reference standard.
-
Integrate the peak area of this compound in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation Parameters (Illustrative Data)
The following tables provide an example of the expected performance of this HPLC method.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 4500 |
| RSD of Peak Area | ≤ 2.0% (n=6) | 0.8% |
Table 2: Linearity
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 50,000 |
| 5 | 250,000 |
| 10 | 500,000 |
| 25 | 1,250,000 |
| 50 | 2,500,000 |
| Correlation Coefficient (r²) | ≥ 0.995 |
Table 3: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 2 | 98.5 | 1.5 |
| Mid | 20 | 101.2 | 1.1 |
| High | 40 | 99.8 | 0.9 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.5 |
Conclusion
This application note provides a detailed and robust RP-HPLC method for the quantification of this compound. The described protocol is a reliable starting point for researchers and scientists in various fields. The method demonstrates good linearity, precision, and accuracy, making it suitable for routine analysis in research and quality control laboratories. Method optimization may be necessary depending on the specific sample matrix and instrumentation used.
References
Pro-ile Based Isobaric Labeling for High-Throughput Quantitative Proteomics
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative proteomics is a cornerstone of modern biological research and drug discovery, providing critical insights into cellular mechanisms, disease pathogenesis, and therapeutic responses. Isobaric labeling, a powerful in vitro chemical labeling strategy, enables simultaneous identification and quantification of proteins from multiple samples in a single mass spectrometry (MS) analysis. This approach significantly increases sample throughput, reduces experimental variability, and improves the depth and quality of proteomic data.[1][2][3][4]
This document details the application and protocols for Pro-ile (Proline-based) isobaric labeling reagents, specifically focusing on the advanced TMTpro (Tandem Mass Tag pro) technology. TMTpro reagents feature an isobutyl-proline immonium ion reporter structure, which offers significant advantages over previous generations of isobaric tags, including increased multiplexing capacity, enhanced fragmentation efficiency, and greater signal intensity.[5][6][7] These features make TMTpro an ideal choice for complex experimental designs aimed at elucidating signaling pathways, discovering biomarkers, and understanding drug mechanisms of action.
Principle of this compound (TMTpro) Isobaric Labeling
TMTpro reagents are a set of isobaric chemical tags that covalently attach to the N-termini and lysine (B10760008) residues of peptides. Each tag in a set has the same nominal mass, ensuring that identically labeled peptides from different samples are indistinguishable in the initial MS1 scan.[2][8] This simplifies the mass spectrum and allows for the co-isolation and co-fragmentation of peptides from all samples.
The key to quantification lies in the unique structure of the TMTpro tag, which consists of three main components:
-
Amine-reactive group: An NHS-ester that specifically reacts with primary amines on peptides.[8]
-
Mass Normalizer: A region with isotopic substitutions that balances the mass of the reporter group, ensuring all tags have the same total mass.[8]
-
Mass Reporter: A proline-based immonium ion group with a unique isotopic composition for each tag. Upon fragmentation in the mass spectrometer (MS/MS or MS3), these reporter ions are released, and their distinct masses allow for the relative quantification of the peptide from each of the multiplexed samples.[5][6][8]
The workflow for a typical TMTpro experiment involves protein extraction, digestion into peptides, labeling with the different isobaric tags, pooling of the samples, and subsequent analysis by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]
Experimental Workflow for TMTpro Labeling
Advantages of this compound (TMTpro) Technology
TMTpro reagents offer several key advantages over other quantitative proteomics techniques, including earlier isobaric tags like iTRAQ and TMT.
| Feature | This compound (TMTpro) | TMT (6-11 plex) | iTRAQ (4-8 plex) | Label-Free |
| Multiplexing Capacity | Up to 18 samples (TMTpro 18-plex)[10] | Up to 11 samples | Up to 8 samples | N/A (sequential analysis) |
| Quantitative Accuracy | High, especially with MS3 methods[3] | Good, but susceptible to ratio compression | Good, but also prone to ratio compression | Variable, dependent on instrument stability |
| Sample Throughput | Very High | High | Medium | Low to Medium |
| Sensitivity | Excellent for low-abundance proteins[10][11] | Good | Good | Moderate |
| Missing Values | Minimized due to co-analysis[7] | Minimized | Minimized | Can be a significant issue |
| Reproducibility | High | High | High | Lower due to run-to-run variation |
| Cost per Sample | Lower at high multiplexing | Moderate | Moderate | Lower reagent cost, higher instrument time |
Detailed Experimental Protocol: TMTpro 16-plex Labeling
This protocol is adapted for the labeling of 16 samples using the TMTpro 16-plex reagent set.
Materials:
-
TMTpro 16-plex Label Reagent Set (Thermo Fisher Scientific)
-
Protein digest samples (25-100 µg per sample)
-
100 mM TEAB (Triethylammonium bicarbonate) buffer, pH 8.5
-
Anhydrous acetonitrile (B52724) (ACN)
-
EasyPep™ Mini MS Sample Prep Kit (or equivalent for protein digestion)
-
Vacuum centrifuge
-
Orbitrap Mass Spectrometer with HCD fragmentation capability[8]
Procedure:
-
Protein Digestion and Peptide Quantification:
-
Begin with 25-100 µg of protein from each of your 16 samples.
-
Perform reduction, alkylation, and tryptic digestion. The use of a standardized kit like the EasyPep™ Mini MS Sample Prep Kit is recommended for reproducibility.[8][12]
-
After digestion, quantify the peptide concentration for each sample using a suitable method (e.g., Pierce Quantitative Colorimetric Peptide Assay). It is crucial to normalize the amount of peptide from each sample before labeling.[12]
-
-
TMTpro Reagent Reconstitution:
-
Peptide Labeling:
-
Ensure your digested peptide samples are in 100 µL of 100 mM TEAB buffer (pH 8.5).
-
Add the entire 20 µL of the reconstituted TMTpro reagent to its corresponding peptide sample.
-
Incubate the reaction for 1 hour at room temperature.[8]
-
-
Quenching the Labeling Reaction:
-
Add 5 µL of 5% hydroxylamine to each labeled sample.
-
Incubate for 15 minutes at room temperature to quench the reaction by hydrolyzing any unreacted NHS-ester groups.[8]
-
-
Sample Pooling and Cleanup:
-
Combine equal amounts from each of the 16 labeled samples into a new microcentrifuge tube.
-
Dry the pooled sample completely using a vacuum centrifuge.
-
Clean up the pooled sample using a peptide desalting column (e.g., C18 solid-phase extraction) to remove any interfering substances.
-
-
LC-MS/MS Analysis:
-
Resuspend the cleaned, pooled sample in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Analyze the sample on a high-resolution Orbitrap mass spectrometer.
-
Use an acquisition method that includes Higher-Energy Collisional Dissociation (HCD) for fragmentation to generate the TMTpro reporter ions. For optimal quantitative accuracy, an MS3-based method (SPS-MS3) is recommended to minimize ratio compression.[5]
-
Application Example: Elucidating Signaling Pathways
TMTpro-based quantitative proteomics is exceptionally well-suited for studying complex and dynamic cellular processes like signal transduction. By comparing the proteomes of cells under different conditions (e.g., stimulated vs. unstimulated, drug-treated vs. vehicle), researchers can identify significant changes in protein abundance and post-translational modifications, providing a detailed snapshot of pathway activation or inhibition.
mTOR Signaling Pathway
The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism.[13] Its dysregulation is implicated in numerous diseases, including cancer and neurodegeneration.[13][14] TMTpro can be used to quantify changes in the mTOR pathway in response to stimuli or inhibitors. For example, a study could involve treating cells with an mTOR inhibitor like Torin1 and comparing the proteome to DMSO-treated control cells.[5]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is critical for regulating cell proliferation, survival, and differentiation.[15][16] Aberrant EGFR signaling is a hallmark of many cancers.[17] A TMTpro experiment could be designed to compare the proteomic profiles of cancer cells before and after treatment with an EGFR inhibitor like erlotinib, revealing how the drug remodels the cellular signaling landscape.[7]
Conclusion
This compound based isobaric labeling reagents, particularly the TMTpro series, represent a significant advancement in the field of quantitative proteomics. Their high multiplexing capacity, accuracy, and sensitivity enable comprehensive and high-throughput analysis of complex biological samples. By providing detailed protocols and illustrating their application in the study of critical signaling pathways, this document serves as a valuable resource for researchers aiming to leverage the power of TMTpro to advance their scientific discoveries and drug development efforts.
References
- 1. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 2. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TMT Based LC-MS2 and LC-MS3 Experiments [proteomics.com]
- 4. TMTpro Complementary Ion Quantification Increases Plexing and Sensitivity for Accurate Multiplexed Proteomics at the MS2 Level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TMTpro reagents: a set of isobaric labeling mass tags enables simultaneous proteome-wide measurements across 16 samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TMTpro reagents: a set of isobaric labeling mass tags enables simultaneous proteome-wide measurements across 16 samples | Springer Nature Experiments [experiments.springernature.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. uib.no [uib.no]
- 10. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 11. Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method | MtoZ Biolabs [mtoz-biolabs.com]
- 12. youtube.com [youtube.com]
- 13. assaygenie.com [assaygenie.com]
- 14. dovepress.com [dovepress.com]
- 15. A comprehensive pathway map of epidermal growth factor receptor signaling | Molecular Systems Biology [link.springer.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. resources.revvity.com [resources.revvity.com]
Troubleshooting & Optimization
Technical Support Center: Proline & Isoleucine Solubility in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with proline and isoleucine in aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the solubilization of proline and isoleucine.
Issue 1: Precipitate forms when dissolving Proline/Isoleucine in a buffer.
-
Question: I am trying to dissolve proline/isoleucine in my aqueous buffer, but a precipitate has formed. What should I do?
-
Answer: This is a common issue that can arise from several factors. Here is a step-by-step approach to troubleshoot this problem:
-
Verify the pH of your buffer: The solubility of amino acids is highly dependent on pH. Proline and isoleucine are least soluble at their isoelectric point (pI), where the net charge is zero.[1] For proline, the pI is approximately 6.3, and for isoleucine, it is around 6.0. Ensure your buffer's pH is at least 1-2 units away from the pI. For acidic peptides (net negative charge), dissolving in a basic buffer is recommended, while basic peptides (net positive charge) dissolve better in acidic solutions.[2]
-
Check for high concentrations: You might be exceeding the solubility limit of the amino acid in your specific buffer and at the current temperature.[3] Try dissolving a smaller amount or increasing the volume of the buffer.
-
Consider the buffer composition: High salt concentrations in your buffer can sometimes decrease the solubility of amino acids by competing for water molecules needed for hydration.[4] Conversely, for some proteins, too low a salt concentration can also lead to precipitation.[4]
-
Gentle heating and sonication: Gently warming the solution (e.g., to 30-40°C) can help increase solubility.[5] Sonication can also be effective in breaking up aggregates and aiding dissolution.[2][6] However, be cautious with heating as it can degrade some peptides.[5]
-
Use of Co-solvents: If the amino acid is part of a larger, more hydrophobic peptide, the use of a small amount of an organic co-solvent might be necessary.[2] First, dissolve the compound in a minimal amount of an organic solvent like DMSO or DMF, and then slowly add the aqueous buffer while vortexing.[5][7] Most cell-based assays can tolerate up to 1% DMSO.[5]
-
Issue 2: The Proline/Isoleucine solution is cloudy or forms a gel.
-
Question: My proline/isoleucine solution appears cloudy or has formed a gel. Is it dissolved?
-
Answer: A cloudy or gel-like appearance indicates that the substance is likely suspended, not fully dissolved, or that it has formed extensive intermolecular hydrogen bonds.[6]
-
Actionable Steps:
-
Sonication: Use a sonicator to help differentiate between a suspension and a true solution. If the cloudiness persists, a stronger solvent system is needed.[6]
-
Chaotropic Agents: For non-biological applications, you can consider using chaotropic agents like 6M guanidine (B92328) hydrochloride or 8M urea (B33335) to disrupt aggregation.[6][8]
-
Centrifugation: Before use in an experiment, it is advisable to centrifuge the solution at high speed (e.g., 10,000 x g for 5 minutes) and use the clear supernatant to ensure no undissolved material is introduced.[5]
-
-
Issue 3: Proline/Isoleucine precipitates out of solution upon storage, especially at low temperatures.
-
Question: My proline/isoleucine solution was clear, but after storing it in the refrigerator, a precipitate formed. Why did this happen and can I still use it?
-
Answer: The solubility of many substances, including amino acids, is temperature-dependent. For most solids dissolved in liquid water, solubility increases with temperature.[4] Therefore, when you lower the temperature, the solubility decreases, which can cause the compound to precipitate out of the solution.[3]
-
Resolution:
-
Re-dissolving: You can try to re-dissolve the precipitate by gently warming the solution to room temperature or slightly above.[9]
-
Storage at Room Temperature: If the compound is stable, consider storing the solution at room temperature to prevent precipitation.[9]
-
Fresh Preparation: To ensure accurate concentrations in your experiments, it is often best to prepare the solution fresh before use.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of proline and isoleucine in water?
A1: Proline is very soluble in water.[10] Its solubility increases with temperature.[10] Isoleucine is sparingly soluble in water, and its solubility also increases with temperature.[11][12]
Q2: How does pH affect the solubility of proline and isoleucine?
A2: The solubility of amino acids is significantly influenced by pH. They are least soluble at their isoelectric point (pI) and become more soluble as the pH moves away from the pI, due to the increase in net charge which enhances interaction with polar water molecules.[1][13]
Q3: What are the best practices for dissolving a new batch of a proline or isoleucine-containing peptide?
A3: Always start by testing the solubility on a small portion of your sample before attempting to dissolve the entire batch.[5] Analyze the peptide's sequence to determine its overall charge at a neutral pH to select an appropriate starting solvent (acidic, basic, or organic).[5][6]
Q4: Can I use organic solvents to dissolve proline or isoleucine?
A4: Yes, especially if they are part of a larger hydrophobic peptide. Proline is soluble in polar organic solvents like methanol (B129727) and ethanol (B145695) but has poor solubility in non-polar organic solvents.[10] For hydrophobic peptides containing isoleucine, initial dissolution in a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) is often recommended, followed by slow dilution with an aqueous buffer.[2][7]
Q5: My peptide contains Cysteine or Methionine along with Proline/Isoleucine. Are there any specific considerations?
A5: Yes. If your peptide contains Cysteine (Cys) or Methionine (Met), you should avoid using DMSO as a solvent because it can oxidize these residues.[5][14] Also, avoid highly basic solutions for Cys-containing peptides as it can promote disulfide bond formation.[6]
Data Presentation
Table 1: Solubility of L-Proline in Water at Different Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 127 |
| 25 | 162[15] |
| 50 | 206.7 |
| 65 | 239 |
Data sourced from PubChem CID 145742.[15]
Table 2: Solubility of L-Isoleucine in Water at Different Temperatures
| Temperature (°C) | Solubility (g/L) |
| 0 | 37.9 |
| 25 | 41.2[11] |
| 50 | 48.2 |
| 75 | 60.8 |
| 100 | 82.6 |
Data for L-Isoleucine sourced from PubChem CID 6306.[11]
Table 3: Solubility of DL-Isoleucine in Water at Different Temperatures
| Temperature (°C) | Solubility (g/L) |
| 0 | 18.3 |
| 25 | 22.3 |
| 50 | 30.3 |
| 75 | 46.1 |
| 100 | 78.0 |
Data for DL-Isoleucine sourced from PubChem CID 6306.[11]
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
This protocol is suitable for hydrophobic peptides containing proline or isoleucine that do not readily dissolve in aqueous buffers.
-
Initial Dissolution:
-
Weigh a small, known amount of the lyophilized peptide.
-
Add a minimal volume of a high-purity organic solvent (e.g., DMSO, DMF).
-
Vortex the mixture for 30-60 seconds. If not fully dissolved, sonicate for 5-10 minutes.[16]
-
-
Aqueous Dilution:
-
Prepare the desired aqueous buffer in a separate tube.
-
While vigorously vortexing the aqueous buffer, slowly add the dissolved peptide stock solution drop-by-drop.[16]
-
Monitor the solution for any signs of precipitation. If the solution becomes turbid, you have exceeded the solubility limit in the final buffer composition.[16]
-
Protocol 2: Solubility Enhancement using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[17][18]
-
Preparation of Cyclodextrin (B1172386) Solution:
-
Prepare a solution of the chosen cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) in the desired aqueous buffer. The concentration of the cyclodextrin will need to be optimized.
-
-
Complexation (Kneading Method):
-
Place the proline/isoleucine-containing compound in a mortar.
-
Add a small amount of the cyclodextrin solution to form a paste.
-
Knead the paste for a specified period (e.g., 30-60 minutes).
-
Gradually add more of the cyclodextrin solution while continuing to knead until the desired concentration is reached.
-
-
Equilibration and Filtration:
-
Allow the mixture to equilibrate (e.g., by shaking for 24-48 hours at a controlled temperature).
-
Filter the solution to remove any undissolved material.
-
Protocol 3: Salt Formation for Solubility Enhancement
For ionizable compounds, forming a salt can significantly improve aqueous solubility.[19][20]
-
Counter-ion Selection:
-
For an acidic compound, select a pharmaceutically acceptable base as a counter-ion.
-
For a basic compound, select a pharmaceutically acceptable acid as a counter-ion. The pKa difference between the drug and the counter-ion should ideally be greater than 2.[21]
-
-
Salt Formation in Solution:
-
Dissolve the parent compound in a suitable solvent.
-
Add the counter-ion (as a solution or solid) in a specific molar ratio (e.g., 1:1).
-
Stir the mixture to allow the salt to form. The salt may precipitate out of the solution.
-
-
Isolation and Purification:
-
Isolate the precipitated salt by filtration.
-
Wash the salt with a suitable solvent to remove any unreacted starting materials.
-
Dry the salt under vacuum. The resulting salt can then be tested for its solubility in aqueous media.
-
Visualizations
Caption: Troubleshooting workflow for precipitation issues.
Caption: Experimental workflow for using co-solvents.
References
- 1. researchgate.net [researchgate.net]
- 2. jpt.com [jpt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. agrisera.com [agrisera.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. researchgate.net [researchgate.net]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 14. News - How to increase the solubility of peptides? [gtpeptide.com]
- 15. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing Pro-ile Concentration for Cell Treatment
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the concentration of "Pro-ile," a novel compound, for cell treatment experiments.
Frequently Asked Questions (FAQs)
Q1: Where should I start to determine the effective concentration of this compound?
A1: The first step is a thorough literature search for the compound or similar molecules to see if any effective concentration ranges have already been published.[1] If no information is available, a preliminary dose-response study using a wide range of concentrations with large dilution steps (e.g., 1 nM to 100 µM with 10-fold dilutions) is recommended.[2][3] This initial screen will help identify an approximate effective range, which can then be narrowed down in subsequent experiments.[2]
Q2: What is an IC50/EC50 value, and why is it important?
A2: The IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition of a specific biological process, such as cell growth.[4] Similarly, the EC50 (Effective Concentration 50%) is the concentration that induces a response halfway between the baseline and maximum effect. These values are crucial metrics for quantifying a compound's potency; a lower IC50/EC50 value indicates a more potent compound.[4]
Q3: How do I choose the right duration for this compound treatment?
A3: The optimal treatment time is specific to the cell line and the biological question being asked.[5][6] For rapid signaling events like protein phosphorylation, a short treatment of a few minutes to a few hours may be sufficient.[6] For endpoints like cell viability or changes in protein expression, longer incubation times (e.g., 24, 48, or 72 hours) are common.[5][6] It is essential to perform a time-course experiment at a fixed, effective concentration of this compound to determine the ideal duration.[1][5]
Q4: What are the best control groups to include in my experiment?
A4: Proper controls are essential for valid results. Key controls include:
-
Untreated Control: Cells cultured in medium only, to establish a baseline for health and growth.[7]
-
Vehicle Control: Cells treated with the same solvent (e.g., DMSO, ethanol) used to dissolve this compound, at the same final concentration used in the experimental wells. This accounts for any effects of the solvent itself.[7][8]
-
Medium Blank: Wells containing only culture medium without cells, to measure background absorbance or fluorescence.[7]
-
Positive Control: A well-characterized compound known to produce the expected effect in your cell line.[8]
Q5: Should I use antibiotics in my cell culture medium during the experiment?
A5: While routinely used to prevent contamination, antibiotics can have unintended effects on cells and may alter gene expression or the cellular response to drugs. For pharmacogenomics or drug response studies, it is recommended to avoid antibiotics and instead rely on strict aseptic techniques to prevent contamination.[9]
Troubleshooting Guide
This section addresses common problems encountered when determining the optimal this compound concentration.
| Problem | Possible Causes | Recommended Solutions |
| High Cell Death at All Concentrations | 1. This compound is highly cytotoxic to the chosen cell line. 2. The concentration range is too high. 3. Solvent (e.g., DMSO) concentration is toxic. 4. Incorrect cell seeding density (too low). | 1. Test a much lower range of concentrations (e.g., picomolar to nanomolar). 2. Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). 3. Optimize the cell seeding density to ensure cells are healthy and in the exponential growth phase during treatment.[5][10] 4. Reduce the treatment duration. |
| No Effect Observed at Any Concentration | 1. The concentration range is too low. 2. This compound is not active in the chosen cell line or assay. 3. The treatment duration is too short.[11] 4. The compound has degraded due to improper storage or instability in the medium.[1] | 1. Test a higher range of concentrations.[12] 2. Verify the compound's activity in a different cell line or a cell-free assay. 3. Increase the treatment duration by performing a time-course experiment.[5] 4. Check the recommended storage conditions for this compound. Prepare fresh stock solutions before each experiment.[1] |
| Inconsistent Results Between Replicates/Experiments | 1. Pipetting errors or variability. 2. Variation in cell health, passage number, or seeding density.[5] 3. Instability of this compound stock solution. 4. Bubbles in the wells of the assay plate.[13] 5. "Edge effects" in multi-well plates. | 1. Calibrate pipettes regularly and use fresh tips for each replicate.[5] 2. Use cells from a consistent passage number and ensure they are in the exponential growth phase.[5] 3. Prepare fresh stock solutions or aliquot and store them properly. 4. Carefully inspect plates for bubbles and puncture them with a sterile needle if necessary.[13] 5. Avoid using the outer wells of the plate; fill them with sterile PBS or medium to maintain humidity.[5] |
| High Background Signal in Viability Assay | 1. High cell density in control wells.[13] 2. Contamination of the cell culture (e.g., bacteria, yeast).[9][14] 3. Components in the culture medium are interacting with the assay reagent.[13] 4. This compound directly reduces the assay reagent (e.g., MTT, XTT). | 1. Optimize cell seeding density.[13] 2. Regularly check cultures for contamination. Use good aseptic technique.[9] 3. Test the medium alone with the assay reagent to check for background signal.[13] 4. Include a "compound blank" control (this compound in medium without cells) to check for direct chemical reduction.[7] |
Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting common issues.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. researchgate.net [researchgate.net]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. towardsdatascience.com [towardsdatascience.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cell cultures in drug development: Applications, challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. revvity.com [revvity.com]
- 12. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. news-medical.net [news-medical.net]
Technical Support Center: Proline-Containing Peptide Synthesis
Welcome to the technical support center for the synthesis of proline and proline-containing peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of proline-containing peptides, and how can they be minimized?
A1: The primary side reactions include diketopiperazine (DKP) formation and incomplete deprotection. Proline's unique cyclic structure can present specific challenges during peptide synthesis.[1][2]
-
Diketopiperazine (DKP) Formation: This is particularly common when proline is the second amino acid in the sequence. The free N-terminus of the dipeptide can attack the ester linkage to the resin, leading to the formation of a cyclic dipeptide and truncation of the peptide chain.
-
Troubleshooting:
-
Resin Choice: Utilize a 2-chlorotrityl chloride resin, as its steric hindrance reduces the likelihood of nucleophilic attack, thus minimizing DKP formation.[3]
-
Dipeptide Coupling: Synthesize or purchase the dipeptide (e.g., Fmoc-Pro-Xaa-OH) and couple it to the resin in a single step. This bypasses the stage where the free N-terminus of the dipeptide can initiate cyclization.[3]
-
Milder Activation: When coupling the third amino acid, use a milder activation method such as DIC/HOBt to reduce the extent of DKP formation.[3]
-
-
-
Incomplete Deprotection: The secondary amine of proline can sometimes lead to slower Fmoc deprotection kinetics.
-
Troubleshooting:
-
Extended Deprotection: Increase the Fmoc deprotection time for the proline residue.[3]
-
Repeated Deprotection: Perform the deprotection step twice before proceeding to the next coupling step.[3]
-
Monitoring: Use a qualitative method like the Kaiser test to confirm complete deprotection before coupling the next amino acid.[3]
-
-
Q2: During mass spectrometry analysis of my synthesized peptide, I see a peak corresponding to the target peptide +100 Da. What is the likely cause and how can I resolve this?
A2: A mass increase of 100 Da strongly suggests the incomplete removal of a tert-butyloxycarbonyl (Boc) protecting group, typically from the side chain of an amino acid like Lysine. The mass of a Boc group is 100 Da.[3]
-
Troubleshooting Steps:
-
Increase Cleavage Time: Extend the duration of the cleavage reaction with trifluoroacetic acid (TFA).[3]
-
Optimize Cleavage Cocktail: Ensure your cleavage cocktail contains appropriate scavengers, such as triisopropylsilane (B1312306) (TIS) and water, to effectively capture the released carbocations from the Boc group, which can otherwise lead to side reactions.[3]
-
Repeat Cleavage: The resin can be subjected to a second round of cleavage after the initial cleavage and precipitation to recover any remaining peptide.[3]
-
Temperature Adjustment: Gently warming the cleavage mixture (e.g., to 30-35°C) for a short period can enhance the removal of stubborn protecting groups. However, this should be done with caution to avoid peptide degradation.[3]
-
Troubleshooting Guides
Guide 1: Low Yield in Proline-Containing Peptide Synthesis
Low yields can stem from several factors, from inefficient coupling to product loss during purification.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Steric Hindrance | Use a more effective coupling reagent such as HATU or HBTU. Increase coupling time and temperature. | Improved coupling efficiency and higher crude peptide yield. |
| Peptide Aggregation | Incorporate a pseudo-proline dipeptide or use a high-swelling resin. | Reduced aggregation, leading to better solubility and higher yield. |
| Loss during Purification | Optimize the HPLC gradient to ensure good separation of the target peptide from impurities. Check the solubility of the peptide in the purification buffers. | Improved recovery of the purified peptide. |
Guide 2: Purification Challenges
The purification of proline-containing peptides can be complex due to their unique conformational properties.[4]
| Problem | Possible Cause | Solution |
| Broad Peaks in HPLC | Proline cis-trans isomerization. | Heat the sample before injection or run the HPLC at a higher temperature (e.g., 40-60°C) to accelerate isomerization and obtain sharper peaks. |
| Co-elution of Impurities | Similar hydrophobicity of the target peptide and impurities. | Modify the HPLC gradient, change the stationary phase (e.g., from C18 to C8), or use a different ion-pairing agent. |
| Poor Solubility | The peptide is not fully dissolved in the mobile phase. | Test different solvent systems. A small amount of organic acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) can improve solubility. |
Experimental Protocols
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
Objective: To determine the purity of the synthetic peptide and quantify impurities.[3]
Methodology:
-
Sample Preparation: Dissolve the lyophilized peptide in 0.1% TFA in water or acetonitrile (B52724) to a concentration of approximately 1 mg/mL. Centrifuge and filter the sample before injection.[3]
-
HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5-95% B over 30 minutes
-
Flow Rate: 1 mL/min
-
Detection: UV at 220 nm
-
Protocol 2: Protocol for Determining Peptide Solubility
Objective: To determine the maximum solubility of the synthesized peptide in various solvents.[5]
Materials:
-
Lyophilized peptide
-
Solvents: Sterile deionized water, PBS (pH 7.4), DMSO, Acetonitrile
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Methodology:
-
Weigh out a small, precise amount of the lyophilized peptide.
-
Add a small, measured volume of the chosen solvent.
-
Vortex the tube for 30 seconds. If the peptide is not fully dissolved, sonicate for 2-5 minutes.[5]
-
Visually inspect for any remaining solid particles.
-
Continue adding solvent incrementally until the peptide is fully dissolved.
-
Record the total volume of solvent used to achieve a clear solution and calculate the solubility in mg/mL.[5]
Visualizations
Caption: Troubleshooting workflow for diketopiperazine (DKP) formation.
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming Challenges and Improving Efficiency in Protein Purification | Labcompare.com [labcompare.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Preventing Protein Degradation
Welcome to the technical support center for preventing protein degradation during your experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the loss of valuable protein samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein degradation during experiments?
Protein degradation during experiments is primarily caused by the activity of proteases, which are enzymes that break down proteins.[1] When cells are lysed, these proteases are released from their cellular compartments and can then access and degrade your protein of interest.[2] Other factors that contribute to protein degradation include:
-
Suboptimal Temperature: Higher temperatures generally increase the activity of proteases.[3]
-
Incorrect pH: The pH of your buffer can affect the stability of your protein and the activity of proteases.[4]
-
Repeated Freeze-Thaw Cycles: Each cycle of freezing and thawing can cause proteins to denature and aggregate, making them more susceptible to degradation.
-
Mechanical Stress: Vigorous vortexing or shearing forces during homogenization can also denature proteins.[5]
-
Oxidation: Exposure to oxygen can lead to the oxidation of certain amino acid residues, potentially leading to protein instability.
Q2: My protein is degrading during cell lysis. What can I do to prevent this?
Preventing protein degradation during cell lysis is crucial for obtaining high-quality protein samples. Here are several steps you can take:
-
Work at Low Temperatures: Perform all cell lysis steps on ice or in a cold room (4°C) to minimize protease activity.[3][6]
-
Use Protease Inhibitor Cocktails: Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[1] These cocktails contain a mixture of inhibitors that target different classes of proteases.[7]
-
Optimize Lysis Buffer: Ensure your lysis buffer has the appropriate pH and ionic strength for your protein of interest. Including chelating agents like EDTA can inhibit metalloproteases.[8]
-
Minimize Sonication: If using sonication for lysis, use short bursts on ice to prevent overheating and protein denaturation.[9]
-
Work Quickly: The faster you can process your samples after cell lysis, the less time proteases have to degrade your protein.
Q3: I'm seeing multiple bands on my Western blot, and I suspect it's due to degradation. How can I confirm this and what should I do?
Multiple bands on a Western blot, especially those at a lower molecular weight than your target protein, can indeed be a sign of degradation. Here's how to troubleshoot this issue:
-
Confirmation:
-
Positive Control: Run a fresh, carefully prepared sample alongside your stored or experimental samples. If the fresh sample shows a single band while the others show multiple bands, degradation is likely.
-
Protease Inhibitor Control: Prepare two identical samples, one with and one without a protease inhibitor cocktail. If the sample with the inhibitor shows a cleaner band, this confirms protease activity is the issue.
-
-
Solutions:
-
Review Your Lysis Protocol: Ensure you are following best practices for preventing degradation during cell lysis (see Q2).
-
Check Sample Storage: Improper storage can lead to degradation over time. Make sure your samples are stored at the correct temperature and have not undergone multiple freeze-thaw cycles.
-
Load Fresh Samples: Whenever possible, use freshly prepared lysates for your Western blots to minimize the chances of observing degradation products.
-
Q4: What is the best way to store my purified protein for long-term use?
Proper storage is essential for maintaining the stability and activity of your purified protein. The optimal storage method depends on the duration of storage and the nature of your protein.
-
Short-Term Storage (Days to Weeks): Store your protein at 4°C in a sterile buffer containing a bacteriostatic agent (e.g., sodium azide) to prevent microbial growth.[5]
-
Long-Term Storage (Months to Years):
-
Freezing at -80°C: This is the most common method for long-term storage. It is crucial to aliquot the protein into single-use volumes to avoid repeated freeze-thaw cycles. Snap-freezing in liquid nitrogen before transferring to -80°C can help preserve protein integrity.
-
Storage in Glycerol (B35011): Adding glycerol to a final concentration of 20-50% can prevent the formation of damaging ice crystals and allow for storage at -20°C.[10]
-
Lyophilization (Freeze-Drying): This process removes water from the protein sample, creating a stable powder that can be stored for very long periods, even at room temperature. However, the lyophilization process itself can sometimes denature proteins, so it's important to optimize the protocol for your specific protein.
-
Troubleshooting Guides
Problem: Protein Precipitation During Purification
Protein precipitation during purification can be a frustrating issue leading to significant loss of yield. Here are some common causes and solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Buffer pH or Ionic Strength | Check the isoelectric point (pI) of your protein. At its pI, a protein has no net charge and is often least soluble. Adjust the buffer pH to be at least one unit away from the pI.[11] You can also try varying the salt concentration; sometimes increasing the ionic strength can improve solubility.[12] |
| High Local Protein Concentration | High concentrations of protein, especially during elution from a chromatography column, can lead to aggregation and precipitation.[13] Try eluting with a gradient rather than a step elution to reduce the peak protein concentration. You can also perform batch binding instead of column chromatography to avoid high local concentrations.[13] |
| Temperature Effects | Some proteins are less soluble at lower temperatures. If you are performing your purification at 4°C, try running it at room temperature (if your protein is stable at that temperature).[13] |
| Presence of Proteolytic Fragments | Degraded protein fragments can sometimes be more prone to aggregation. Ensure you are using protease inhibitors throughout your purification process. You can check for degradation by running the precipitate on an SDS-PAGE gel.[14] |
| Hydrophobic Interactions | Hydrophobic patches on the surface of your protein can lead to aggregation. Consider adding a non-ionic detergent (e.g., 0.1% Triton X-100 or Tween-20) or glycerol (e.g., 5-10%) to your buffers to help keep your protein soluble.[11][13] |
Problem: Protein Degradation During Co-Immunoprecipitation (Co-IP)
Maintaining protein-protein interactions while preventing degradation is a key challenge in Co-IP experiments.
| Possible Cause | Troubleshooting Steps |
| Harsh Lysis Conditions | Strong detergents in your lysis buffer can disrupt not only cell membranes but also the protein-protein interactions you are trying to study. Use a milder lysis buffer, such as one with a non-ionic detergent like NP-40 or Triton X-100, instead of a harsh one like RIPA buffer.[15] |
| Protease Activity | Always add a fresh protease inhibitor cocktail to your lysis buffer right before use.[16] Keep your samples on ice or at 4°C throughout the entire Co-IP procedure.[17] |
| Over-sonication | Excessive sonication can generate heat and denature proteins, making them more susceptible to degradation and disrupting interactions. Use short pulses on ice.[16] |
| Prolonged Incubation Times | Long incubation times can provide more opportunity for proteases to act. Optimize your incubation times to be as short as possible while still allowing for efficient immunoprecipitation. |
| Sample Freezing | If possible, use fresh cell lysates for your Co-IP experiments. If you must use frozen lysates, flash-freeze them in liquid nitrogen and store them at -80°C to minimize damage from ice crystal formation.[16] |
Quantitative Data Summary
Table 1: Effect of Temperature on Protein Stability
| Temperature | General Effect on Protein Stability | Notes |
| 37°C | Optimal for many mammalian proteins in their native environment, but can lead to rapid degradation in vitro without stabilizers. | Protease activity is generally high at this temperature. |
| Room Temperature (~20-25°C) | Can be suitable for short-term handling of some stable proteins, but degradation is still a concern. | Risk of microbial growth increases over time. |
| 4°C (On Ice/In Cold Room) | Significantly reduces the rate of enzymatic degradation and is recommended for most protein handling and purification steps.[3] | Suitable for short-term storage (days to weeks).[5] |
| -20°C | Common for long-term storage, especially with the addition of cryoprotectants like glycerol. | Repeated freeze-thaw cycles should be avoided. |
| -80°C | Standard for long-term archival storage of proteins. | Minimizes most biochemical and enzymatic activity. |
| -196°C (Liquid Nitrogen) | Provides the most stable environment for long-term storage, effectively halting all biological activity. | Used for very sensitive or valuable protein samples. |
Table 2: Common Cryoprotectants and Their Working Concentrations
| Cryoprotectant | Typical Concentration Range | Notes |
| Glycerol | 10-50% (v/v) | A viscous liquid that can interfere with some downstream applications. Helps to prevent the formation of ice crystals.[10] |
| Ethylene Glycol | 10-50% (v/v) | Similar to glycerol but less viscous. It is also toxic and should be handled with care. |
| Sucrose | 5-10% (w/v) | A sugar that can stabilize proteins during freezing and lyophilization. |
| Trehalose | 5-10% (w/v) | Another sugar that is very effective at protecting proteins from freezing and drying stresses. |
Experimental Protocols
Protocol 1: General Cell Lysis Protocol to Minimize Protein Degradation
This protocol is a starting point for the lysis of cultured mammalian cells. Optimization may be required for different cell types and target proteins.
Materials:
-
Cell pellet
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer (e.g., RIPA buffer or a gentle lysis buffer)
-
Protease inhibitor cocktail
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Place the culture dish with adherent cells on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer to the dish. (For a 10 cm dish, 1 ml of lysis buffer is typically sufficient).
-
Immediately before adding the lysis buffer, add the appropriate amount of protease inhibitor cocktail to the buffer.
-
Scrape the cells off the dish using a cold plastic cell scraper and gently transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 15-30 minutes with occasional gentle vortexing.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (the protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate and proceed with your downstream application or store the lysate at -80°C in single-use aliquots.
Protocol 2: Step-by-Step Guide to Protein Lyophilization (Freeze-Drying)
This protocol provides a general procedure for lyophilizing a purified protein sample. The specific parameters (temperature, pressure, and time) will need to be optimized for your specific protein and lyophilizer.
Materials:
-
Purified protein in a suitable buffer (volatile buffers are preferred)
-
Lyophilization vials or tubes
-
Lyophilizer (freeze-dryer)
Procedure:
-
Sample Preparation:
-
Ensure your protein is in a buffer that is compatible with lyophilization. Buffers containing non-volatile salts (like NaCl) should be avoided as the salt will be concentrated in the final product. Buffers like ammonium (B1175870) bicarbonate are a good choice as they will sublime.
-
If necessary, perform a buffer exchange to transfer your protein into a suitable lyophilization buffer.
-
Dispense the protein solution into lyophilization vials. Do not fill the vials more than halfway to allow for expansion upon freezing and to maximize the surface area for sublimation.
-
-
Freezing:
-
Freeze the samples completely. This can be done by placing the vials in a -80°C freezer or by snap-freezing in liquid nitrogen. A slow, controlled freezing rate can sometimes lead to larger ice crystals, which can facilitate faster sublimation.
-
-
Primary Drying (Sublimation):
-
Place the frozen samples in the lyophilizer chamber.
-
Start the lyophilizer and allow the condenser to cool down to its operating temperature (typically below -50°C).
-
Apply a vacuum to the chamber (typically below 100 mTorr).
-
The ice in the samples will begin to sublime (turn directly from a solid to a gas). The temperature of the shelves in the lyophilizer can be slowly raised to provide the energy for sublimation, but the sample temperature should remain below its freezing point. This phase is complete when all the ice has sublimed.
-
-
Secondary Drying (Desorption):
-
Once all the ice has sublimed, the shelf temperature can be gradually increased (e.g., to 20°C) to remove any residual bound water from the protein. This step is crucial for long-term stability.
-
-
Stoppering and Storage:
-
Once the secondary drying is complete, the vials are typically sealed under vacuum or backfilled with an inert gas like nitrogen before being stoppered.
-
The lyophilized protein powder can now be stored at an appropriate temperature (4°C, -20°C, or room temperature, depending on the protein's stability).
-
Reconstitution of Lyophilized Protein: To use the protein, it needs to be reconstituted by adding a suitable solvent (usually sterile water or a specific buffer) to the vial.[8][18][19] Gently swirl the vial to dissolve the powder; do not vortex, as this can cause the protein to denature.[8][18]
Visualizations
Caption: A general experimental workflow designed to minimize protein degradation from cell lysis to storage.
Caption: A decision tree to help troubleshoot common causes of protein degradation in experiments.
Caption: Simplified diagrams illustrating the mechanisms of competitive, non-competitive, and irreversible protease inhibitors.[13][20]
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 4. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lyophilization and homogenization of biological samples improves reproducibility and reduces standard deviation in molecular biology techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lyophilization of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. assaygenie.com [assaygenie.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. ptglab.com [ptglab.com]
- 17. kmdbioscience.com [kmdbioscience.com]
- 18. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 19. cusabio.com [cusabio.com]
- 20. Mechanisms Of Macromolecular Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Proline Detection by LC-MS/MS
Welcome to the technical support center for the troubleshooting of proline detection by LC-MS/MS. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analysis of proline and proline-containing molecules.
Frequently Asked Questions (FAQs)
Here you will find answers to common questions regarding proline detection by LC-MS/MS.
Q1: Why am I observing a weak or no signal for my proline standard or sample?
Several factors can contribute to a low signal intensity for proline. Consider the following troubleshooting steps:
-
Sample Preparation: Proline may be lost during sample preparation. Ensure that your extraction method is validated and efficient. For biological samples like serum or plasma, protein precipitation with a solvent like methanol (B129727) is a common and effective first step.[1][2] Inadequate vortexing or centrifugation can lead to incomplete extraction.
-
Ionization Efficiency: Proline, being an amino acid, ionizes well in positive electrospray ionization (ESI) mode.[1][2] Ensure your mass spectrometer is set to the correct polarity. The pH of your mobile phase can also significantly impact ionization; an acidic mobile phase (e.g., with 0.1% formic acid) is typically used to promote protonation.
-
Mass Spectrometer Parameters: The cone voltage and collision energy are critical for proline detection and fragmentation. These parameters should be optimized for proline specifically. If you are using a generic method, it may not be sensitive enough for proline. It is recommended to perform tuning and compound optimization by infusing a proline standard.
-
Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of proline, leading to a weaker signal.[3][4] This is a common issue in complex matrices like plasma or tissue homogenates. To mitigate this, consider improving your sample cleanup, adjusting your chromatography to separate proline from interfering compounds, or using a stable isotope-labeled internal standard for proline.[1][2][5]
-
Mobile Phase Compatibility: Ensure your mobile phase components are LC-MS grade and do not contain non-volatile salts that can interfere with ionization and contaminate the MS source.[6][7]
Q2: My proline chromatographic peak is broad or tailing. What are the possible causes and solutions?
Poor peak shape can compromise resolution and integration, leading to inaccurate quantification. Here are some common causes and remedies:
-
Column Choice and Condition: The choice of chromatographic column is crucial. For a polar molecule like proline, a HILIC (Hydrophilic Interaction Liquid Chromatography) column can provide good retention and peak shape.[8][9] If using reversed-phase chromatography, ensure the column is appropriate for polar analytes. Over time, columns can degrade or become contaminated, leading to poor peak shape. Try flushing the column or replacing it if it's old.
-
Mobile Phase pH: The pH of the mobile phase can affect the charge state of proline and its interaction with the stationary phase. Ensure the pH is stable and appropriate for your column chemistry.
-
Injection Solvent: Injecting your sample in a solvent that is much stronger than your initial mobile phase can cause peak distortion. Try to dissolve your sample in the initial mobile phase or a weaker solvent.
-
System Contamination: Contamination in the LC system, including the injector, tubing, or column, can lead to peak tailing. A thorough system flush may be necessary.[7]
Q3: I am analyzing a proline-containing peptide and see an unusually intense fragment ion. Is this normal?
Yes, this is a well-documented phenomenon known as the "proline effect".[10][11]
-
The "Proline Effect": Due to the unique cyclic structure of the proline residue, fragmentation in collision-induced dissociation (CID) often preferentially occurs at the amide bond N-terminal to the proline residue.[10][12] This results in a particularly abundant y-ion (if the charge is retained on the C-terminal fragment) or b-ion (if the charge is on the N-terminal fragment) corresponding to this cleavage.[13]
-
Implications for Analysis: This predictable fragmentation can be advantageous for identifying proline-containing peptides. When you observe a dominant fragment ion in your MS/MS spectrum, it is a strong indicator of the presence of proline and can help in sequencing the peptide.
Q4: How can I confirm if matrix effects are impacting my proline quantification?
Matrix effects, which can be either ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis.[3][4] Here are a few ways to assess them:
-
Post-Column Infusion: Infuse a constant flow of a proline standard into the LC eluent after the analytical column while injecting a blank matrix extract. A dip or rise in the baseline at the retention time of proline indicates ion suppression or enhancement, respectively.
-
Matrix Factor Calculation: Compare the peak area of proline spiked into a post-extraction blank matrix sample with the peak area of proline in a neat solution at the same concentration. A matrix factor significantly different from 1 indicates the presence of matrix effects.[14]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[1][2][5] A SIL-IS for proline will have nearly identical chemical and physical properties to proline and will co-elute. Therefore, it will experience the same matrix effects, and the ratio of the analyte to the internal standard will remain constant, allowing for accurate quantification.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in proline detection by LC-MS/MS.
Caption: A decision tree for troubleshooting proline detection issues.
Experimental Protocols
Below are summarized experimental methodologies for proline analysis by LC-MS/MS based on published methods.
Sample Preparation: Protein Precipitation for Plasma/Serum
This is a common and straightforward method for removing proteins from biological fluids.[1][2]
-
Thaw Samples: Thaw frozen plasma or serum samples on ice.
-
Aliquoting: Aliquot a small volume of the sample (e.g., 50 µL) into a microcentrifuge tube.
-
Add Internal Standard: Spike the sample with a stable isotope-labeled proline internal standard.
-
Precipitation: Add a 3-4 fold excess of ice-cold methanol (e.g., 150-200 µL).
-
Vortex: Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method Parameters
These are typical starting parameters. Optimization for your specific instrument and application is recommended.
| Parameter | Typical Value/Condition |
| LC Column | HILIC column (e.g., for polar analytes) or a C18 column suitable for polar compounds.[8][9] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a high percentage of organic phase (for HILIC) or aqueous phase (for reversed-phase) and ramp accordingly. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | ESI Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Proline MRM Transition | m/z 116 -> 70 (Quantifier), m/z 116 -> 68 (Qualifier) |
| IS MRM Transition | Dependent on the specific stable isotope-labeled standard used (e.g., for ¹³C₅,¹⁵N-Proline: m/z 121 -> 74).[1] |
Proline Fragmentation Pathway
The following diagram illustrates the characteristic fragmentation of a peptide at the N-terminal side of a proline residue.
Caption: The "Proline Effect" - preferential cleavage N-terminal to proline.
References
- 1. Determination of proline in human serum by a robust LC-MS/MS method: application to identification of human metabolites as candidate biomarkers for esophageal cancer early detection and risk stratification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. myadlm.org [myadlm.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fragmentation reactions of deprotonated peptides containing proline. The proline effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Pro-Ile in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the dipeptide Proline-Isoleucine (Pro-Ile) in solution.
Introduction
This compound is a dipeptide composed of the amino acids proline and isoleucine.[1] Like many peptides, its utility in experimental and therapeutic applications is highly dependent on its stability and solubility in aqueous solutions.[2][3] Instability can manifest as aggregation, precipitation, or chemical degradation, leading to inaccurate experimental results and reduced efficacy.[4][5] This guide offers practical solutions and detailed protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible particles. What is happening?
A1: Cloudiness or visible particles in your this compound solution are likely due to either precipitation or aggregation.[4] Precipitation is the process where the peptide comes out of solution because its solubility limit has been exceeded.[4][6] Aggregation is the formation of larger, often insoluble, multi-molecular structures from individual peptide molecules.[4] While distinct, aggregation can often lead to precipitation.[4]
Q2: What are the main factors that influence the stability of my this compound solution?
A2: The stability of a this compound solution is influenced by several factors:
-
pH: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. Adjusting the pH away from the pI can significantly increase solubility.[2][7]
-
Temperature: While gentle heating can sometimes aid in dissolving a peptide, prolonged exposure to elevated temperatures can lead to degradation.[2][7][8] For long-term storage, freezing aliquots is recommended.[5]
-
Solvent/Buffer: The choice of solvent and buffer components can greatly impact stability.[7][9][10]
-
Concentration: Higher peptide concentrations are more prone to aggregation and precipitation.[11]
-
Presence of Co-solvents: Organic solvents or other additives can enhance the solubility of hydrophobic peptides.[2]
Q3: What are the common chemical degradation pathways for peptides like this compound?
A3: Peptides can undergo several chemical degradation reactions in solution:[5][12]
-
Hydrolysis: Cleavage of the peptide bond, which can be catalyzed by acidic or basic conditions.[5][12]
-
Oxidation: Certain amino acid residues are susceptible to oxidation, particularly in the presence of oxygen.[5]
-
Deamidation: The removal of an amide group, for instance from asparagine or glutamine side chains (not present in this compound).[12]
-
Diketopiperazine formation: Cyclization of the N-terminal amino acids, leading to cleavage of the first two amino acids.[5]
Troubleshooting Guides
Issue 1: this compound fails to dissolve or precipitates out of solution.
This is a common issue arising from the hydrophobic nature of the isoleucine residue.[2]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting this compound dissolution.
Detailed Steps:
-
pH Adjustment:
-
Rationale: The solubility of a peptide is minimal at its isoelectric point (pI). Adjusting the pH of the solution to be at least 2 units above or below the pI will increase the net charge of the peptide, enhancing its interaction with the aqueous solvent.[2]
-
Protocol:
-
Start with a small amount of the this compound powder.
-
Attempt to dissolve it in deionized water or your desired buffer.
-
If it does not dissolve, add a small amount of a dilute acidic solution (e.g., 10% acetic acid) or a dilute basic solution (e.g., 0.1 M ammonium (B1175870) bicarbonate) dropwise while vortexing.[2]
-
Monitor for dissolution.
-
-
-
Use of Co-solvents:
-
Rationale: For hydrophobic peptides like this compound, adding a small amount of an organic co-solvent can disrupt hydrophobic interactions and improve solubility.[2]
-
Protocol:
-
If pH adjustment is insufficient, try dissolving the this compound in a minimal amount of an organic solvent such as DMSO, DMF, or isopropanol.[2]
-
Once dissolved, slowly add your aqueous buffer to the desired final concentration.
-
Caution: Ensure the final concentration of the organic solvent is compatible with your downstream experiments. For most cell-based assays, the final DMSO concentration should be less than 1%.[2]
-
-
-
Sonication:
-
Rationale: Sonication uses ultrasonic waves to agitate the solution, which can help break up peptide aggregates and facilitate dissolution.[2][7]
-
Protocol:
-
Place the vial containing the peptide solution in a sonicator bath.
-
Sonicate for short bursts (e.g., 10-20 seconds) to avoid excessive heating.
-
Visually inspect for dissolution between bursts.
-
-
-
Centrifugation:
Quantitative Data Summary: Common Solvents for Peptides
| Solvent | Peptide Type Best Suited For | Notes |
| Water or Aqueous Buffer | Hydrophilic peptides | The first choice for most peptides. |
| 10% Acetic Acid | Basic peptides | Helps to protonate basic residues.[2] |
| 10% Ammonium Bicarbonate | Acidic peptides | Helps to deprotonate acidic residues.[2] |
| DMSO, DMF | Hydrophobic peptides | Use minimal volume and ensure compatibility with experiments.[2][7] |
Issue 2: this compound solution shows signs of degradation over time.
This can manifest as a loss of activity, a change in pH, or the appearance of new peaks in analytical chromatography.
Logical Relationship for Preventing Degradation:
Caption: Key strategies to minimize this compound degradation.
Detailed Steps:
-
Proper Storage:
-
Rationale: Storing peptides in a lyophilized (powder) form at low temperatures (-20°C or -80°C) is the most effective way to prevent degradation over the long term.[5]
-
Protocol:
-
Upon receipt, store the lyophilized this compound at -20°C or lower.
-
Only reconstitute the amount of peptide needed for a set of experiments.
-
-
-
Aliquot and Freeze:
-
Rationale: Once in solution, peptides are more susceptible to degradation. Repeated freeze-thaw cycles can also damage the peptide.[5]
-
Protocol:
-
After reconstitution, divide the this compound solution into single-use aliquots.
-
Store the aliquots frozen at -20°C or -80°C.[5]
-
When needed, thaw a single aliquot and use it immediately. Do not refreeze any remaining solution.
-
-
-
Control of pH:
Experimental Protocols
Protocol 1: Solubility Testing
This protocol helps determine the optimal solvent for your this compound sample.
-
Materials:
-
Lyophilized this compound
-
Deionized water
-
10% Acetic Acid
-
0.1 M Ammonium Bicarbonate
-
DMSO
-
Microcentrifuge tubes
-
-
Procedure:
-
Weigh out a small, equal amount of this compound into several microcentrifuge tubes (e.g., 1 mg each).
-
To the first tube, add the calculated volume of deionized water to reach the desired concentration. Vortex for 30 seconds. Observe for dissolution.
-
If not dissolved, proceed to the next tube and add the same volume of 10% acetic acid. Vortex and observe.
-
Repeat with subsequent tubes using 0.1 M ammonium bicarbonate.
-
For the final tube, add a minimal volume of DMSO (e.g., 10-20 µL) and vortex. Once dissolved, add the required volume of water or buffer to reach the final concentration.
-
Record the solvent in which the peptide dissolved most readily.
-
Protocol 2: Stability Assessment using HPLC
This protocol allows for the quantitative monitoring of this compound stability over time.
-
Materials:
-
Procedure:
-
Prepare a stock solution of this compound at a known concentration.
-
Divide the stock solution into several aliquots.
-
Establish a baseline (Time 0) by injecting an aliquot onto the HPLC system and recording the chromatogram. The main peak corresponds to intact this compound.[15]
-
Store the remaining aliquots under different conditions (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 24h, 48h, 1 week), remove an aliquot from each storage condition.
-
Analyze the samples by HPLC.
-
Data Analysis: Compare the peak area of the intact this compound at each time point to the Time 0 sample. A decrease in the main peak area and the appearance of new peaks indicate degradation.[13][15]
-
Quantitative Data Summary: HPLC Stability Analysis
| Time Point | Storage Condition | % Remaining this compound (Example) | Appearance of Degradation Peaks |
| 0 | - | 100% | No |
| 24 hours | 4°C | 99.5% | No |
| 24 hours | 25°C | 95.2% | Minor |
| 24 hours | 37°C | 88.7% | Yes |
| 1 week | 4°C | 98.1% | No |
| 1 week | 25°C | 85.4% | Yes |
| 1 week | 37°C | 65.9% | Significant |
This table illustrates how quantitative data from an HPLC stability study can be presented. Actual results will vary depending on the specific experimental conditions.
References
- 1. Ile-Pro | C11H20N2O3 | CID 444876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 6. Protein precipitation - Wikipedia [en.wikipedia.org]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. Stability Study and Clinical Evaluation of Lipid Injectable Emulsion in Parenteral Nutrition Admixtures Used for Preterm Neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Degradation pathways of salmon calcitonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetics of pramlintide degradation in aqueous solution as a function of temperature and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WO2015152618A1 - Method for improving solubility of protein and peptide by using immunoglobulin fc fragment linkage - Google Patents [patents.google.com]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Pro-Ile Aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to pro-ile aggregation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of protein aggregation?
Protein aggregation can be triggered by a variety of factors that disrupt the native protein structure and lead to the formation of unwanted protein-protein associations. Key causes include:
-
High Protein Concentration: Increased proximity of protein molecules can lead to a higher rate of aggregation.[1][2]
-
Environmental Stress: Factors such as extreme temperatures, pH shifts away from the protein's isoelectric point (pI), and mechanical stress (e.g., agitation, pumping) can induce unfolding and subsequent aggregation.[2][3][4][5]
-
Hydrophobic Interactions: Exposure of hydrophobic regions, normally buried within the protein core, can lead to intermolecular associations to minimize contact with the aqueous solvent.[2]
-
Freeze-Thaw Cycles: The formation of ice crystals and changes in solute concentration during freezing and thawing can denature proteins and promote aggregation.[1]
-
Oxidation: Cysteine residues can form non-native disulfide bonds, leading to aggregation.[1]
-
Presence of Impurities: Contaminants or impurities in a protein sample can act as nucleation sites for aggregation.[2]
Q2: How can I detect protein aggregation in my sample?
Several analytical techniques can be used to detect and characterize protein aggregates, ranging from visual inspection to sophisticated biophysical methods.[6] Common methods include:
-
Visual Inspection: The simplest method to detect large, visible aggregates or precipitation.[6]
-
UV-Vis Spectroscopy: An increase in light scattering at 350 nm can indicate the presence of aggregates. The "Aggregation Index" is a ratio of absorbance at 280 nm versus 350 nm.[7]
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution and is sensitive to the presence of small oligomers and larger aggregates.[8][9]
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size, allowing for the quantification of monomers, dimers, and higher-order aggregates.[7][8][9]
-
Analytical Ultracentrifugation (AUC): Provides information on the molecular weight distribution and presence of aggregates in a sample.[8]
-
Fluorescence Spectroscopy: Can be used with extrinsic dyes like Thioflavin T (ThT), which binds to amyloid-like fibrils and exhibits a characteristic fluorescence enhancement.[10] Intrinsic tryptophan fluorescence can also detect conformational changes that may precede aggregation.[7]
Q3: What are some general strategies to prevent protein aggregation?
Preventing protein aggregation often involves optimizing the solution conditions to favor the native, soluble state of the protein. Key strategies include:
-
Maintain Low Protein Concentration: Working with lower protein concentrations can reduce the likelihood of aggregation.[1]
-
Optimize Buffer Conditions: Adjusting the pH to be at least one unit away from the protein's isoelectric point (pI) can increase electrostatic repulsion between molecules.[1][4] The ionic strength of the buffer can also be optimized by varying the salt concentration.[1][6]
-
Control Temperature: Storing proteins at appropriate temperatures (e.g., -80°C for long-term storage) and avoiding excessive heat can prevent denaturation.[1]
-
Use of Additives and Stabilizers: Various excipients can be added to the buffer to stabilize the protein.[1][3][11]
-
Add Reducing Agents: For proteins with cysteine residues, including reducing agents like DTT or TCEP can prevent the formation of non-native disulfide bonds.[1]
Troubleshooting Guides
Guide 1: Protein Aggregation During Purification
Problem: You observe precipitation or loss of protein yield during purification steps.
| Potential Cause | Troubleshooting Step | Rationale |
| High Local Protein Concentration | Increase the sample volume during lysis and chromatography. | Reduces the probability of intermolecular interactions leading to aggregation.[1] |
| Inappropriate Buffer pH | Adjust the buffer pH to be at least 1-1.5 units away from the protein's pI. | Proteins are least soluble at their pI where the net charge is zero, minimizing electrostatic repulsion.[1][12] |
| Suboptimal Salt Concentration | Screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl). | Salt concentration affects electrostatic interactions; the optimal concentration is protein-dependent.[6][12] |
| Oxidation of Cysteine Residues | Add a reducing agent (e.g., 1-5 mM DTT or TCEP) to the buffers. | Prevents the formation of non-native disulfide bonds that can lead to aggregation.[1][12] |
Guide 2: Aggregation During Storage or Freeze-Thaw Cycles
Problem: Your purified protein aggregates after being stored or subjected to freeze-thaw cycles.
| Potential Cause | Troubleshooting Step | Rationale |
| Instability at Storage Temperature | Store purified proteins at -80°C instead of 4°C for long-term storage. | Lower temperatures can better preserve protein structure and prevent aggregation.[1] |
| Freeze-Thaw Stress | Add a cryoprotectant such as glycerol (B35011) (10-50% v/v) to the storage buffer. | Cryoprotectants stabilize the protein and prevent damage from ice crystal formation.[1][12][13] |
| Protein Concentration Too High | Store the protein at a lower concentration or add stabilizing excipients if a high concentration is necessary. | High concentrations increase the likelihood of aggregation.[1] |
Guide 3: Aggregation Upon Addition of a Ligand or Labeling
Problem: Your protein is soluble on its own but aggregates upon the addition of a ligand or during a labeling reaction.
| Potential Cause | Troubleshooting Step | Rationale |
| Ligand-Induced Conformational Change | Add the ligand before concentrating the protein. | The ligand may stabilize a specific conformation that is less prone to aggregation.[6] |
| Alteration of Physicochemical Properties by Label | Optimize the molar excess of the labeling reagent (start with a low ratio, e.g., 5 to 20-fold molar excess). | Over-labeling can significantly alter the protein's surface charge and hydrophobicity, leading to aggregation.[12] |
| Reaction Conditions | Perform the labeling reaction at a lower temperature (e.g., 4°C). | Lower temperatures can enhance protein stability during the reaction, though it may slow the reaction rate.[12] |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To determine the size distribution of particles in a protein solution and detect the presence of aggregates.
Methodology:
-
Sample Preparation:
-
Centrifuge the protein sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet large, insoluble aggregates.
-
Carefully transfer the supernatant to a clean tube.
-
-
Cuvette Loading:
-
Transfer the required volume of the supernatant into a clean, dust-free, low-volume cuvette.
-
-
Instrument Setup and Measurement:
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, laser wavelength, scattering angle).
-
Allow the sample to equilibrate to the set temperature.
-
Perform the measurement to obtain the size distribution profile.
-
-
Data Analysis:
-
Analyze the size distribution data to identify peaks corresponding to the monomeric protein and any larger species (aggregates). The presence of multiple peaks or a high polydispersity index (PDI) can indicate aggregation.
-
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify soluble aggregates from the monomeric protein.
Methodology:
-
System Preparation:
-
Equilibrate the SEC column with a filtered and degassed mobile phase (typically the protein's formulation buffer).
-
Ensure a stable baseline before injecting the sample.
-
-
Sample Injection:
-
Inject a known concentration and volume of the protein sample onto the column.
-
-
Chromatographic Separation:
-
Run the separation at a constant flow rate.
-
Monitor the eluate using a UV detector (typically at 280 nm).
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
The peak corresponding to the monomer will elute at a specific retention time. Peaks eluting earlier correspond to higher molecular weight species (aggregates).
-
Calculate the percentage of monomer and aggregates based on the peak areas.
-
Visualizations
Caption: Workflow for analyzing protein aggregation.
Caption: Decision tree for troubleshooting aggregation.
Caption: Cellular pathways of protein aggregation.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Fidabio [fidabio.com]
- 3. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 4. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 5. technopharmasphere.com [technopharmasphere.com]
- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 7. approcess.com [approcess.com]
- 8. Protein Aggregation Analysis [intertek.com]
- 9. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 10. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 11. utsouthwestern.edu [utsouthwestern.edu]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Off-Target Effects in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of test compounds in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in cellular assays?
A1: Off-target effects occur when a test compound interacts with cellular components other than its intended target. These unintended interactions can lead to a variety of cellular responses, such as cytotoxicity, altered signaling pathways, and changes in gene expression, which can confound experimental results and lead to misinterpretation of the compound's true activity and safety profile.[1][2][3]
Q2: My test compound is showing toxicity in my cell line. How can I determine if this is an on-target or off-target effect?
A2: Differentiating between on-target and off-target toxicity requires a series of control experiments.[4] Key strategies include:
-
Target Engagement Assays: Confirm that your compound is interacting with its intended target at the concentrations causing toxicity.
-
Structure-Activity Relationship (SAR) Analysis: Test analogs of your compound with varying affinity for the target. If toxicity correlates with target affinity, it is more likely to be an on-target effect.
-
Target Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target. If the toxicity is diminished in these models, it suggests an on-target effect. Conversely, if toxicity persists, it is likely an off-target effect.
-
Rescue Experiments: Overexpression of the target protein may rescue the cells from the compound's toxic effects if the toxicity is on-target.
Q3: I am observing inconsistent results between experiments. Could this be due to off-target effects?
A3: Inconsistent results can stem from various factors, including experimental variability.[4] However, off-target effects can contribute to this. For instance, if your compound has slight off-target activity that is sensitive to minor changes in cell culture conditions (e.g., cell density, media composition), this could lead to variable outcomes. To investigate this, it is crucial to standardize your experimental protocols meticulously and consider the possibility of off-target interactions by performing broader characterization of your compound's activity.
Q4: What are some common cellular assays to screen for off-target effects?
A4: A variety of assays can be employed to screen for off-target effects. These can be broadly categorized as:
-
Cytotoxicity Assays: To assess overall cell health and viability.[5][6]
-
Apoptosis Assays: To determine if the compound induces programmed cell death.[7][8][9]
-
Signaling Pathway Profiling: To investigate modulation of key cellular signaling pathways.
-
Broad Kinase Profiling: To screen for off-target interactions with a wide range of kinases.[2]
-
GPCR Panels: To assess activity against a panel of G-protein coupled receptors.[10]
-
Proteomic Profiling: To identify unintended protein binding partners.[11][12]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues that may arise from off-target effects.
Issue 1: Unexpected Cell Death or Reduced Viability
| Possible Cause | Troubleshooting Step | Expected Outcome if Off-Target |
| General Cytotoxicity | Perform a dose-response curve with a broad range of concentrations. | Toxicity is observed at concentrations that may not be relevant for the intended on-target activity. |
| Apoptosis Induction | Conduct assays for markers of apoptosis (e.g., caspase-3/7 activity, Annexin V staining).[8][13] | The compound induces apoptosis, which may not be the expected mechanism of action. |
| Necrosis | Measure markers of necrosis (e.g., LDH release).[14] | The compound causes cell lysis and membrane integrity loss. |
| Off-target Pathway Modulation | Profile the activity of the compound on key signaling pathways known to regulate cell survival (e.g., Akt, MAPK/ERK).[15] | The compound modulates pathways unrelated to its intended target, leading to cell death. |
Issue 2: Altered Cellular Phenotype Unrelated to the Target
| Possible Cause | Troubleshooting Step | Expected Outcome if Off-Target |
| Morphological Changes | Perform high-content imaging to quantitatively assess changes in cell morphology. | The compound induces changes in cell shape, size, or intracellular structures that are not consistent with the known function of the target. |
| Changes in Proliferation Rate | Conduct cell proliferation assays (e.g., EdU incorporation, Ki67 staining).[5] | The compound affects the cell cycle and proliferation in a manner independent of the target's role. |
| Altered Differentiation | For relevant cell types (e.g., stem cells), assess markers of differentiation. | The compound unexpectedly promotes or inhibits cellular differentiation. |
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data when assessing off-target effects.
Table 1: Cytotoxicity Profile of Compound X
| Assay | Cell Line | EC50 (µM) | Max Inhibition (%) |
| Resazurin (B115843) Viability | HEK293 | 15.2 | 85 |
| LDH Release (Necrosis) | HepG2 | > 50 | 12 |
| Caspase-3/7 (Apoptosis) | Jurkat | 8.7 | 92 |
Table 2: Kinase Off-Target Screening of Compound X (1 µM)
| Kinase | % Inhibition |
| On-Target Kinase A | 95 |
| Off-Target Kinase B | 78 |
| Off-Target Kinase C | 55 |
| Off-Target Kinase D | < 10 |
Experimental Protocols
1. Resazurin Cell Viability Assay
-
Principle: Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin (B1680543) by metabolically active cells. The amount of resorufin produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with a serial dilution of the test compound for the desired time period (e.g., 24, 48, 72 hours).
-
Add resazurin solution to a final concentration of 0.15 mg/ml and incubate for 1-4 hours at 37°C.[9]
-
Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Caspase-Glo® 3/7 Assay (Promega)
-
Principle: This assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspase-3 and -7, releasing a substrate for luciferase that generates a luminescent signal proportional to caspase activity.[8]
-
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with the test compound.
-
Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate reader.
-
Normalize the luminescent signal to the number of cells or a viability assay performed in parallel.
-
Visualizations
Caption: Workflow for investigating potential off-target effects.
Caption: Common signaling pathways susceptible to off-target modulation.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell viability assays | Abcam [abcam.com]
- 6. Cytotoxicity assessment using automated cell imaging and live/dead assays [moleculardevices.com]
- 7. HIV-1 Tat targets microtubules to induce apoptosis, a process promoted by the pro-apoptotic Bcl-2 relative Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.ca]
- 9. Dual-targeting peptides@PMO, a mimetic to the pro-apoptotic protein Smac/DIABLO for selective activation of apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deciphering complexity of GPCR signaling and modulation: implications and perspectives for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assays for Apoptosis and Autophagy—Section 15.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. The proinflammatory cytokine, IL-6, and its interference with bFGF signaling and PSMA in prostate cancer cells [pubmed.ncbi.nlm.nih.gov]
Dealing with Pro-ile batch-to-batch variability
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address and manage batch-to-batch variability in Pro-ile recombinant proteins. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in this compound proteins?
A1: Batch-to-batch variability in recombinant proteins like this compound can stem from several factors throughout the manufacturing and handling process. The most common causes include:
-
Post-Translational Modifications (PTMs): Variations in glycosylation patterns are a significant contributor. The type and extent of glycan structures can differ between batches due to subtle shifts in cell culture conditions.[1][2]
-
Endotoxin (B1171834) Levels: Residual endotoxin contamination from the host expression system (e.g., E. coli) can vary between purification batches and may impact experimental results, particularly in sensitive cell-based assays.[3]
-
Protein Aggregation: Improper storage, handling, or freeze-thaw cycles can lead to the formation of protein aggregates, affecting the concentration of active monomer and potentially inducing unintended biological responses.
-
Oxidation: Exposure to oxidizing agents or improper storage can lead to the chemical modification of amino acid residues, potentially altering protein structure and function.
-
Raw Material and Process Consistency: Minor variations in raw materials or manufacturing process parameters can lead to differences in the final product.[4]
Q2: How can I minimize variability in my experiments when starting a new batch of this compound?
A2: To ensure consistency when introducing a new batch of this compound, it is recommended to perform a qualification assessment. This involves running the new batch alongside the previous, qualified batch in a key functional assay. This allows you to confirm that the new batch performs within your established experimental parameters. Additionally, always adhere to the storage and handling instructions provided on the Certificate of Analysis (CoA).
Q3: What information on the Certificate of Analysis (CoA) is most important for assessing batch-to-batch consistency?
A3: When comparing CoAs from different batches, pay close attention to the following parameters:
-
Purity: Assessed by methods like SDS-PAGE or HPLC, this indicates the percentage of the target protein.
-
Concentration: Verifies the amount of protein in the vial.
-
Endotoxin Levels: Crucial for in vivo studies and sensitive cell-based assays.
-
Biological Activity: Often expressed as an ED50 value, this is a critical measure of the protein's functional potency.
Q4: What are the recommended storage conditions for this compound?
A4: Proper storage is critical for maintaining protein stability. General guidelines are as follows:
-
Long-term storage (months to years): Aliquot the protein into single-use volumes and store at -80°C. This minimizes degradation from repeated freeze-thaw cycles.[5][7] For some proteins, the addition of a cryoprotectant like glycerol (B35011) to a final concentration of 25-50% can provide additional stability during frozen storage.[5] Always refer to the product-specific datasheet for optimal storage recommendations.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
Q: I'm observing a different dose-response curve with a new batch of this compound compared to the previous one. What could be the cause and how do I troubleshoot it?
A: This is a common issue that can often be traced back to variations in protein activity or concentration.
Troubleshooting Steps:
-
Verify Protein Concentration: Ensure that the protein concentration of the new batch is accurately measured. Do not rely solely on the concentration stated on the vial, as storage and handling can affect it.
-
Assess Biological Activity: Compare the activity of the new batch against the old batch in a side-by-side functional assay. This will help determine if there is a true difference in potency.
-
Check for Endotoxin Contamination: If your cells are sensitive to endotoxins, even minor variations between batches could affect their response. Consider testing the endotoxin levels of both batches.
-
Evaluate Cell Health: Ensure that the cells used for the assay are healthy, within a consistent passage number range, and free from contamination (e.g., mycoplasma).[8]
-
Standardize Assay Conditions: Review your protocol to ensure consistency in cell seeding density, incubation times, and reagent preparation.
Issue 2: Unexpected Bands in SDS-PAGE or Western Blot
Q: A new batch of this compound shows a different banding pattern on an SDS-PAGE gel or Western blot. What does this indicate?
A: Variations in banding patterns can be indicative of several factors.
Troubleshooting Steps:
-
Glycosylation Heterogeneity: A "smear" or multiple closely spaced bands at a higher molecular weight than predicted can indicate differential glycosylation.[1] This is often a normal characteristic of glycoproteins. To confirm, you can treat the protein with an enzyme like PNGase F, which removes N-linked glycans, to see if the bands collapse into a single, lower molecular weight band.[1][2]
-
Protein Degradation: The appearance of lower molecular weight bands could suggest proteolytic degradation. Ensure that protease inhibitors were used during sample preparation and that the protein has been stored correctly.
-
Aggregation: High molecular weight bands that do not enter the resolving gel may be protein aggregates. These can sometimes be resolved by using a fresh sample and ensuring proper sample preparation with reducing agents.
-
Purity Differences: While all this compound batches meet stringent purity specifications, minor differences in impurity profiles may be visible with highly sensitive detection methods. Refer to the CoA for the purity specifications of each batch.
Quantitative Data Summary
| Parameter | Typical Specification | Importance |
| Purity (by SDS-PAGE) | >95% | Ensures that the majority of the protein is the target molecule. |
| Biological Activity (ED50) | Lot-specific (compare between batches) | Direct measure of the protein's functional potency. |
| Endotoxin Level | < 1.0 EU/µg of protein | Critical for in vivo studies and sensitive cell cultures to avoid inflammatory responses.[9] |
| Protein Concentration for Storage | >1 mg/mL | More dilute solutions are prone to inactivation and loss due to binding to the storage vessel. |
| Storage Condition | Typical Shelf Life | Key Considerations |
| Solution at 4°C | Up to 1 month | Requires sterile conditions or the addition of an antibacterial agent.[5][7] |
| Solution with 25-50% Glycerol at -20°C | Up to 1 year | Prevents freezing and allows for repeated use from a single stock without thawing.[5] |
| Frozen at -80°C or in Liquid Nitrogen | Years | Best for long-term storage; requires aliquoting to avoid freeze-thaw cycles.[5][10] |
| Lyophilized | Years | Requires reconstitution before use; the lyophilization process may damage some proteins.[5] |
Experimental Protocols
Protocol 1: SDS-PAGE Analysis for Purity and Integrity
This protocol is for assessing the purity and apparent molecular weight of this compound batches.
Materials:
-
Polyacrylamide gels (appropriate percentage for the protein's molecular weight)[9]
-
2X SDS-PAGE sample buffer (with a reducing agent like DTT or β-mercaptoethanol)
-
Protein molecular weight markers[11]
-
SDS-PAGE running buffer
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Sample Preparation: Mix the this compound protein sample with an equal volume of 2X SDS-PAGE sample buffer. Heat the samples at 95°C for 5 minutes to denature the proteins.[9][11]
-
Gel Loading: Load the denatured protein samples and molecular weight markers into the wells of the polyacrylamide gel.[11]
-
Electrophoresis: Place the gel in the electrophoresis chamber and fill with running buffer. Apply a constant voltage (typically 100-150 V) until the dye front reaches the bottom of the gel.[12]
-
Staining: After electrophoresis, remove the gel and place it in a staining solution (e.g., Coomassie Blue) for 2-4 hours with gentle agitation.[13]
-
Destaining: Transfer the gel to a destaining solution until the protein bands are clearly visible against a clear background.[13]
-
Analysis: Image the gel and compare the banding pattern of the new batch to the previous batch and the molecular weight markers.
Protocol 2: Western Blot Analysis for Identity Confirmation
This protocol is to confirm the identity of the this compound protein using a specific antibody.
Materials:
-
SDS-PAGE materials (from Protocol 1)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific to this compound
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Perform SDS-PAGE as described in Protocol 1.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer apparatus.[12]
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.[14]
-
Washing: Wash the membrane three times for 10 minutes each with a wash buffer (e.g., TBST) to remove unbound primary antibody.[14]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]
-
Washing: Repeat the washing step to remove unbound secondary antibody.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[15]
-
Analysis: Compare the band corresponding to this compound across different batches.
Protocol 3: Chromogenic LAL Assay for Endotoxin Quantification
This protocol provides a quantitative measure of endotoxin levels in this compound samples.
Materials:
-
Pierce™ LAL Chromogenic Endotoxin Quantitation Kit (or equivalent)
-
Pyrogen-free tubes and pipette tips
-
Heating block or incubator at 37°C
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation: Reconstitute the E. coli Endotoxin Standard, LAL, and chromogenic substrate according to the kit instructions using endotoxin-free water.[16]
-
Standard Curve Preparation: Prepare a series of endotoxin standards by diluting the reconstituted Endotoxin Standard. A typical range is 0.1-1.0 EU/mL.[16]
-
Sample Preparation: Adjust the pH of the this compound sample to 6-8 with endotoxin-free acid or base if necessary.[16]
-
Assay Procedure:
-
Add 50 µL of each standard, sample, and blank (endotoxin-free water) to a pyrogen-free 96-well plate.
-
Add 50 µL of the reconstituted LAL to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Add 100 µL of the reconstituted chromogenic substrate to each well.
-
Incubate at 37°C for 6 minutes.
-
Add 50 µL of stop solution to each well.
-
-
Measurement: Read the absorbance of each well at 405 nm.
-
Calculation: Generate a standard curve by plotting the absorbance of the standards versus their concentration. Use the standard curve to determine the endotoxin concentration in your this compound samples.
Protocol 4: Mass Spectrometry for N-Glycan Analysis
This protocol provides a general workflow for analyzing the N-linked glycan profile of this compound.
Materials:
-
PNGase F enzyme
-
Denaturing and reducing agents (e.g., DTT, iodoacetamide)
-
Solid-phase extraction (SPE) cartridges for glycan cleanup
-
MALDI-TOF or ESI mass spectrometer
Procedure:
-
Denaturation and Reduction: Denature the this compound sample and reduce disulfide bonds using DTT. Alkylate the free cysteines with iodoacetamide.[17]
-
Enzymatic Deglycosylation: Release the N-linked glycans by incubating the protein with PNGase F overnight at 37°C.[17][18]
-
Glycan Cleanup: Separate the released glycans from the protein and other buffer components using an SPE cartridge.[19]
-
Sample Preparation for MS:
-
For MALDI-MS, mix the purified glycans with a suitable matrix and spot onto a MALDI target plate.
-
For ESI-MS, the purified glycans are typically analyzed directly via liquid chromatography-mass spectrometry (LC-MS).
-
-
Mass Spectrometry Analysis: Acquire the mass spectra of the glycans.
-
Data Analysis: Identify the different glycan structures present based on their mass-to-charge ratio and compare the relative abundance of each glycan species between batches.
Protocol 5: Accelerated Stability Testing
This protocol is used to predict the long-term stability of this compound by subjecting it to stress conditions.
Procedure:
-
Sample Preparation: Prepare multiple aliquots of the this compound batch in the final formulation buffer.
-
Storage Conditions: Store the aliquots at a range of elevated temperatures (e.g., 25°C, 40°C) and the recommended storage temperature (e.g., 4°C or -80°C) as a control.[20][21][22]
-
Time Points: At specified time points (e.g., 0, 1, 2, 4, 8 weeks), remove aliquots from each storage condition.
-
Analysis: Analyze the samples for key quality attributes such as:
-
Purity and aggregation (by SEC-HPLC or SDS-PAGE)
-
Biological activity (using a relevant functional assay)
-
Visual appearance (for precipitation or color change)
-
-
Data Evaluation: Plot the degradation of the quality attributes over time for each temperature. This data can be used to model the degradation rate at the recommended storage temperature and estimate the shelf life.[21]
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Workflow for N-Glycan analysis of this compound.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Western Blot Troubleshooting: Why Does The Observed Protein Molecular Weight (MW) Differ From The Calculated One? | Proteintech Group [ptglab.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. zaether.com [zaether.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. neobiotechnologies.com [neobiotechnologies.com]
- 10. iitg.ac.in [iitg.ac.in]
- 11. SDS-PAGE Protocol | Rockland [rockland.com]
- 12. bio-rad.com [bio-rad.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. bosterbio.com [bosterbio.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. In-gel glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 18. Sample Prep Tech Tip: N-linked Glycans | Phenomenex [phenomenex.com]
- 19. GlycoWorks® N-Glycan Automated Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 20. bioprocessintl.com [bioprocessintl.com]
- 21. biopharminternational.com [biopharminternational.com]
- 22. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Validation & Comparative
Validating the Identity of Synthesized Pro-Ile: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous validation of synthesized peptides is paramount to ensure the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of methods to validate the identity of synthesized Pro-Ile (Proline-Isoleucine), a dipeptide with known biological activities, including its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor. This document outlines key analytical techniques, presents comparative data with alternative DPP-IV inhibitory peptides, and provides detailed experimental protocols.
Comparative Performance of DPP-IV Inhibitory Peptides
The inhibitory activity of this compound and its analogs against DPP-IV is a critical parameter for its biological function. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. Lower IC50 values indicate higher potency.
| Peptide | Sequence | DPP-IV IC50 (µM) | Citation(s) |
| This compound Analog | Ile-Pro-Ile | 3.9 ± 1.0 | [1][2] |
| Diprotin B | Val-Pro-Leu | 15.8 | [1] |
| Phe-Pro-Phe | 247.0 ± 32.7 | [1][2] | |
| Ala-Pro-Arg | - | [1] | |
| Ile-Pro-Ala | - | [1] | |
| Phe-Pro | 360 | [3] | |
| Ile-Pro | 410 | [3] |
Note: "-" indicates that while the peptide was studied, a specific IC50 value was not provided in the cited source under comparable conditions. The data highlights that the tripeptide analog of this compound, Ile-Pro-Ile (also known as Diprotin A), is a highly potent DPP-IV inhibitor compared to other proline-containing peptides.[1][2]
Experimental Protocols for Identity Validation
Accurate validation of synthesized this compound involves a multi-pronged approach using chromatographic and spectroscopic techniques.
Mass Spectrometry (MS) for Molecular Weight and Sequence Verification
Mass spectrometry is a cornerstone technique for confirming the molecular weight and amino acid sequence of a synthesized peptide.[4]
Protocol:
-
Sample Preparation: Dissolve the synthesized this compound peptide in a suitable solvent, such as a mixture of water and acetonitrile (B52724) with 0.1% formic acid, to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Analysis:
-
Acquire a full scan mass spectrum to determine the molecular weight of the intact peptide. The theoretical monoisotopic mass of this compound (C₁₁H₂₀N₂O₃) is approximately 228.1474 g/mol .
-
Perform tandem MS (MS/MS) to fragment the peptide. The fragmentation pattern will produce characteristic b- and y-ions, which can be used to confirm the amino acid sequence (Proline followed by Isoleucine).
-
-
Data Analysis: Compare the experimentally obtained molecular weight and fragmentation pattern with the theoretical values for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the three-dimensional structure of the peptide in solution, confirming the connectivity of atoms and the stereochemistry.[5][6][7]
Protocol:
-
Sample Preparation: Dissolve a sufficient amount of the synthesized this compound (typically 1-5 mg) in a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube. The concentration should be greater than 0.5 mM.[8]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis:
-
Acquire a 1D ¹H NMR spectrum to observe the chemical shifts and coupling constants of the protons.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify spin-coupled protons and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine through-space proximities of protons, which helps in confirming the stereochemistry and conformation.[9]
-
-
Data Analysis: Assign all proton and carbon signals and compare the observed chemical shifts and coupling constants with known values for Proline and Isoleucine residues in a dipeptide context.
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis
HPLC is essential for assessing the purity of the synthesized peptide and for separating its different stereoisomers.[10][11]
Protocol:
-
Purity Analysis (Reversed-Phase HPLC):
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: Employ a gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Detection: Monitor the elution profile using a UV detector at 214 nm.
-
Analysis: A single, sharp peak indicates a high degree of purity. The retention time can be used for identification when compared to a reference standard.
-
-
Chiral Analysis (Chiral HPLC):
-
Column: Utilize a chiral stationary phase (CSP) column designed for amino acid and peptide separations.
-
Mobile Phase: The mobile phase composition will depend on the specific chiral column used and may consist of a mixture of alkanes (e.g., hexane) and alcohols (e.g., ethanol (B145695) or isopropanol) with additives like TFA.
-
Detection: UV detection at an appropriate wavelength.
-
Analysis: The separation of enantiomers (L-Pro-L-Ile vs. D-Pro-D-Ile) and diastereomers (L-Pro-D-Ile vs. D-Pro-L-Ile) will result in distinct peaks with different retention times, allowing for the determination of enantiomeric and diastereomeric purity.
-
Visualizing Workflows and Pathways
Experimental Workflow for this compound Validation
The following diagram illustrates a typical workflow for the comprehensive validation of synthesized this compound.
Pro-inflammatory Signaling via IL-6 and the JAK-STAT Pathway
DPP-IV is involved in inflammatory processes. While a direct signaling role for this compound is not established, its inhibition of DPP-IV can modulate inflammatory pathways. Interleukin-6 (IL-6) is a key pro-inflammatory cytokine that signals through the JAK-STAT pathway.[12][13][14][15][16]
References
- 1. Frontiers | In Silico Approaches Applied to the Study of Peptide Analogs of Ile-Pro-Ile in Relation to Their Dipeptidyl Peptidase IV Inhibitory Properties [frontiersin.org]
- 2. In Silico Approaches Applied to the Study of Peptide Analogs of Ile-Pro-Ile in Relation to Their Dipeptidyl Peptidase IV Inhibitory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 8. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 9. chem.uzh.ch [chem.uzh.ch]
- 10. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 14. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 15. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. origene.com [origene.com]
A Comparative Analysis of the Biological Activities of Pro-Ile-Pro and Ile-Pro Peptides
A comprehensive review of the existing scientific literature reveals a significant disparity in the documented biological activities of the tripeptide Pro-Ile-Pro and the dipeptide Ile-Pro. While extensive research has elucidated multiple physiological roles for the closely related tripeptide Isoleucyl-Prolyl-Proline (Ile-Pro-Pro or IPP), which will be used as a proxy for this compound-Pro in this guide, there is a notable scarcity of data on the biological effects of the dipeptide Ile-Pro.
This guide provides a detailed comparison of the known biological activities, experimental data, and underlying signaling pathways associated with Ile-Pro-Pro (as a proxy for this compound-Pro) and the limited information available for Ile-Pro. This objective analysis is intended to inform researchers, scientists, and drug development professionals on the current state of knowledge for these peptides.
Overview of Biological Activities
The tripeptide Ile-Pro-Pro (IPP) is a well-characterized, milk-derived peptide with a range of demonstrated biological effects. Primarily known for its antihypertensive properties, IPP also exhibits anti-inflammatory and bone-protective activities.[1] In contrast, the biological profile of the dipeptide Ile-Pro is less defined, with limited studies investigating its physiological roles. One notable activity identified for Ile-Pro is its ability to inhibit the angiotensin-converting enzyme (ACE), albeit with a relatively high IC50 value.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of Ile-Pro-Pro (IPP) and Ile-Pro.
Table 1: Angiotensin-Converting Enzyme (ACE) Inhibition
| Peptide | IC50 Value (µM) | Source Organism/Method | Reference |
| Ile-Pro-Pro (IPP) | 5 | Sour Milk | [3] |
| Ile-Pro | 87.6 | Ulva rigida protein hydrolysate | [2] |
Table 2: Antihypertensive Effects of Ile-Pro-Pro (IPP) in Human Studies
| Study Population | Dosage | Duration | Systolic Blood Pressure (SBP) Reduction | Diastolic Blood Pressure (DBP) Reduction | Reference |
| Mildly Hypertensive Subjects | 25 mg peptides (IPP & VPP) in 250g fermented milk product (single dose) | 8 hours | -2.1 mmHg | -1.6 mmHg | [4][5] |
| Hypertensive, Hypercholesterolemic Subjects | 4.2 mg IPP & VPP in 20g spread/day | 10 weeks | -4.1 mmHg (home measurement) | Not significant | [6] |
Table 3: Effects of Ile-Pro-Pro (IPP) on Osteoblast Differentiation
| Cell Line | IPP Concentration | Effect | Observation | Reference |
| Human Mesenchymal Stem Cells | 50 µM | Increased Mineralization | Enhanced cell survival and matrix formation; Reduced RANKL/OPG ratio | [7][8] |
Key Biological Activities and Signaling Pathways
Ile-Pro-Pro (IPP) as a proxy for this compound-Pro
The most extensively studied biological activity of IPP is its ability to lower blood pressure through the inhibition of the angiotensin-converting enzyme (ACE).[1] ACE plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, IPP reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.[9]
IPP has been shown to possess anti-inflammatory properties. Studies on 3T3-F442A murine pre-adipocytes demonstrated that IPP can inhibit cytokine-induced pro-inflammatory changes, including the activation of the nuclear factor kappa B (NF-κB) pathway.[10]
In vitro studies have indicated that IPP can promote osteoblast differentiation and mineralization. Treatment of human mesenchymal stem cells with IPP resulted in increased mineral formation, which was attributed to enhanced cell survival and matrix formation. A key finding was the reduction of the RANKL/OPG ratio by IPP, suggesting a shift towards bone formation.[7][8]
Ile-Pro
The biological activities of the dipeptide Ile-Pro are not as well-documented as those of IPP. The primary reported activity is its ability to inhibit ACE, with an IC50 value of 87.6 µM.[2] This suggests a significantly lower potency compared to IPP. Further research is required to explore other potential biological roles and the associated signaling pathways for this dipeptide.
Experimental Protocols
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
A common method to determine the ACE inhibitory activity of peptides is a spectrophotometric assay using the substrate hippuryl-L-histidyl-L-leucine (HHL).
-
Reagent Preparation :
-
ACE solution (from rabbit lung) is prepared in a suitable buffer (e.g., 100 mM sodium borate (B1201080) buffer, pH 8.3).
-
HHL substrate solution is prepared in the same buffer.
-
Test peptide solutions (IPP or Ile-Pro) are prepared in a series of concentrations.
-
A positive control (e.g., captopril) and a negative control (buffer) are included.
-
-
Enzyme Inhibition Reaction :
-
The test peptide, ACE solution, and buffer are pre-incubated at 37°C.
-
The reaction is initiated by adding the HHL substrate.
-
The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
The reaction is stopped by adding hydrochloric acid.
-
-
Quantification :
-
The product of the reaction, hippuric acid, is extracted with an organic solvent (e.g., ethyl acetate).
-
The solvent is evaporated, and the residue is reconstituted in water.
-
The absorbance of the hippuric acid is measured spectrophotometrically at 228 nm.
-
-
Data Analysis :
-
The percentage of ACE inhibition is calculated by comparing the absorbance of the sample with that of the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the peptide concentration.[9]
-
Cell-Based Anti-inflammatory Assay (NF-κB Activation)
The effect of peptides on the NF-κB signaling pathway can be assessed in a cell-based assay.
-
Cell Culture :
-
A suitable cell line (e.g., 3T3-F442A pre-adipocytes) is cultured under standard conditions.
-
-
Treatment :
-
Cells are pre-treated with various concentrations of the test peptide (e.g., IPP) for a specific duration.
-
Inflammation is induced by adding a pro-inflammatory cytokine (e.g., TNF-α).
-
-
Analysis of NF-κB Activation :
-
Cell lysates are prepared.
-
The levels of key proteins in the NF-κB pathway (e.g., phosphorylated IκB, nuclear NF-κB) are measured using techniques such as Western blotting or ELISA.
-
-
Data Analysis :
-
The levels of activated NF-κB pathway components in peptide-treated cells are compared to those in untreated control cells.[10]
-
Osteoblast Differentiation and Mineralization Assay
The pro-osteogenic effect of peptides can be evaluated using mesenchymal stem cells.
-
Cell Culture and Differentiation :
-
Human mesenchymal stem cells are cultured in an osteogenic differentiation medium.
-
Cells are treated with the test peptide (e.g., 50 µM IPP) over a long term (e.g., 20 days), with the medium and peptide being refreshed regularly.
-
-
Assessment of Mineralization :
-
Mineralized matrix formation is visualized and quantified using stains such as Alizarin Red S.
-
-
Gene Expression Analysis :
-
RNA is extracted from the cells at different time points.
-
The expression levels of osteoblast-related genes (e.g., RUNX2, osteocalcin, RANKL, OPG) are quantified using real-time quantitative PCR (RT-qPCR).
-
-
Data Analysis :
Conclusion
The tripeptide Ile-Pro-Pro (IPP), used here as a proxy for this compound-Pro, demonstrates a robust profile of biological activities, including well-documented antihypertensive, anti-inflammatory, and bone-protective effects. These activities are supported by quantitative data and a growing understanding of the underlying molecular mechanisms. In stark contrast, the dipeptide Ile-Pro has very limited documented biological activity, with only its ACE inhibitory potential being reported, and at a much lower potency than IPP. This comparative guide highlights the significant knowledge gap that currently exists for the dipeptide Ile-Pro and underscores the extensive research that has established IPP as a promising bioactive peptide. Further investigation into the potential physiological roles of Ile-Pro is warranted to fully understand its biological significance.
References
- 1. Preparation, Bioavailability, and Mechanism of Emerging Activities of Ile-Pro-Pro and Val-Pro-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and Identification of ACE Inhibitory Peptides from the Marine Macroalga Ulva intestinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ile-Pro-Pro and Val-Pro-Pro tripeptide-containing milk product has acute blood pressure lowering effects in mildly hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A spread containing bioactive milk peptides Ile-Pro-Pro and Val-Pro-Pro, and plant sterols has antihypertensive and cholesterol-lowering effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 8. Long-term effects of tripeptide Ile-Pro-Pro on osteoblast differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) Promote Adipocyte Differentiation and Inhibit Inflammation in 3T3-F442A Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the effects of Pro-ile and its analogs
A Comparative Guide to the Effects of Ile-Pro-Ile (Diprotin A) and its Analogs as Dipeptidyl Peptidase IV Inhibitors
This guide provides a comprehensive comparison of the dipeptidyl peptidase IV (DPP-IV) inhibitory effects of the tripeptide Ile-Pro-Ile (also known as Diprotin A) and its various analogs. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Introduction
Dipeptidyl peptidase IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose metabolism.[1] It inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) by cleaving dipeptides from their N-terminus, particularly where the penultimate amino acid is proline or alanine.[1][2] The inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes, as it prolongs the action of incretins, leading to enhanced glucose-dependent insulin (B600854) secretion.[1][3] Ile-Pro-Ile (Diprotin A), a tripeptide originally isolated from Bacillus cereus, is one of the most potent naturally occurring peptide inhibitors of DPP-IV.[4] This guide explores the structure-activity relationships of Ile-Pro-Ile and its analogs, presenting key experimental data on their inhibitory potency.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Ile-Pro-Ile and a selection of its analogs against DPP-IV. The data highlights the critical role of the proline residue at the second position for high inhibitory activity.[4][5] Most of these peptides act as competitive inhibitors.[4][5]
| Peptide Sequence | IC50 (µM) | Inhibition Type | Reference |
| Ile-Pro-Ile | 3.9 ± 1.0 | Competitive | [5] |
| Phe-Pro-Phe | 247.0 ± 32.7 | Competitive | [5] |
| Ile-Pro-Ala | 28.3 | Competitive | [6] |
| Trp-Pro-Phe | 108.7 ± 25.1 | Mixed | [5] |
| Phe-Pro-Ile | 64.9 ± 10.6 | Competitive | [5] |
| Trp-Pro-Ile | 74.3 ± 14.5 | Mixed | [5] |
| Trp-Pro-Trp | 215.3 ± 35.8 | Mixed | [5] |
Experimental Protocols
A standard experimental workflow for determining the DPP-IV inhibitory activity of Ile-Pro-Ile and its analogs is outlined below. This protocol is based on a fluorometric assay that measures the cleavage of a synthetic substrate.
In Vitro DPP-IV Inhibition Assay
Objective: To determine the IC50 value of test peptides against human recombinant DPP-IV.
Materials:
-
Human recombinant DPP-IV
-
DPP-IV substrate: H-Gly-Pro-AMC (aminomethylcoumarin)
-
Assay Buffer: Tris-HCl (pH 8.0)
-
Test peptides (Ile-Pro-Ile and its analogs) dissolved in a suitable solvent (e.g., water or DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well microplate (black, for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute the human recombinant DPP-IV enzyme to the desired concentration in the assay buffer.
-
Prepare a stock solution of the H-Gly-Pro-AMC substrate in the assay buffer.
-
Prepare serial dilutions of the test peptides and the positive control.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer, the diluted DPP-IV enzyme, and the test peptide solution (or solvent for control wells) to each well.
-
Include wells for "100% initial activity" (enzyme, buffer, solvent) and "background" (buffer, solvent).
-
Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the H-Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each peptide concentration relative to the "100% initial activity" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Workflow for in vitro DPP-IV inhibition assay.
Signaling Pathways
The inhibition of DPP-IV by Ile-Pro-Ile and its analogs primarily impacts the incretin signaling pathway. By preventing the degradation of GLP-1, these inhibitors enhance its downstream effects, which are crucial for glucose homeostasis.
Signaling pathway affected by DPP-IV inhibition.
DPP-IV inhibition leads to elevated levels of active GLP-1. GLP-1 then binds to its receptor on pancreatic β-cells, which in turn stimulates the synthesis and secretion of insulin in a glucose-dependent manner. This ultimately results in improved glycemic control. Beyond this primary pathway, DPP-IV has numerous substrates, and its inhibition can have pleiotropic effects, including modulation of the immune system and impacts on other signaling molecules.[3][9]
Structure-Activity Relationship and Molecular Interactions
Studies on Ile-Pro-Ile and its analogs have revealed key structural features for potent DPP-IV inhibition:
-
Proline at Position 2: The presence of a proline residue at the second position of the tripeptide is crucial for high inhibitory activity.[4][5] This is because the active site of DPP-IV has a preference for cleaving peptides with a penultimate proline.
-
Hydrophobicity: The hydrophobicity of the amino acids at positions 1 and 3 also influences the inhibitory potency.[10]
-
N-terminal Residue: The nature of the N-terminal amino acid can affect the type of inhibition, with some analogs, such as those with a tryptophan at the N-terminus, exhibiting mixed-type inhibition.[5]
Molecular docking studies have shown that Ile-Pro-Ile and its analogs interact with key residues in the active site of DPP-IV. The N-terminus of the peptide typically forms interactions with glutamic acid residues (Glu205 and Glu206) in the S2 pocket, while the proline residue fits into the hydrophobic S1 pocket.[2][11]
Logical relationship of inhibitor-enzyme interaction.
Conclusion
Ile-Pro-Ile (Diprotin A) is a potent natural inhibitor of DPP-IV, and the study of its analogs provides valuable insights for the design of novel therapeutic agents for type 2 diabetes. The key takeaways from this comparative guide are the critical role of the proline residue at the second position for inhibitory activity, the influence of hydrophobicity of the flanking amino acids, and the well-defined mechanism of action through the incretin signaling pathway. The provided experimental protocol offers a standardized method for evaluating the potency of new analogs, facilitating further research and development in this area.
References
- 1. benchchem.com [benchchem.com]
- 2. oatext.com [oatext.com]
- 3. More than just an enzyme: Dipeptidyl peptidase-4 (DPP-4) and its association with diabetic kidney remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico Approaches Applied to the Study of Peptide Analogs of Ile-Pro-Ile in Relation to Their Dipeptidyl Peptidase IV Inhibitory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Approaches Applied to the Study of Peptide Analogs of Ile-Pro-Ile in Relation to Their Dipeptidyl Peptidase IV Inhibitory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | In Silico Approaches Applied to the Study of Peptide Analogs of Ile-Pro-Ile in Relation to Their Dipeptidyl Peptidase IV Inhibitory Properties [frontiersin.org]
- 7. content.abcam.com [content.abcam.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. Computational Modeling of the Interactions between DPP IV and Hemorphins | MDPI [mdpi.com]
Comparison Guide: Negative Control Experiments for Pro-ile Treatment
This guide provides a comprehensive comparison of Pro-ile, a novel small molecule inhibitor of Kinase X, with essential negative controls and an alternative compound. The data presented herein is intended to guide researchers, scientists, and drug development professionals in designing robust experiments to validate the on-target effects of this compound.
Introduction to this compound and the Pathway Y Signaling Cascade
This compound is a potent and selective small molecule inhibitor of Kinase X, a critical serine/threonine kinase in the Pathway Y signaling cascade. This pathway is frequently dysregulated in various human cancers, leading to uncontrolled cell proliferation and survival. This compound is under investigation as a potential therapeutic agent to inhibit this aberrant signaling.
Below is a diagram illustrating the hypothetical Pathway Y signaling cascade and the point of inhibition by this compound.
Caption: The Pathway Y signaling cascade, initiated by growth factor binding, leading to the expression of proliferation genes. This compound inhibits Kinase X.
The Critical Role of Negative Controls
To unequivocally attribute the observed biological effects to the specific inhibition of Kinase X by this compound, a rigorous set of negative controls is essential. These controls help to distinguish on-target effects from off-target or non-specific effects of the compound or the delivery vehicle.
Caption: Logical relationship demonstrating how negative controls validate that an observed effect is on-target.
Comparative Analysis of this compound and Controls
The following experiments were conducted to compare the activity of this compound with an inactive structural analog and a vehicle control.
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Kinase X.
Table 1: In Vitro Kinase X Inhibition
| Compound | Target | IC50 (nM) |
|---|---|---|
| This compound | Kinase X | 15 |
| Inactive Analog | Kinase X | > 10,000 |
| Vehicle (DMSO) | Kinase X | No Inhibition |
A Western blot was used to measure the phosphorylation of a known downstream effector of Kinase X in cells treated with the compounds. A decrease in phosphorylation indicates target engagement.
Table 2: Inhibition of Downstream Effector Phosphorylation in Cells
| Treatment (1 µM) | % Inhibition of Phosphorylation |
|---|---|
| This compound | 92% |
| Inactive Analog | 5% |
| Vehicle (DMSO) | 0% |
The effect of the compounds on the proliferation of a cancer cell line dependent on Pathway Y was measured.
Table 3: Effect on Cancer Cell Viability (EC50)
| Compound | Cell Line (Pathway Y Dependent) | EC50 (µM) |
|---|---|---|
| This compound | Cancer Cell Line A | 0.5 |
| Inactive Analog | Cancer Cell Line A | > 50 |
| Vehicle (DMSO) | Cancer Cell Line A | No Effect |
Experimental Protocols
Caption: Workflow for the in vitro kinase assay to determine the IC50 of this compound.
Protocol:
-
Recombinant human Kinase X enzyme, a biotinylated peptide substrate, and ATP are combined in a kinase reaction buffer.
-
This compound, the inactive analog, or DMSO vehicle are added in a 10-point, 3-fold serial dilution.
-
The reaction is incubated for 60 minutes at 30°C.
-
A detection reagent (e.g., Kinase-Glo®) is added to stop the reaction and measure the remaining ATP via a luciferase-based reaction.
-
Luminescence is read on a plate reader. Data is normalized to controls and the IC50 value is calculated using a non-linear regression curve fit.
Protocol:
-
Cancer Cell Line A is seeded in 6-well plates and allowed to attach overnight.
-
Cells are treated with 1 µM of this compound, 1 µM of the inactive analog, or an equivalent volume of DMSO for 2 hours.
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the phosphorylated downstream effector and a total protein loading control (e.g., GAPDH).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Bands are visualized using an ECL substrate and an imaging system. Band intensity is quantified using ImageJ or similar software.
Protocol:
-
Cancer Cell Line A is seeded in 96-well plates at a density of 5,000 cells per well.
-
After 24 hours, cells are treated with a serial dilution of this compound, the inactive analog, or DMSO.
-
Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
A viability reagent (e.g., CellTiter-Glo® 2.0) is added to each well.
-
Plates are incubated for 10 minutes at room temperature to stabilize the luminescent signal.
-
Luminescence is measured using a plate reader.
-
Data is normalized to the vehicle control, and the EC50 value is calculated.
Decoding Specificity: A Comparative Guide to Proline-Rich Motif Interactions
For researchers, scientists, and drug development professionals, understanding the specificity of protein-protein interactions (PPIs) is paramount for elucidating cellular signaling and developing targeted therapeutics. This guide provides a comparative analysis of the experimental methods used to confirm and quantify the specificity of interactions involving proline-rich (Pro-rich) motifs, which are crucial in a vast array of biological processes.
Proline-rich sequences are prevalent in eukaryotic proteomes and serve as docking sites for various protein domains, such as the Src Homology 3 (SH3) domain.[1][2] The specificity of these interactions, which dictates the assembly of signaling complexes and the fidelity of cellular responses, is determined by the amino acid sequence of the Pro-rich motif and the structural context of the binding domain.[3][4] This guide will delve into the methodologies used to dissect these interactions, present the data in a clear, comparative format, and provide visual representations of key experimental workflows and signaling pathways.
Comparative Analysis of Methodologies for Determining Interaction Specificity
The validation of a protein-protein interaction and the determination of its specificity require a combination of techniques.[5][6][7] While some methods are well-suited for initial screening, others provide quantitative data on binding affinity and kinetics, which are essential for understanding specificity.
| Technique | Principle | Strengths | Limitations | Type of Data |
| Co-Immunoprecipitation (Co-IP) | An antibody against a "bait" protein is used to pull it out of a cell lysate, along with any "prey" proteins it is bound to.[5][8][9] | Detects interactions in a near-physiological context; can identify novel interactors.[8] | Prone to false positives and negatives; may not detect transient or weak interactions.[8] | Qualitative (presence of interactor) or semi-quantitative. |
| Pull-Down Assay | A tagged "bait" protein is immobilized on a resin and used to capture interacting "prey" proteins from a lysate.[8] | In vitro method allowing for more controlled conditions; useful for confirming interactions.[8] | Lacks the in vivo context; potential for non-specific binding to the resin or tag. | Qualitative or semi-quantitative. |
| Yeast Two-Hybrid (Y2H) | An in vivo genetic method to screen for PPIs in yeast. Interaction between "bait" and "prey" reconstitutes a functional transcription factor, activating a reporter gene.[8][9] | High-throughput screening capabilities for discovering new interactions.[9] | High rate of false positives and negatives; interactions occur in the yeast nucleus, which may not be the native cellular location.[8] | Qualitative (interaction or no interaction). |
| Surface Plasmon Resonance (SPR) | An in vitro, label-free technique that measures the binding of an analyte (prey) to a ligand (bait) immobilized on a sensor chip in real-time.[6][8] | Provides quantitative data on association (ka), dissociation (kd), and affinity (KD) constants.[6] | Requires purified proteins; immobilization of the ligand can affect its conformation and binding. | Quantitative kinetic and affinity data. |
| Far-Western Blotting | Similar to a Western blot, but uses a labeled "bait" protein as a probe to detect an immobilized "prey" protein on a membrane.[5][8] | Useful for detecting interactions with specific protein isoforms or post-translationally modified proteins. | Can be technically challenging; potential for non-specific binding of the probe. | Qualitative. |
Experimental Protocols
Detailed and reproducible protocols are critical for obtaining reliable data. Below are outlines of the methodologies for two key experiments used to assess interaction specificity.
Co-Immunoprecipitation (Co-IP) Protocol
-
Cell Lysis: Cells are harvested and lysed in a non-denaturing buffer containing protease and phosphatase inhibitors to maintain protein integrity and interaction.
-
Pre-clearing: The cell lysate is incubated with beads to reduce non-specific binding in subsequent steps.
-
Immunoprecipitation: A specific antibody against the target "bait" protein is added to the lysate and incubated to allow for antibody-antigen binding.
-
Complex Capture: Protein A/G beads are added to the lysate-antibody mixture. These beads bind to the antibody, thus capturing the antibody-bait-prey complex.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, often by boiling in a denaturing sample buffer.
-
Analysis: The eluted proteins are typically separated by SDS-PAGE and analyzed by Western blotting using an antibody against the suspected "prey" protein.[7]
Surface Plasmon Resonance (SPR) Protocol
-
Chip Preparation and Ligand Immobilization: A sensor chip is prepared, and the purified "bait" protein (ligand) is immobilized onto its surface.
-
Analyte Injection: A solution containing the purified "prey" protein (analyte) at a known concentration is flowed over the chip surface.
-
Association Phase: The binding of the analyte to the immobilized ligand is monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Dissociation Phase: A buffer without the analyte is flowed over the chip, and the dissociation of the analyte from the ligand is monitored.
-
Regeneration: A specific solution is used to remove the bound analyte from the ligand, preparing the chip for the next cycle.
-
Data Analysis: The resulting sensorgram (a plot of response units versus time) is analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex biological processes and experimental procedures. The following visualizations were created using the Graphviz DOT language.
Caption: A generalized workflow for a Co-Immunoprecipitation experiment.
Interactions involving proline-rich motifs are integral to many signaling pathways. The IL-6 signaling cascade, for instance, relies on a series of protein-protein interactions that can be mediated by such domains to activate downstream transcription factors like STAT3.[10][11][12]
Caption: A simplified diagram of the IL-6/JAK-STAT signaling pathway.
By employing a combination of the techniques described, researchers can rigorously confirm the specificity of proline-rich interactions, providing a solid foundation for further biological investigation and the development of novel therapeutic strategies.
References
- 1. Proline-rich sequences that bind to Src homology 3 domains with individual specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SH3 Protein Domain | Cell Signaling Technology [cellsignal.com]
- 3. Uncovering the basis of protein-protein interaction specificity with a combinatorially complete library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uncovering the basis of protein-protein interaction specificity with a combinatorially complete library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Protein–Protein Interaction Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. An Overview of Current Methods to Confirm Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Methods for Detection of Protein-Protein Interactions [biologicscorp.com]
- 9. Common Methods for Assessing Protein-Protein Interactions | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Frontiers | Molecular Dissection of Pro-Fibrotic IL11 Signaling in Cardiac and Pulmonary Fibroblasts [frontiersin.org]
- 11. Proinflammatory Cytokine IL-6 and JAK-STAT Signaling Pathway in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proinflammatory Cytokine IL-6 and JAK-STAT Signaling Pathway in Myeloproliferative Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ile-Pro and Approved DPP-IV Inhibitors for Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dipeptide Isoleucyl-Proline (Ile-Pro), a naturally derived Dipeptidyl Peptidase-IV (DPP-IV) inhibitor, with commercially available DPP-IV inhibitors (gliptins). The information presented is intended to support research and development efforts in the field of type 2 diabetes treatment. It is important to note that while the dipeptide Pro-Ile has been studied, it has been reported to not inhibit DPP-IV activity; its reverse counterpart, Ile-Pro, however, has demonstrated inhibitory effects[1]. This comparison will therefore focus on Ile-Pro.
Performance Comparison of DPP-IV Inhibitors
The following table summarizes the in vitro potency and selectivity of Ile-Pro against several approved DPP-IV inhibitors. Potency is represented by the half-maximal inhibitory concentration (IC50), where a lower value indicates a more potent inhibitor. Selectivity is crucial to minimize off-target effects, particularly against the closely related proteases DPP-8 and DPP-9, for which inhibition has been associated with toxicity in preclinical studies[2].
| Inhibitor | Type | DPP-IV IC50 (µM) | Selectivity vs. DPP-8 (fold) | Selectivity vs. DPP-9 (fold) |
| Ile-Pro | Dipeptide | 410[3] | Data not available | Data not available |
| Sitagliptin | Small Molecule | 0.018[3] | >2600 | >2600 |
| Vildagliptin | Small Molecule | ~0.034 | >200 | >2000 |
| Saxagliptin | Small Molecule | ~0.005 | >80 | >400 |
| Linagliptin | Small Molecule | ~0.001 | >10000 | >10000 |
Note: IC50 values can vary between different studies and assay conditions.
Pharmacokinetic and In Vivo Data
Similarly, in vivo studies demonstrating the efficacy of Ile-Pro in animal models of diabetes, including its effects on blood glucose and HbA1c levels, are not extensively documented in publicly accessible research. Further investigation is required to determine the in vivo therapeutic potential of this dipeptide.
DPP-IV Signaling Pathway in Glucose Homeostasis
DPP-IV is a key enzyme in the regulation of glucose homeostasis. It inactivates the incretin (B1656795) hormones, Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), which are released from the gut in response to food intake. By inhibiting DPP-IV, the active levels of GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppressed glucagon (B607659) release from α-cells. This ultimately results in lower blood glucose levels.
Experimental Protocols
In Vitro DPP-IV Inhibition Assay
This protocol is designed to determine the IC50 value of a test compound against DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (e.g., Ile-Pro) and positive control (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound/control at various concentrations, and the DPP-IV enzyme solution. Include wells with enzyme and buffer only (100% activity control) and wells with buffer only (blank).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the DPP-IV substrate solution to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm in kinetic mode for a set period (e.g., 30 minutes) at 37°C.
-
Calculate the rate of reaction (slope of fluorescence units over time) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Selectivity Assay against DPP-8 and DPP-9
To assess the selectivity of an inhibitor, a similar in vitro assay is performed using recombinant human DPP-8 and DPP-9 enzymes and their respective preferred fluorogenic substrates.
Materials:
-
Human recombinant DPP-8 and DPP-9 enzymes
-
Specific fluorogenic substrates for DPP-8 and DPP-9 (e.g., Ala-Pro-AFC)
-
Assay buffer
-
Test compound and a non-selective inhibitor as a control
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Follow the same procedure as the DPP-IV inhibition assay, but substitute the DPP-IV enzyme and substrate with the respective DPP-8 or DPP-9 enzyme and substrate.
-
Calculate the IC50 values for the test compound against DPP-8 and DPP-9.
-
The selectivity fold is determined by dividing the IC50 value for DPP-8 or DPP-9 by the IC50 value for DPP-IV. A higher fold value indicates greater selectivity for DPP-IV.
Conclusion
The dipeptide Ile-Pro demonstrates in vitro inhibitory activity against DPP-IV, albeit with significantly lower potency compared to approved small molecule inhibitors. A critical gap in the current knowledge is the lack of specific pharmacokinetic and in vivo efficacy data for Ile-Pro, which are essential for evaluating its therapeutic potential. While naturally derived peptides are of interest as potential therapeutic leads, challenges related to their stability and bioavailability must be addressed. The provided experimental protocols offer a framework for the standardized evaluation of novel DPP-IV inhibitors. Further research, particularly in vivo studies, is necessary to fully elucidate the potential of Ile-Pro as a viable agent for the management of type 2 diabetes.
References
- 1. Bioactive Peptides as Potential Nutraceuticals for Diabetes Therapy: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of Anti-Pro-Ile Antibodies
For researchers in drug development and the broader scientific community, the specificity of antibodies is paramount. Off-target binding can lead to unreliable experimental results and potential safety concerns in therapeutic applications. This guide provides a comprehensive comparison of methodologies to assess the cross-reactivity of antibodies targeting the Pro-Ile (Proline-Isoleucine) dipeptide motif. Due to the scarcity of publicly available data on antibodies specifically targeting this compound, this guide utilizes a hypothetical anti-Pro-Ile antibody, "Ab-PI," to illustrate the principles of cross-reactivity assessment and data interpretation. The presented frameworks and protocols are broadly applicable to the characterization of other anti-dipeptide or anti-peptide motif antibodies.
Data Presentation: Cross-Reactivity Profile of a Hypothetical Anti-Pro-Ile Antibody (Ab-PI)
A critical aspect of antibody validation is to determine its binding profile against a panel of structurally related and unrelated molecules. The following table summarizes the hypothetical cross-reactivity of Ab-PI as determined by competitive Enzyme-Linked Immunosorbent Assay (ELISA). The percent cross-reactivity is calculated by comparing the concentration of a competitor molecule required to inhibit 50% of the antibody's binding to the target this compound dipeptide (IC50) with the IC50 of the this compound dipeptide itself.
Formula for % Cross-Reactivity: (% Cross-Reactivity) = (IC50 of this compound / IC50 of Competitor) x 100
| Compound/Protein | Structure/Motif Context | Method | IC50 (nM) | % Cross-Reactivity | Potential Implication |
| This compound (Target) | P-I | Competitive ELISA | 10 | 100% | Target Engagement |
| Pro-Val | P-V | Competitive ELISA | 250 | 4.0% | Minor cross-reactivity with similar aliphatic side chain |
| Pro-Leu | P-L | Competitive ELISA | 300 | 3.3% | Minor cross-reactivity with similar aliphatic side chain |
| Ala-Ile | A-I | Competitive ELISA | >10,000 | <0.1% | High specificity for N-terminal Proline |
| Proline | P | Competitive ELISA | >10,000 | <0.1% | No significant binding to the single amino acid |
| Isoleucine | I | Competitive ELISA | >10,000 | <0.1% | No significant binding to the single amino acid |
| SH3 Domain-Containing Protein (e.g., Grb2) | Contains P-x-x-P motifs | Surface Plasmon Resonance (SPR) | Weak binding detected | - | Potential off-target binding in signaling pathways |
| WW Domain-Containing Protein (e.g., YAP1) | Contains P-P-x-Y motifs | Western Blot | No significant binding | - | Low risk of off-target binding in this context |
| Collagen | (Pro-Hyp-Gly)n repeats | ELISA | >10,000 | <0.1% | No cross-reactivity with this highly abundant protein |
Note: This is a representative dataset and actual cross-reactivity profiles will vary between different antibodies.
Experimental Protocols
Accurate assessment of antibody cross-reactivity relies on robust and well-documented experimental protocols. Below are detailed methodologies for three common techniques used in antibody specificity testing.
Competitive ELISA Protocol for Peptide Cross-Reactivity
This method is used to quantify the specificity of an antibody by measuring its binding to the target peptide in the presence of competing molecules.[1][2][3][4]
Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., 0.1 M Sodium Carbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Target Peptide-Carrier Conjugate (e.g., this compound-BSA)
-
Anti-Pro-Ile Antibody (Ab-PI)
-
Competitor Peptides/Proteins (e.g., Pro-Val, Pro-Leu, etc.)
-
Enzyme-conjugated Secondary Antibody (e.g., HRP-conjugated anti-IgG)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of the target peptide-carrier conjugate (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Prepare serial dilutions of the target this compound peptide and competitor molecules. In a separate plate, pre-incubate a fixed concentration of the primary antibody (Ab-PI) with each dilution of the competitor peptides for 1 hour at room temperature.
-
Incubation: Transfer 100 µL of the antibody-competitor mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of the substrate to each well and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
Analysis: Plot the absorbance against the log of the competitor concentration to generate sigmoidal dose-response curves. Determine the IC50 value for each competitor.
Surface Plasmon Resonance (SPR) for Kinetic Analysis of Off-Target Binding
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, providing quantitative data on binding affinity (KD), and association (ka) and dissociation (kd) rates.[5][6][7]
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Anti-Pro-Ile Antibody (Ab-PI)
-
Potential off-target proteins (e.g., SH3 or WW domain-containing proteins)
-
Regeneration solution (e.g., Glycine-HCl, pH 1.5)
Procedure:
-
Immobilization: Immobilize the Anti-Pro-Ile antibody (ligand) onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of the potential off-target protein (analyte) over the sensor surface. Also, inject the analyte over a reference flow cell without the immobilized antibody to subtract non-specific binding.
-
Association and Dissociation: Monitor the binding in real-time. The association phase occurs during analyte injection, and the dissociation phase begins when the running buffer replaces the analyte solution.
-
Regeneration: After each binding cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).
Western Blotting for Cross-Reactivity Screening
Western blotting can be used to assess the cross-reactivity of an antibody against a panel of proteins from cell lysates or purified proteins.[4][8][9]
Materials:
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer system (e.g., wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Transfer Buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibody (Anti-Pro-Ile)
-
HRP-conjugated Secondary Antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare lysates from cells expressing potential cross-reactive proteins or use purified proteins.
-
Electrophoresis: Separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the Anti-Pro-Ile antibody at an appropriate dilution in Blocking Buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system. The presence of a band at the expected molecular weight of a potential off-target protein indicates cross-reactivity.
Visualizations
Diagrams are essential for visualizing complex experimental workflows and biological pathways, aiding in the comprehension of potential antibody cross-reactivity.
Figure 1. Experimental workflow for assessing antibody cross-reactivity.
Proline-rich motifs are crucial for mediating protein-protein interactions in various signaling pathways.[1][10][11] For instance, SH3 (Src Homology 3) domains recognize and bind to proline-rich sequences, often containing the PxxP motif.[2] An antibody that cross-reacts with such a motif could potentially disrupt these signaling cascades.
Figure 2. Potential interference of a cross-reactive anti-Pro-Ile antibody in the Ras-MAPK signaling pathway.
References
- 1. The importance of being proline: the interaction of proline-rich motifs in signaling proteins with their cognate domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SH3 Protein Domain | Cell Signaling Technology [cellsignal.com]
- 3. Biophysical studies and NMR structure of YAP2 WW domain - LATS1 PPxY motif complexes reveal the basis of their interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline Rich Motifs as Drug Targets in Immune Mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Decoding WW domain tandem-mediated target recognitions in tissue growth and cell polarity | eLife [elifesciences.org]
- 8. Structural insights into the role of the WW2 domain on tandem WW-PPxY motif interactions of oxidoreductase WWOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SH3 domain recognition of a proline-independent tyrosine-based RKxxYxxY motif in immune cell adaptor SKAP55 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. limlab.ucsf.edu [limlab.ucsf.edu]
A Researcher's Guide to Isotopic Labeling of Pro-Ile for Validation Studies
For researchers, scientists, and drug development professionals, rigorous validation of molecular interactions is paramount. Isotopic labeling of specific peptide sequences, such as Pro-Ile, offers a powerful tool for quantitative analysis of protein-protein interactions, enzymatic activities, and drug-target engagement. This guide provides a comparative overview of common isotopic labeling strategies and analytical techniques for studies involving this compound dipeptides.
This document details various methods for introducing stable isotopes into the this compound motif, outlines the experimental protocols for synthesis and analysis, and presents a comparison of the key performance indicators of different analytical platforms.
Comparison of Isotopic Labeling Strategies
The choice of isotopic labeling strategy depends on the specific research question, the biological system under investigation, and the available analytical instrumentation. The primary methods include metabolic labeling, chemical labeling, and in vitro enzymatic labeling.
| Labeling Strategy | Principle | Common Isotopes | Key Advantages | Key Limitations |
| Metabolic Labeling (e.g., SILAC) | Cells are cultured in media containing "heavy" isotopically labeled amino acids, which are incorporated into newly synthesized proteins.[1][2][3] | ¹³C, ¹⁵N, ²H | High labeling efficiency and accuracy for quantitative proteomics; reflects in vivo protein turnover.[1][2] | Not suitable for all cell types; can be expensive for labeling specific amino acids; potential for metabolic scrambling of isotopes.[4] |
| Chemical Labeling (e.g., iTRAQ, TMT) | Isotopic tags are chemically conjugated to peptides after extraction and digestion.[2][5] | ¹³C, ¹⁵N | High multiplexing capabilities; applicable to a wide range of sample types, including tissues and biofluids.[1] | Labeling reaction efficiency can vary; potential for sample loss during labeling and cleanup steps.[6] |
| In Vitro Enzymatic Labeling | Isotopes are incorporated into peptides or proteins using specific enzymes, such as proteases in the presence of H₂¹⁸O. | ¹⁸O | Relatively simple and cost-effective; can be used to label the C-terminus of peptides. | Limited to specific enzymatic reactions; may not be suitable for all peptide sequences. |
| Solid-Phase Peptide Synthesis (SPPS) | Isotopically labeled amino acids are directly incorporated into the peptide chain during chemical synthesis.[7] | ¹³C, ¹⁵N, ²H | Precise control over the position of the isotopic label; high purity of the final product.[7] | Can be expensive for long peptides; may not be feasible for producing large quantities of labeled protein.[8] |
Analytical Techniques for Labeled this compound Validation
The two primary analytical techniques for detecting and quantifying isotopically labeled molecules are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10]
| Analytical Technique | Principle | Key Performance Metrics | Common Applications |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. Isotopically labeled peptides are distinguished from their unlabeled counterparts by a characteristic mass shift.[2][10] | Mass Accuracy, Resolution, Sensitivity, Dynamic Range | Quantitative proteomics, identification of post-translational modifications, pharmacokinetic studies.[11][12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. Isotopic labeling (e.g., with ¹³C, ¹⁵N) simplifies complex spectra and allows for the study of molecular structure and dynamics in solution.[4][10][13] | Spectral Resolution, Sensitivity, Signal-to-Noise Ratio | Determination of 3D protein structure, analysis of protein-ligand interactions, characterization of protein dynamics.[8][13] |
Experimental Workflow and Methodologies
A typical workflow for a validation study using isotopic labeling of a this compound motif involves several key steps, from the synthesis of the labeled peptide to the final data analysis.
Caption: A general experimental workflow for validation studies using isotopically labeled this compound peptides.
Detailed Experimental Protocols
1. Synthesis of Isotopically Labeled this compound Dipeptide via Solid-Phase Peptide Synthesis (SPPS):
-
Resin Preparation: A suitable resin (e.g., Wang or Rink amide resin) is swelled in an appropriate solvent (e.g., dichloromethane, DMF).
-
First Amino Acid Coupling: The C-terminal amino acid (e.g., Fmoc-L-Isoleucine) is coupled to the resin using a coupling agent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA).
-
Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine (B6355638) in DMF.
-
Second Amino Acid Coupling: The isotopically labeled N-terminal amino acid (e.g., Fmoc-L-Proline-¹³C₅,¹⁵N) is coupled to the deprotected N-terminus of the resin-bound isoleucine.
-
Cleavage and Deprotection: The dipeptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/water).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quality Control: The purity and identity of the labeled dipeptide are confirmed by mass spectrometry and NMR.
2. Mass Spectrometry Analysis of Labeled this compound Peptides:
-
Sample Preparation: The purified labeled peptide is mixed with the biological sample of interest (e.g., cell lysate, plasma).
-
Liquid Chromatography (LC) Separation: The peptide mixture is separated using a C18 reverse-phase column with a gradient of acetonitrile (B52724) in water containing 0.1% formic acid.
-
Mass Spectrometry (MS) Detection: The eluted peptides are ionized (e.g., by electrospray ionization) and analyzed in a mass spectrometer. Data can be acquired in data-dependent or data-independent mode.
-
Data Analysis: The extracted ion chromatograms for the labeled and unlabeled this compound containing peptides are used for relative or absolute quantification. Fragmentation spectra (MS/MS) are used to confirm the identity of the peptides.
3. NMR Spectroscopy Analysis of Labeled this compound Peptides:
-
Sample Preparation: The isotopically labeled this compound peptide is dissolved in a suitable buffer containing D₂O.
-
NMR Data Acquisition: A series of NMR experiments (e.g., ¹H-¹⁵N HSQC, ¹H-¹³C HSQC) are performed on a high-field NMR spectrometer.
-
Spectral Analysis: The chemical shift perturbations of the labeled this compound residues upon binding to a target protein or other molecule are monitored to map the binding site and determine binding affinities.
This compound Motifs in Cellular Signaling
Proline-rich motifs are crucial for mediating protein-protein interactions in a variety of signaling pathways. These motifs are often recognized by specific protein domains, such as SH3 and WW domains, which act as molecular scaffolds to assemble signaling complexes.[5] The this compound sequence can be a component of such a proline-rich region.
References
- 1. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]
- 2. Proline-dependent structural and biological properties of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. ProInterVal: Validation of Protein-Protein Interfaces through Learned Interface Representations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proline Rich Motifs as Drug Targets in Immune Mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline: The Distribution, Frequency, Positioning, and Common Functional Roles of Proline and Polyproline Sequences in the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. limlab.ucsf.edu [limlab.ucsf.edu]
- 10. Expanded substrate specificity supported by P1′ and P2′ residues enables bacterial dipeptidyl-peptidase 7 to degrade bioactive peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of all-against-all protein–protein interactions based on deep hash learning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ProInterVal: Validation of Protein–Protein Interfaces through Learned Interface Representations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The importance of being proline: the interaction of proline-rich motifs in signaling proteins with their cognate domains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Intravenous Lipid Emulsions for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of commercially available intravenous lipid emulsions (ILEs), critical components in parenteral nutrition and emerging antidotes for lipophilic drug toxicity. This document outlines the performance of various ILE formulations from different suppliers, supported by experimental data, to aid researchers and drug development professionals in selecting the appropriate emulsion for their specific application.
Overview of Intravenous Lipid Emulsions
Intravenous lipid emulsions are sterile, nonpyrogenic fat emulsions administered intravenously to provide a source of calories and essential fatty acids for patients who cannot receive adequate nutrition orally. Recently, their application has expanded to the treatment of systemic toxicity caused by overdoses of lipophilic drugs, a concept known as lipid resuscitation therapy. The efficacy of these emulsions can vary based on their composition, including the source of the lipids, the fatty acid profile, and the presence of other components like antioxidants.
Comparative Analysis of ILE Formulations
The following tables summarize the key characteristics of five prominent ILE products from various suppliers.
Table 1: Composition of Intravenous Lipid Emulsions
| Product Name | Supplier(s) | Primary Lipid Source(s) | Key Fatty Acid Composition | Other Notable Components |
| Intralipid® | Fresenius Kabi, Baxter | Soybean Oil | Linoleic Acid (Omega-6), α-Linolenic Acid (Omega-3), Oleic Acid, Palmitic Acid, Stearic Acid | Egg Yolk Phospholipids, Glycerin |
| Liposyn® II | Hospira (a Pfizer company) | Safflower Oil, Soybean Oil | High in Linoleic Acid (Omega-6) | Egg Phosphatides, Glycerin |
| ClinOleic® | Baxter | Olive Oil, Soybean Oil | High in Oleic Acid (Omega-9), moderate Linoleic Acid (Omega-6) | Egg Lecithin, Glycerol |
| SMOFlipid® | Fresenius Kabi | Soybean Oil, Medium-Chain Triglycerides (MCT), Olive Oil, Fish Oil | Balanced Omega-6/Omega-3 ratio, source of EPA and DHA | Egg Lecithin, Glycerol |
| Omegaven® | Fresenius Kabi | Fish Oil | High in Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA) (Omega-3) | Egg Lecithin, Glycerol |
Table 2: Performance Characteristics and Clinical Observations
| Product Name | Key Performance Metric | Supporting Experimental Data/Clinical Observations |
| Intralipid® | Established efficacy in parenteral nutrition and as a lipid rescue agent. | Widely used as a reference in comparative studies. Effective in reversing local anesthetic systemic toxicity (LAST). |
| Liposyn® II | High source of essential fatty acids. | Historically used for preventing essential fatty acid deficiency. |
| ClinOleic® | Potentially reduced inflammatory response compared to soybean oil-based emulsions. | Studies suggest a neutral effect on the immune system and better liver tolerance in some patient populations.[1] |
| SMOFlipid® | Improved clinical outcomes in critically ill patients. | Associated with lower incidence of infection and mortality compared to traditional soybean oil-based emulsions in some studies.[2] |
| Omegaven® | Prevention of parenteral nutrition-associated liver disease (PNALD). | Demonstrated to prevent hepatic steatosis in murine models.[3] Rich in anti-inflammatory omega-3 fatty acids. |
Experimental Protocols
This section details the methodologies for key experiments to assess the quality, efficacy, and safety of intravenous lipid emulsions.
In Vitro Quality Control Assays
Objective: To determine the mean droplet diameter and the distribution of large-diameter globules, which is critical for preventing embolic events.
Methodology:
-
Sample Preparation: Dilute the lipid emulsion with a suitable diluent (e.g., water for injection) to a concentration appropriate for the instrument, ensuring the sample is representative and homogenous.
-
Instrumentation: Utilize a dynamic light scattering (DLS) instrument for measuring the mean droplet diameter and a light obscuration (LO) or single-particle optical sizing (SPOS) instrument to quantify the volume-weighted percentage of fat globules larger than 5 µm (PFAT5).
-
DLS Measurement (Mean Droplet Diameter):
-
Equilibrate the instrument and the sample to a controlled temperature (e.g., 25°C).
-
Perform multiple measurements to ensure reproducibility.
-
The intensity-weighted mean droplet diameter should typically be below 500 nm.
-
-
LO/SPOS Measurement (Large-Diameter Globules):
-
Calibrate the instrument using standardized microspheres.
-
Pass the diluted emulsion through the sensor.
-
The volume-weighted percentage of fat globules greater than 5 µm (PFAT5) should be below the pharmacopeial limit (e.g., < 0.05%).
-
Objective: To evaluate the physical stability of the emulsion under various stress conditions.
Methodology:
-
Stress Conditions: Subject the lipid emulsion samples to various stress conditions, such as:
-
Thermal Stress: Store samples at elevated temperatures (e.g., 40°C) for a defined period.
-
Freeze-Thaw Cycles: Subject samples to repeated cycles of freezing and thawing.
-
Agitation: Agitate samples on a mechanical shaker.
-
-
Analysis: After exposure to stress, analyze the samples for:
-
Visual Inspection: Check for any signs of phase separation, creaming, or oiling out.
-
Particle Size Analysis: Measure the mean droplet diameter and PFAT5 as described in Protocol 3.1.1. A significant increase in particle size indicates instability.
-
Zeta Potential: Measure the zeta potential to assess the electrostatic stability of the emulsion. A significant change in zeta potential can indicate instability.
-
Objective: To assess the potential toxicity of the lipid emulsion on cultured cells.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., human hepatocytes, endothelial cells, or a standard line like HeLa) in appropriate growth medium.
-
Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of the lipid emulsion. Include a positive control (e.g., Triton X-100) and a negative control (medium only).
-
Incubation: Incubate the cells with the lipid emulsion for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as:
-
MTT Assay: Measures the metabolic activity of the cells.
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the lipid emulsion and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
In Vivo Efficacy and Safety Models
Objective: To evaluate the efficacy of a lipid emulsion in reversing cardiotoxicity induced by a lipophilic drug.
Methodology:
-
Animal Model: Use a suitable animal model, such as rats or rabbits.
-
Induction of Cardiotoxicity: Anesthetize the animals and monitor their cardiovascular parameters (e.g., ECG, blood pressure). Administer a cardiotoxic dose of a lipophilic drug (e.g., bupivacaine) intravenously until a defined endpoint of cardiotoxicity is reached (e.g., significant hypotension, arrhythmia, or asystole).
-
Treatment: Once cardiotoxicity is established, administer the test lipid emulsion intravenously as a bolus followed by a continuous infusion. A control group should receive a saline infusion.
-
Monitoring and Outcome Measures: Continuously monitor cardiovascular parameters throughout the experiment. The primary outcome is the time to return of spontaneous circulation and normalization of hemodynamic parameters. Secondary outcomes can include survival rates and histological analysis of cardiac tissue post-mortem.
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved animal care and use protocols.
Mechanisms of Action
The therapeutic effects of intravenous lipid emulsions, particularly in lipid resuscitation, are attributed to several proposed mechanisms.
The "Lipid Sink" Effect
The "lipid sink" theory is the most widely accepted mechanism for the efficacy of ILE in treating toxicity from lipophilic drugs. It proposes that the infused lipid droplets create an expanded lipid compartment within the intravascular space. This expanded lipid phase acts as a "sink," sequestering the lipophilic drug from target tissues, thereby reducing the drug's concentration at its site of action and mitigating its toxic effects.
Caption: The "lipid sink" effect sequesters lipophilic drugs into the plasma lipid phase.
Modulation of Cellular Signaling Pathways
Beyond the passive "lipid sink" effect, ILEs are also thought to exert direct effects on cellular signaling pathways, contributing to their therapeutic benefits. One of the key pathways implicated is the PI3K/Akt signaling cascade, which plays a crucial role in cell survival and cardioprotection.
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling node that promotes cell survival and inhibits apoptosis. In the context of cardiotoxicity, activation of this pathway can protect cardiomyocytes from drug-induced damage. Components of lipid emulsions may activate this pathway, leading to the phosphorylation and activation of Akt, which in turn phosphorylates downstream targets to promote cell survival.
Caption: ILE components may activate the PI3K/Akt pathway, promoting cell survival.
Experimental Workflow for ILE Comparison
A systematic approach is essential for the comprehensive comparison of different ILE formulations. The following workflow outlines the key stages of such an analysis.
Caption: A systematic workflow for the comparative analysis of ILE formulations.
Conclusion
The selection of an appropriate intravenous lipid emulsion is a critical decision in both clinical and research settings. This guide provides a framework for the comparative analysis of different ILE formulations, highlighting the importance of considering their composition, performance characteristics, and underlying mechanisms of action. The provided experimental protocols offer a starting point for researchers to design and execute their own comparative studies, ultimately leading to more informed decisions in drug development and patient care.
References
Orthogonal Validation of Protein Profiling: A Comparative Guide for Researchers
In the realms of drug development and clinical research, the insights gleaned from high-throughput protein profiling are invaluable. These discovery-phase experiments, often utilizing technologies like mass spectrometry, can identify thousands of potential protein biomarkers. However, the path from discovery to a clinically validated biomarker is rigorous and fraught with challenges, primarily the need for stringent validation of these initial findings.[1][2] Orthogonal validation—the practice of confirming results with an independent, alternative method—is not just a best practice but a critical step to ensure the accuracy, reliability, and reproducibility of proteomics data.[3][4]
This guide provides a comparative overview of the most common orthogonal methods used to validate protein profiling data. It is designed for researchers, scientists, and drug development professionals to aid in the selection of appropriate validation techniques, offering detailed experimental protocols and a clear comparison of their capabilities.
The Imperative of Orthogonal Validation
High-throughput proteomics can be susceptible to under-sampling and stochastic, irreproducible precursor ion selection.[1] Furthermore, no single technology is infallible. Using multiple, independent analytical techniques helps to eliminate method-specific biases and artifacts, thereby increasing confidence in the results.[3] This is particularly crucial before committing to costly and time-consuming clinical validation. The chasm between the thousands of biomarker candidates discovered and the handful that receive FDA approval underscores the critical need for robust verification and validation pipelines.[1][2]
A general workflow for validating protein profiling discoveries involves proceeding from a high-throughput, broad discovery method to more targeted, lower-throughput, but higher-confidence validation assays.
Caption: A generalized workflow for biomarker validation.
Comparison of Key Orthogonal Validation Methods
The choice of an orthogonal method depends on various factors, including the nature of the protein, the required sensitivity and throughput, and the specific biological question being addressed. The most established methods include antibody-based assays like Western Blot, ELISA, and Immunohistochemistry, as well as targeted mass spectrometry techniques.
| Method | Principle | Throughput | Quantitation | Key Advantage | Key Limitation |
| Western Blot | Immunoassay after protein separation by size | Low to Medium | Semi-quantitative to Quantitative | De facto standard, visual confirmation of protein size | Labor-intensive, antibody-dependent, lower throughput[5][6] |
| ELISA | Immunoassay in multi-well plates | Medium to High | Quantitative | High sensitivity and specificity for single targets[7][8] | One protein assayed at a time, requires specific antibody pairs[7] |
| Immunohistochemistry (IHC) | Immunoassay on tissue sections | Low | Semi-quantitative | Provides spatial context and cellular localization[9][10] | Semi-quantitative, antibody performance is critical[9] |
| Targeted Mass Spec (SRM/PRM) | Quantitation of specific peptide ions | High | Absolute/Relative Quantitative | High specificity, multiplexing (1-100s of targets), no antibody needed[1][11] | Requires significant method development, less sensitive for very low abundance proteins[12] |
In-Depth Method Analysis and Protocols
Western Blot
Western blotting is a widely used technique to detect specific proteins in a sample. It combines gel electrophoresis to separate proteins by size with an immunoassay to identify the target protein. It has become a de facto requirement for validating proteomics data for publication.[5][6]
Caption: The sequential workflow of a typical Western Blot experiment.
Experimental Protocol: Western Blot
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Quantify the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.[13]
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with a specific primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each in TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each in TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting signal using a chemiluminescence imager.
-
Perform densitometry analysis using software like ImageJ to quantify band intensity relative to a loading control (e.g., GAPDH, β-actin).
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay designed for detecting and quantifying substances such as proteins. The sandwich ELISA is the most common format for biomarker validation due to its high specificity and sensitivity, which result from the use of two different antibodies (capture and detection) that bind to different epitopes on the target protein.[14]
Caption: The principle of a sandwich ELISA for protein quantification.
Experimental Protocol: Sandwich ELISA
-
Plate Coating:
-
Coat a 96-well high-binding microplate with the capture antibody (e.g., 1-10 µg/mL in coating buffer).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking:
-
Block the plate by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample and Standard Incubation:
-
Prepare a standard curve using a serial dilution of a known concentration of the recombinant target protein.
-
Add 100 µL of standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate five times with wash buffer.
-
-
Detection Antibody Incubation:
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Enzyme and Substrate Reaction:
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, allowing color to develop.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 1M H₂SO₄).
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the protein concentration in the samples by interpolating from the standard curve.
-
Targeted Mass Spectrometry
Targeted mass spectrometry is a powerful alternative for validation, particularly when high-quality antibodies are unavailable.[12] Methods like Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM) offer high specificity and multiplexing capabilities.[1][15] These techniques quantify proteins by precisely measuring the signal intensity of a pre-selected set of proteotypic peptides and their fragments.
Experimental Protocol: PRM for Protein Validation
-
Peptide Selection and Sample Preparation:
-
In silico, select 2-3 proteotypic peptides for each target protein that are unique and readily detectable by mass spectrometry.
-
Purchase or synthesize stable isotope-labeled (heavy) versions of these peptides to use as internal standards.
-
Extract proteins from samples as described for Western Blot.
-
Perform a tryptic digest to break down proteins into peptides. A typical protocol involves reduction with DTT, alkylation with iodoacetamide, and overnight digestion with trypsin.
-
Spike the heavy-labeled internal standards into the digested samples at a known concentration.
-
-
Liquid Chromatography (LC) Separation:
-
Separate the complex peptide mixture using reverse-phase liquid chromatography over a 60-90 minute gradient. This step reduces complexity and improves ionization efficiency.
-
-
Mass Spectrometry (MS) Analysis:
-
Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument) operating in PRM mode.[1]
-
The instrument is programmed to specifically isolate the precursor ion of a target peptide (from a pre-defined inclusion list) and then fragment it.
-
All resulting fragment ions are detected in the high-resolution mass analyzer.[1]
-
-
Data Analysis:
-
Extract ion chromatograms for the fragment ions of both the endogenous (light) and standard (heavy) peptides.
-
Calculate the peak area ratio of the light peptide to its heavy counterpart.
-
Quantify the amount of the target protein in the original sample based on this ratio and the known concentration of the spiked-in heavy standard.
-
Conclusion
The validation of protein profiling data is a multi-faceted process that is essential for the successful translation of biomarker discoveries into clinical applications. While discovery proteomics casts a wide net, targeted orthogonal methods provide the necessary evidence to confirm these findings.[2] Techniques like Western Blot, ELISA, and targeted mass spectrometry each offer unique advantages. A well-designed validation strategy often employs a combination of these methods to build a robust and compelling body of evidence, bridging the critical gap between discovery and clinical utility.
References
- 1. Targeted proteomic assays for the verification of global proteomics insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 4. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 5. The Art of Validating Quantitative Proteomics Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchers.mq.edu.au [researchers.mq.edu.au]
- 7. blog.genewiz.com [blog.genewiz.com]
- 8. Validation Processes of Protein Biomarkers in Serum—A Cross Platform Comparison | MDPI [mdpi.com]
- 9. sapient.bio [sapient.bio]
- 10. Immunohistochemistry and mass spectrometry for highly multiplexed cellular molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted Proteomics [proteomics.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Item - Validation of proteomics data using western blot and immunofluorescence. - Public Library of Science - Figshare [plos.figshare.com]
- 14. Facilitating the Validation of Novel Protein Biomarkers for Dementia: An Optimal Workflow for the Development of Sandwich Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass spectrometry-based targeted proteomics for analysis of protein mutations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pro-ile: A Comprehensive Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This guide provides essential safety protocols and detailed logistical plans for the proper disposal of Pro-ile, a substance used in research and drug development. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document is intended for researchers, scientists, and drug development professionals trained in laboratory safety procedures.
Hazard Identification and Risk Assessment
Before beginning any disposal procedure, a thorough risk assessment must be conducted. This compound, being a dipeptide formed from L-proline and L-isoleucine, is not classified as a hazardous substance under normal conditions.[1][2] However, it is crucial to handle it with care in a laboratory setting. For similar, but more hazardous compounds like Z-Pro-Prolinal, acute toxicity and eye irritation are primary concerns.[3] Therefore, treating this compound with a degree of caution is a prudent safety measure.
Key Safety and Disposal Parameters
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety glasses or goggles, lab coat, chemical-resistant gloves. | [3][4] |
| Engineering Controls | Handle in a well-ventilated area. A chemical fume hood is recommended for handling powders to minimize inhalation. | [3] |
| Waste Classification | Non-hazardous solid waste (unless contaminated). | [5][6][7] |
| Waste Segregation | Segregate from hazardous chemical waste (e.g., solvents, acids, bases). | [5][6][7] |
| Container Requirements | A clean, dry, and properly labeled container with a secure lid. The container must be compatible with the waste. | [6][8][9] |
| Labeling | Label the waste container with "this compound Waste," the date of accumulation, and the generating lab's information. | [6][7] |
| Storage | Store in a designated, secure waste accumulation area, away from incompatible materials. | [6][7][9] |
| Disposal Method | Dispose of through your institution's non-hazardous solid waste stream or as directed by your Environmental Health and Safety (EHS) office. | [7][10] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the detailed methodology for the safe disposal of this compound from the point of generation to final disposal.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated, clean, and dry waste container with a lid
-
Waste label
-
Spatula or scoop for solid this compound
-
Absorbent pads (for spills)
Procedure:
-
Don Personal Protective Equipment (PPE): Before handling this compound, put on safety glasses, a lab coat, and chemical-resistant gloves.[3][4]
-
Prepare the Waste Container:
-
Transfer of Waste:
-
Carefully transfer the solid this compound waste into the designated container using a clean spatula or scoop.[4]
-
Minimize the generation of dust.[4]
-
If dealing with solutions of this compound, consult your institution's guidelines for aqueous waste. Do not pour chemicals down the drain unless explicitly permitted.[6]
-
-
Decontamination of Emptied Containers:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent (e.g., water) before being disposed of as regular trash.[6] The rinsate should be collected and disposed of as chemical waste if required by local regulations.
-
Deface the original label on the container to prevent misuse.[6][11]
-
-
Storage of Waste:
-
Final Disposal:
Spill and Emergency Procedures
In the event of a spill, follow these steps:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Don PPE: Put on appropriate PPE before cleaning the spill.
-
Containment: For solid spills, carefully sweep or vacuum the material and place it in the designated waste container. Avoid generating dust.[4] For liquid spills, use absorbent pads to contain and clean up the spill.
-
Decontaminate: Clean the spill area with an appropriate solvent and dispose of all cleanup materials as chemical waste.
-
Report: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow from Preparation to Final Disposal.
References
- 1. This compound | C11H20N2O3 | CID 7079601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ile-Pro | C11H20N2O3 | CID 444876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. uww.edu [uww.edu]
- 5. plendrive.com.au [plendrive.com.au]
- 6. youtube.com [youtube.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. Regulated Waste training - video | ProCPR [protrainings.com]
- 9. danielshealth.com [danielshealth.com]
- 10. Waste Disposal in Laboratory - Environmental Marketing Services [emsllcusa.com]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. enviroserve.com [enviroserve.com]
Essential Safety and Handling Protocols for Pro-ile
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling Pro-ile in a laboratory setting. These recommendations are based on standard laboratory procedures for handling non-hazardous chemical powders.
| Body Part | Personal Protective Equipment | Specifications & Best Practices |
| Eyes | Safety glasses with side shields or goggles | Should be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Hands | Disposable nitrile or latex gloves | Check gloves for integrity before use and change them frequently, especially if they become contaminated. |
| Body | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from spills. |
| Respiratory | Not generally required | For procedures that may generate significant dust, a NIOSH-approved dust mask or respirator may be used. |
Handling and Storage
Handling:
-
Use in a well-ventilated area.
-
Avoid generating dust.[3]
-
Wash hands thoroughly after handling.[3]
-
Avoid contact with eyes, skin, and clothing.[3]
Storage:
-
Store in a tightly sealed container.[3]
-
Keep in a cool, dry place away from incompatible substances such as strong oxidizing agents.[3][4]
Emergency Procedures
| Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[3] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention.[3] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid if a cough or other symptoms appear.[3] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. For small quantities, it may be acceptable to dissolve the material in a large amount of water and flush it down the drain, but it is crucial to consult with your institution's environmental health and safety (EHS) office for specific guidance.
Experimental Workflow for Handling this compound
The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
